molecular formula C8H14FNO2 B2766562 Tert-butyl 3-fluoroazetidine-1-carboxylate CAS No. 1255666-44-4

Tert-butyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B2766562
CAS No.: 1255666-44-4
M. Wt: 175.203
InChI Key: XYHRLGJGHNPRNK-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4) is a fluorinated azetidine derivative protected by a Boc (tert-butoxycarbonyl) group, making it a valuable building block in medicinal chemistry and drug discovery. The compound, with a molecular formula of C8H14FNO2 and a molecular weight of 175.20 g/mol, is primarily used as a key synthetic intermediate for the introduction of the 3-fluoroazetidine moiety into more complex molecules . This scaffold is of significant interest in the design and development of active pharmaceutical ingredients (APIs), particularly for its potential to modulate the physicochemical properties, metabolic stability, and conformational geometry of lead compounds. The Boc group serves as a crucial protecting group for the secondary amine, allowing for further selective functionalization and facile deprotection under mild acidic conditions to advance synthetic sequences. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can procure this chemical in various quantities, with standard offerings including 100mg, 250mg, 1g, 5g, and 10g . As with all chemicals, safe handling procedures should be consulted and followed.

Properties

IUPAC Name

tert-butyl 3-fluoroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHRLGJGHNPRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-fluoroazetidine-1-carboxylate, a fluorinated heterocyclic building block, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the unique stereoelectronic properties of the fluorine atom, offers a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after intermediate for developing next-generation pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, safety, and applications.

Chemical Identity and Properties

CAS Number: 1255666-44-4[2][3][4]

This compound is a stable, commercially available compound typically supplied as a colorless to pale yellow liquid or solid. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the azetidine nitrogen, facilitating its use in multi-step synthetic sequences.

PropertyValueSource
Molecular Formula C₈H₁₄FNO₂[2][3][5]
Molecular Weight 175.20 g/mol [2]
Appearance Colorless to pale yellow liquid or solidN/A
Purity Typically ≥97%[2][3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective strategy involves the deoxofluorination of the corresponding 3-hydroxyazetidine precursor. This transformation is typically achieved using specialized fluorinating agents.

Key Synthetic Pathway: Deoxofluorination of N-Boc-3-hydroxyazetidine

The most prevalent method for introducing fluorine into the 3-position of the azetidine ring is through the nucleophilic substitution of a hydroxyl group. This is often accomplished using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[6][7]

The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The choice of fluorinating agent is crucial; DAST is widely used due to its versatility, though it must be handled with care due to its thermal instability and reactivity with water.[6][7] Deoxo-Fluor is a thermally more stable alternative.[6]

Diagram of the Synthetic Pathway:

G cluster_start Starting Material cluster_reagent Fluorinating Agent cluster_product Final Product A tert-Butyl 3-hydroxyazetidine-1-carboxylate C This compound A->C Fluorination (Deoxofluorination) B DAST or Deoxo-Fluor B->C

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Deoxofluorination

The following is a representative, non-validated protocol based on established chemical principles for this type of transformation. Researchers should conduct their own risk assessment and optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add a solution of DAST (1.2 equivalents) in anhydrous DCM to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the azetidine ring protons. The protons on the carbon bearing the fluorine will exhibit splitting due to coupling with the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of an aliphatic fluorine, with its chemical shift and multiplicity providing valuable structural information. Quantitative ¹⁹F NMR can also be a powerful tool for purity assessment, offering a clear spectral window with minimal background interference.[8]

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl group of the Boc protector, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoroazetidine moiety is a valuable pharmacophore in modern drug design. Its incorporation into a molecule can lead to improved pharmacological properties. Azetidine derivatives are increasingly recognized for their potential as therapeutic agents in various disease areas, including cancer and inflammatory conditions.[1]

Role as a Bioisostere and Conformational Restraint

The 3-fluoroazetidine scaffold can act as a bioisostere for other functional groups, offering a similar spatial arrangement while altering electronic properties. The rigid nature of the azetidine ring also provides conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Case Study: A Building Block for Biologically Active Molecules

While specific examples detailing the direct use of this compound in the synthesis of a named drug candidate are proprietary and often found within patent literature, the general utility is well-established. For instance, a Chinese patent (CN102731362B) describes the preparation of 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives as key pharmaceutical intermediates.[9] This highlights the industrial relevance of this class of compounds in the synthesis of more complex molecules. The patent outlines a synthesis starting from a related precursor, employing N-fluorobenzenesulfonimide for the fluorination step, demonstrating an alternative approach to DAST.[9]

Safety and Handling

Potential Hazards

Based on related compounds, potential hazards may include:

  • Acute Toxicity: May be harmful if swallowed.[10]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel small molecules in drug discovery. Its unique structural and electronic properties, conferred by the fluorinated azetidine ring, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the research and development of new therapeutics.

References

  • CP Lab Safety. This compound, min 97%, 10 grams. [Link]

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  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Protheragen. This compound. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • ResearchGate. Applications of DAST‐type reagents in the synthesis of fluorine‐containing drugs. [Link]

  • Durham University, Baxendale Group. Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. [Link]

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional ring systems, enabling chemists to explore novel chemical space and optimize drug-like properties. The introduction of a fluorine atom onto the azetidine ring, as seen in tert-butyl 3-fluoroazetidine-1-carboxylate, further enhances its utility. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are looking to incorporate this versatile building block into their synthetic and medicinal chemistry programs.

Core Molecular Attributes

This compound is a key intermediate in organic synthesis and pharmaceutical research.[1] Its fundamental molecular characteristics form the basis for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₄FNO₂[1][2]
Molecular Weight 175.20 g/mol [2]
CAS Number 1255666-44-4[2]
Purity Typically ≥97%[2][3]

Predicted Physicochemical Parameters

ParameterPredicted ValueSource
Boiling Point 208.3 ± 33.0 °C[1]
pKa -4.13 ± 0.40[1]

The predicted boiling point suggests that this compound is a liquid at room temperature and has relatively low volatility. The highly negative predicted pKa is indicative of the strong electron-withdrawing effect of the fluorine atom and the carbamate group, which significantly reduces the basicity of the azetidine nitrogen.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

Theoretical Framework

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP indicates greater lipophilicity. For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered water.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a 1:1 mixture of the pre-saturated n-octanol and buffered water.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning. Allow the phases to separate completely, which may take up to 24 hours.

  • Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in octanol] / [Concentration in water])

Diagram of the Shake-Flask Method Workflow

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep_oct Saturate n-octanol with buffered water dissolve Dissolve compound in 1:1 mixture of phases prep_oct->dissolve prep_water Saturate buffered water (pH 7.4) with n-octanol prep_water->dissolve shake Shake vigorously dissolve->shake separate Allow phases to separate shake->separate sample_oct Sample octanol phase separate->sample_oct sample_water Sample water phase separate->sample_water hplc Quantify concentration by HPLC sample_oct->hplc sample_water->hplc calc Calculate LogP hplc->calc

Caption: Workflow for LogP determination using the shake-flask method.

Acidity/Basicity (pKa): Influence of Fluorine Substitution

The pKa value is a measure of the acidity or basicity of a compound. The introduction of a fluorine atom adjacent to the nitrogen in the azetidine ring is expected to have a significant impact on its basicity.

Theoretical Considerations

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a strong electron-withdrawing inductive effect.[4] This effect decreases the electron density on the nitrogen atom of the azetidine ring, making it a weaker base. Consequently, the pKa of the protonated amine is expected to be significantly lower than that of its non-fluorinated counterpart.

Experimental Determination of pKa via ¹⁹F NMR

For fluorine-containing compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for pKa determination. This technique relies on the change in the ¹⁹F chemical shift as a function of pH.

Protocol:

  • Sample Preparation: Prepare a series of buffered solutions of this compound across a range of pH values.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample. An internal reference standard is typically used for accurate chemical shift referencing.

  • Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Diagram of the ¹⁹F NMR-based pKa Determination Workflow

G prep Prepare samples in buffers of varying pH nmr Acquire ¹⁹F NMR spectra for each sample prep->nmr plot Plot ¹⁹F chemical shift vs. pH nmr->plot fit Fit data to Henderson-Hasselbalch equation plot->fit pka Determine pKa at inflection point fit->pka

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Expected Spectral Characteristics

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from closely related analogs.

¹H NMR Spectroscopy
  • tert-Butyl Group: A characteristic singlet integrating to 9 protons would be expected around δ 1.4-1.5 ppm.

  • Azetidine Ring Protons: The methylene (CH₂) protons on the azetidine ring would likely appear as complex multiplets in the region of δ 3.5-4.5 ppm. The coupling to the adjacent fluorine atom would result in further splitting.

  • CH-F Proton: The proton on the carbon bearing the fluorine atom would appear as a multiplet, significantly downfield due to the deshielding effect of the fluorine, likely in the region of δ 5.0-5.5 ppm. This signal would exhibit a large geminal ¹H-¹⁹F coupling constant.

¹³C NMR Spectroscopy
  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80-82 ppm, and the methyl carbons would resonate at approximately δ 28 ppm.

  • Azetidine Ring Carbons: The carbon atom bonded to the fluorine (C-F) would show a characteristic large one-bond ¹³C-¹⁹F coupling and would be shifted downfield. The other two carbons of the azetidine ring would appear in the range of δ 50-60 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group would be expected in the region of δ 155-160 ppm.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the solvent and the reference standard used. For aliphatic fluorides, the chemical shift can vary significantly.[5] The signal will likely be a multiplet due to coupling with the adjacent protons on the azetidine ring.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 176.1. Adducts with sodium [M+Na]⁺ at m/z 198.1 or potassium [M+K]⁺ at m/z 214.1 may also be observed. Fragmentation may involve the loss of the tert-butyl group or isobutylene.

Stability and Handling

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its physicochemical properties, particularly its lipophilicity and basicity, are significantly influenced by the presence of the fluorine atom. This guide has provided a framework for understanding and determining these key parameters, offering both theoretical background and practical experimental protocols. As the use of fluorinated scaffolds continues to grow, a thorough understanding of their physicochemical characteristics will be essential for the rational design of the next generation of therapeutic agents.

References

  • Protheragen. This compound. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Available at: [Link]

  • SpectraBase. tert-butyl 3-[(2,3-difluorophenyl)(fluoro)methyl]azetidine-1-carboxylate. Available at: [Link]

  • PubChemLite. Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol. Available at: [Link]

  • CP Lab Safety. This compound, min 97%, 10 grams. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • PubChemLite. Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate. Available at: [Link]

  • ACS Publications. The Effect of Aliphatic Fluorine on Amine Drugs. Available at: [Link]

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1H NMR spectrum of tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-Fluoroazetidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocycles have emerged as privileged scaffolds. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the 3-fluoroazetidine motif is of particular interest, offering a constrained, three-dimensional structure that can serve as a valuable building block in medicinal chemistry. The synthesis and characterization of these building blocks are foundational to their application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of a key fluorinated building block: this compound. As a Senior Application Scientist, my objective is not merely to present the data but to offer a detailed interpretation grounded in the principles of NMR, explaining the causality behind the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of such molecules.

The presence of the fluorine atom, a spin ½ nucleus, introduces a layer of complexity and richness to the ¹H NMR spectrum through heteronuclear spin-spin coupling. A thorough understanding of these ¹H-¹⁹F coupling constants is critical for unambiguous structural confirmation.

Molecular Structure and Proton Environments

Before delving into the spectral analysis, it is essential to visualize the molecule and identify the distinct proton environments.

Figure 1: Chemical structure of this compound with key proton environments highlighted.

The molecule possesses three distinct sets of proton signals:

  • The tert-Butyl (Boc) Group: Nine equivalent methyl protons.

  • The Azetidine Ring Methine Proton (CHF): One proton at the C3 position, adjacent to the fluorine atom.

  • The Azetidine Ring Methylene Protons (CH₂): Four protons at the C2 and C4 positions. Due to the ring puckering and the substituent at C3, the protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is best understood by analyzing each region corresponding to the different proton environments. The presence of the electronegative fluorine atom and the carbamate group, along with the strained ring system, significantly influences the chemical shifts.

Data Summary

The following table summarizes the expected ¹H NMR data for the title compound. The exact chemical shifts can vary depending on the solvent and concentration.[1]

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C(CH₃)₃~1.45s-
CHF~5.30 - 5.50dtm²JHF ≈ 57 Hz, ³JHH ≈ 7-9 Hz
CH₂ (C2 & C4)~4.10 - 4.40m-
Detailed Signal Interpretation
1. The tert-Butyl Protons (Boc group)
  • Chemical Shift (~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and are shielded, appearing as a sharp, intense singlet in the upfield region of the spectrum.[1] This signal is a characteristic hallmark of the Boc protecting group and its integration to nine protons serves as an excellent internal reference for the relative integration of the other signals in the molecule.

2. The Azetidine Methylene Protons (C2-H₂ and C4-H₂)
  • Chemical Shift (~4.10 - 4.40 ppm): The four protons on the C2 and C4 positions of the azetidine ring are significantly deshielded compared to typical aliphatic protons. This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom of the carbamate. These protons appear as a complex multiplet.

  • Multiplicity (m): The complexity of this signal arises from several factors:

    • Diastereotopicity: The protons on each of the C2 and C4 carbons are diastereotopic. This means that even on the same carbon, the two protons are in different chemical environments and will have different chemical shifts.

    • Geminal Coupling (²JHH): The two diastereotopic protons on each carbon will couple to each other.

    • Vicinal Coupling (³JHH): These protons will also couple to the methine proton at C3.

    • Vicinal and Long-Range H-F Coupling (³JHF and ⁴JHF): The protons at C2 and C4 are three and four bonds away from the fluorine atom, respectively. This can lead to further splitting of the signals. Vicinal ³JHF couplings are typically in the range of 5-10 Hz, while long-range ⁴JHF couplings are smaller, often 0.5-3.0 Hz.[2]

3. The Azetidine Methine Proton (C3-H)
  • Chemical Shift (~5.30 - 5.50 ppm): This proton is the most deshielded in the molecule. This is a consequence of two strong electron-withdrawing effects: the adjacent fluorine atom and the influence of the nitrogen atom of the azetidine ring.

  • Multiplicity (dtm - doublet of triplets of multiplets): This proton's signal is the most informative in the spectrum for structural confirmation due to its characteristic splitting pattern arising from coupling to both protons and fluorine.

    • Geminal H-F Coupling (²JHF): The largest coupling constant for this proton is the geminal coupling to the fluorine atom (²JHF), which is typically large, around 57 Hz. This splits the signal into a large doublet.

    • Vicinal H-H Coupling (³JHH): This proton is coupled to the four adjacent methylene protons on C2 and C4. This results in further splitting of each line of the doublet into a triplet or a more complex multiplet, with coupling constants in the range of 7-9 Hz.

Key Coupling Interactions

The following diagram illustrates the key spin-spin coupling interactions that define the ¹H NMR spectrum of this compound.

Figure 2: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in the azetidine ring.

Experimental Protocol

The following provides a standardized methodology for the acquisition of a high-quality ¹H NMR spectrum for this compound.

Workflow for ¹H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert lock_shim Lock on Solvent Signal and Shim Magnetic Field insert->lock_shim setup Set Acquisition Parameters (Scans, Spectral Width, etc.) lock_shim->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate analysis Spectral Analysis (Chemical Shifts, Coupling)

Figure 3: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), a spectral width that encompasses all expected signals (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all signals and normalize to the 9-proton singlet of the Boc group.

    • Measure the chemical shifts and coupling constants for all multiplets.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information that is readily interpretable with a foundational understanding of chemical shifts and spin-spin coupling. The characteristic signals of the Boc group, the deshielded azetidine protons, and particularly the distinctive splitting pattern of the C3-proton due to ¹H-¹⁹F coupling, provide a definitive fingerprint for this important synthetic building block. This guide provides the necessary framework for researchers to confidently perform and interpret the ¹H NMR analysis of this and similar fluorinated compounds, ensuring the structural integrity of materials used in the critical endeavor of drug discovery.

References

A Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-fluoroazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom into the azetidine ring offers a unique combination of conformational constraint and metabolic stability, making this compound a sought-after intermediate in the synthesis of novel therapeutics. This document details its commercial availability, provides an in-depth analysis of its synthesis, outlines its key chemical properties and reactivity, and presents a detailed experimental protocol for its use in further synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocyclic compound.

Introduction: The Strategic Importance of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery. Its rigid structure allows for precise control over the spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. When combined with the unique properties of fluorine—such as its small size, high electronegativity, and ability to modulate pKa and metabolic stability—the resulting fluoroazetidines become powerful tools for medicinal chemists. This compound (CAS No. 1255666-44-4) is a key example of such a building block, offering a stable, protected form of the 3-fluoroazetidine core, ready for elaboration into more complex molecules.[1][2]

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes.

Table 1: Representative Commercial Suppliers and Product Specifications
SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aurum PharmatechU3369597.00%1255666-44-4C₈H₁₄FNO₂175.20
ChemUniverseP4396897%1255666-44-4C₈H₁₄FNO₂175.2
CP Lab Safety-min 97%1255666-44-4C₈H₁₄FNO₂175.2
Sigma-Aldrich--1255666-44-4-175.2

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Table 2: Key Physicochemical Properties
PropertyValue
CAS Number 1255666-44-4[3]
Molecular Formula C₈H₁₄FNO₂[3]
Molecular Weight 175.20 g/mol [3]
Appearance Typically a colorless to light yellow liquid or solid
Purity ≥97%[3]

Synthesis of this compound

The synthesis of 3-fluoroazetidines can be approached through several strategies. A common and effective method involves the fluorination of a suitable azetidine precursor. One such strategy, adapted from methodologies for related compounds, involves the fluorination of an N-Boc protected azetidin-3-ol derivative.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, starting from a commercially available precursor. The rationale behind this approach is the well-established reactivity of hydroxyl groups towards fluorinating agents and the stability of the Boc protecting group under these conditions.

G cluster_0 Synthesis Pathway A tert-Butyl 3-hydroxyazetidine-1-carboxylate B Fluorination A->B DAST or Deoxofluor C This compound B->C Workup & Purification

Caption: Conceptual workflow for the synthesis of this compound.

A Chinese patent describes a method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives which involves the fluorination of a Boc-protected precursor with N-fluorobenzenesulfonimide in the presence of a base, followed by hydrolysis.[4] This highlights the feasibility of introducing the fluorine atom at the 3-position of the azetidine ring while the nitrogen is protected.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the azetidine ring will appear as multiplets in the region of 3.5-4.5 ppm. The proton at the 3-position, coupled to the fluorine atom, will exhibit a characteristic doublet of triplets.

  • ¹³C NMR: The spectrum will show the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Chemical Reactivity and Applications in Medicinal Chemistry

This compound is a versatile intermediate due to its two main points of reactivity: the Boc-protected nitrogen and the C-F bond at the 3-position.

N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[5] This allows for the unmasking of the azetidine nitrogen at a desired stage of a synthetic sequence, enabling further functionalization such as alkylation, acylation, or arylation.

G cluster_0 Boc Deprotection Pathway A This compound B Acidic Conditions A->B TFA or HCl in Dioxane C 3-Fluoroazetidine B->C Formation of Amine Salt D Further Functionalization C->D Alkylation, Acylation, etc.

Caption: General workflow for the deprotection and subsequent functionalization of the azetidine nitrogen.

Nucleophilic Substitution

While the C-F bond is generally strong, the 3-position of the azetidine ring can be susceptible to nucleophilic attack, particularly if the ring is activated. However, in many applications, the fluorine atom is retained in the final molecule to impart desirable properties.

Application as a Building Block in Drug Discovery

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The incorporation of the 3-fluoroazetidine moiety has been shown to be beneficial in the development of various therapeutic agents, including kinase inhibitors. For instance, a practical synthesis of the Rho-kinase inhibitor K-115 utilizes a chiral 1,4-diazepane intermediate, showcasing the importance of substituted heterocyclic building blocks in the synthesis of kinase inhibitors.[6] The 3-fluoroazetidine scaffold can be used to probe the binding pockets of kinases and other enzymes, where the fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability.

Detailed Experimental Protocol: N-Boc Deprotection

This protocol provides a detailed, step-by-step methodology for the deprotection of the azetidine nitrogen, a common transformation utilizing this building block.

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield 3-fluoroazetidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • 4M HCl in 1,4-dioxane (10 eq)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: Under the inert atmosphere, add the 4M solution of HCl in 1,4-dioxane via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Precipitation and Isolation: Add anhydrous diethyl ether to the residue to precipitate the 3-fluoroazetidine hydrochloride salt.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the desired product as a white or off-white solid.

Rationale for Procedural Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is important to prevent the introduction of water, which could potentially lead to side reactions.

  • Excess Acid: A significant excess of HCl is used to ensure complete protonation and cleavage of the Boc group.

  • Inert Atmosphere: While not strictly necessary for all Boc deprotections, an inert atmosphere is good practice to prevent the introduction of atmospheric moisture.

  • Precipitation with Diethyl Ether: The hydrochloride salt of the deprotected amine is typically insoluble in diethyl ether, allowing for its easy isolation by precipitation.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex molecules in drug discovery. Its strategic combination of a conformationally restricted azetidine ring and a metabolically stabilizing fluorine atom makes it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its commercial availability, synthesis, reactivity, and a detailed protocol for its application, underscoring its importance for researchers in the pharmaceutical sciences.

References

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  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

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  • ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-butyl 3-[(2,3-difluorophenyl)(fluoro)methyl]azetidine-1-carboxylate. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, min 97%, 500 mg. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

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The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional exit vector and improved physicochemical properties compared to its five- and six-membered counterparts.[1][2] The strategic introduction of fluorine into the azetidine ring further amplifies its utility, providing a powerful tool to modulate key drug-like properties, including metabolic stability, basicity (pKa), lipophilicity (LogP), and binding affinity.[3][4] This in-depth technical guide provides a comprehensive overview of the role of fluorinated azetidines in contemporary drug discovery. It delves into the fundamental impact of fluorination on molecular properties, explores established and novel synthetic methodologies, analyzes the resulting physicochemical changes, and showcases the application of these unique building blocks in the design of innovative therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated azetidines in their discovery programs.

The Fluorine Advantage in Drug Design: A Primer

Fluorine has become an indispensable element in the medicinal chemist's toolbox.[3] Its unique properties, stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow for subtle yet profound modifications of a drug candidate's profile.[4] Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[5][6] This "metabolic blocking" at susceptible positions can increase a drug's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby amines, which can be advantageous for reducing off-target effects.[1] It also influences lipophilicity (LogP), a critical parameter for membrane permeability and solubility, in a context-dependent manner.[7][8]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, thereby enhancing binding affinity and potency.[9][10]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible molecules, including the ring pucker of cyclic systems like azetidine, potentially locking the molecule in a bioactive conformation.[11][12]

Synthesis of Fluorinated Azetidines: Key Methodologies

The accessibility of fluorinated azetidine building blocks is crucial for their widespread adoption in drug discovery. Several synthetic strategies have been developed to introduce fluorine at various positions of the azetidine ring.

Synthesis of 3-Fluoroazetidines

A common approach to synthesize 3-fluoroazetidines involves the fluorination of 3-hydroxyazetidines using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[13][14]

Experimental Protocol: Fluorination of 1-Boc-3-hydroxyazetidine with DAST

  • Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-fluoroazetidine.

Another notable method involves the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents like Olah's reagent (pyridine·10HF).[13][14]

G cluster_0 Synthesis of 3-Fluoroazetidines 3-Hydroxyazetidine 3-Hydroxyazetidine Reaction Reaction 3-Hydroxyazetidine->Reaction 1. Dissolve in DCM 2. Cool to -78 °C DAST DAST DAST->Reaction 3. Slow addition 3-Fluoroazetidine 3-Fluoroazetidine Workup Workup Reaction->Workup 4. Stir and warm 5. Quench with NaHCO₃ Workup->3-Fluoroazetidine 6. Extract 7. Dry and Concentrate 8. Purify

Caption: General workflow for the synthesis of 3-fluoroazetidine.

Synthesis of 3,3-Difluoroazetidines

The gem-difluoro motif is a valuable bioisostere for carbonyl groups.[7] The synthesis of 3,3-difluoroazetidines is typically achieved by treating 3-azetidinones with a fluorinating agent like DAST.[15]

Experimental Protocol: Fluorination of 1-Boc-3-azetidinone with DAST

  • Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous DCM in a suitable reaction vessel, add DAST (2.0-3.0 eq.) at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford 1-Boc-3,3-difluoroazetidine.[15]

G cluster_1 Synthesis of 3,3-Difluoroazetidines 3-Azetidinone 3-Azetidinone Fluorination Fluorination 3-Azetidinone->Fluorination 1. Dissolve in DCM DAST DAST DAST->Fluorination 2. Add at 0 °C 3,3-Difluoroazetidine 3,3-Difluoroazetidine Purification Purification Fluorination->Purification 3. Stir and warm 4. Aqueous workup Purification->3,3-Difluoroazetidine 5. Column chromatography

Caption: Key steps in the synthesis of 3,3-difluoroazetidine.

Impact of Fluorination on Azetidine Physicochemical Properties

The introduction of fluorine into the azetidine ring systematically alters its fundamental physicochemical properties.

PropertyNon-fluorinated Azetidine3-Fluoroazetidine3,3-DifluoroazetidineRationale
pKa ~11.29~8.5~5.8The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, thus lowering its basicity.
LogP -0.4-0.1+0.3Fluorine is more lipophilic than hydrogen. The increase in LogP is generally observed with increasing fluorine substitution.[7]
Conformational Preference PuckeredCan favor specific puckered conformationsInfluences ring puckeringFluorine substitution can introduce gauche effects and other stereoelectronic interactions that influence the conformational equilibrium of the azetidine ring.[11]

Note: The pKa and LogP values are approximate and can vary depending on the specific substituents on the azetidine ring and the experimental or computational method used.

Applications of Fluorinated Azetidines in Drug Discovery: Case Studies

The unique properties of fluorinated azetidines have been successfully exploited in the development of novel therapeutic agents across various disease areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

One of the most prominent applications of fluorinated azetidines is in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[14][15] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion. The fluorinated azetidine moiety often serves as a key pharmacophore, interacting with the active site of the enzyme. The fluorine atoms can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor.[16]

Bioisosteric Replacement

Fluorinated azetidines are increasingly used as bioisosteres for other chemical groups to improve drug-like properties.[2][17] For example, a 3,3-difluoroazetidine can act as a bioisostere for a carbonyl group, offering similar polarity and hydrogen bond accepting capabilities but with improved metabolic stability and a three-dimensional exit vector.[7] This strategy can lead to novel chemical matter with enhanced pharmacological profiles.

Central Nervous System (CNS) Drug Discovery

The modulation of pKa and lipophilicity by fluorination is particularly relevant for CNS drug discovery, where the ability of a molecule to cross the blood-brain barrier is critical.[3] By fine-tuning these properties using fluorinated azetidines, medicinal chemists can optimize brain penetration and target engagement.

Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, leading to compounds with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. As synthetic methodologies for accessing a diverse range of fluorinated azetidines continue to advance, their application in the design of novel therapeutics is expected to expand significantly. The ability to rationally design molecules with tailored properties by leveraging the unique characteristics of fluorinated azetidines will undoubtedly contribute to the development of the next generation of innovative medicines.

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Navigating the Synthesis and Handling of tert-Butyl 3-fluoroazetidine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated motifs, such as the 3-fluoroazetidine moiety, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the key building blocks for accessing these structures is tert-butyl 3-fluoroazetidine-1-carboxylate, a versatile intermediate in pharmaceutical research and development.[2] This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound, grounded in the principles of experimental causality and self-validating protocols.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound (CAS No. 1255666-44-4) is a heterocyclic building block with the molecular formula C8H14FNO2 and a molecular weight of approximately 175.20 g/mol .[3][4]

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC8H14FNO2[3]
Molecular Weight175.20 g/mol [3]
PurityTypically ≥97%[3][4]
AppearanceVaries; can be a liquid or solid[5][6]

A thorough hazard assessment is paramount before any experimental work. While comprehensive toxicological data for this specific compound is not extensively published, information from safety data sheets (SDS) for the compound and its analogues, such as 3-fluoroazetidine hydrochloride, provides critical insights into its potential hazards.[7][8]

Primary Hazards:

  • Acute Toxicity (Oral): The hydrochloride salt is classified as harmful if swallowed.[7][8] This suggests that the parent compound should be handled with measures to prevent ingestion.

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[7][8] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Eye Irritation: The compound is a serious eye irritant.[7][8]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[7][8]

The presence of the fluorine atom and the strained azetidine ring are key determinants of its reactivity and potential biological activity.[9] The tert-butoxycarbonyl (Boc) protecting group is relatively stable but can be removed under acidic conditions, a common step in synthetic workflows.[10][11]

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The principle of a self-validating system in laboratory safety dictates that engineering controls and PPE are selected and used in a manner that inherently minimizes the risk of exposure, even in the event of a minor spill or unforeseen reaction.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially when handling volatile solutions or performing reactions, must be conducted in a properly functioning chemical fume hood.[12][13] This is the primary engineering control to mitigate inhalation exposure to the compound and any volatile reagents or byproducts.

  • Glove Boxes: For highly sensitive reactions or when working with larger quantities, a glove box under an inert atmosphere can provide an additional layer of containment and prevent exposure to atmospheric moisture.[12]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-checking but a deliberate process based on the identified hazards.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] Given the serious eye irritation hazard, the use of a face shield in conjunction with goggles is strongly recommended, particularly when transferring liquids or performing reactions that have the potential to splash.[12]

  • Hand Protection: The choice of gloves should be based on chemical compatibility with the solvents being used. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the glove manufacturer's compatibility data. For extended work or when handling concentrated solutions, double-gloving is a prudent practice.[5][12]

  • Body Protection: A flame-resistant lab coat is mandatory.[12] For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary.[14] However, reliance on respirators should be a last resort after all engineering controls have been optimized.

Storage and Handling: Ensuring Stability and Purity

The stability and purity of this compound are critical for the success of subsequent synthetic steps. Improper storage and handling can lead to degradation and the formation of impurities.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated area.[6][12] Some suppliers recommend refrigerated storage (2-8°C).[10][15] Always refer to the supplier's specific recommendations.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8] These materials can potentially react with the azetidine ring or the Boc-protecting group.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[6]

Handling
  • Inert Atmosphere: While not always strictly necessary for routine handling, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Avoiding Dust Formation: If the compound is a solid, avoid creating dust during transfer.[7]

  • Hygiene Practices: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[7]

Spill and Disposal Procedures: A Proactive Approach

A well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.

Spill Response

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel.

Diagram 1: Spill Response Workflow

SpillResponse cluster_immediate_action Immediate Action cluster_containment Containment & Cleanup cluster_follow_up Follow-up evacuate Evacuate Immediate Area alert Alert Colleagues & Supervisor evacuate->alert Notify ppe Don Appropriate PPE alert->ppe Prepare contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain Proceed collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect Secure decontaminate Decontaminate Spill Area (refer to SDS for appropriate decontaminant) collect->decontaminate Clean dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose Finalize report Report the Incident dispose->report

Caption: Workflow for responding to a spill of this compound.

Disposal

Waste containing this compound should be treated as hazardous waste.[7]

  • Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[16]

  • Disposal Route: Dispose of the waste through an approved chemical waste program in accordance with local, state, and federal regulations.[5][17] Do not dispose of it down the drain.[7]

Experimental Protocols: A Step-by-Step Guide to Safe Usage

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.

Protocol for Weighing and Transferring the Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (goggles, face shield, lab coat, and appropriate gloves).

  • Weighing: If the compound is a solid, carefully transfer the desired amount to a tared weighing vessel inside the fume hood. Minimize the creation of dust. If it is a liquid, use a calibrated pipette or syringe for accurate transfer.

  • Dissolution: Add the solvent to the compound in the fume hood. If necessary, gently swirl or stir to dissolve.

  • Cleanup: Clean any minor spills immediately with an appropriate absorbent material. Wipe down the work surface.

  • Storage: Securely cap the stock container and return it to its designated storage location.

Protocol for a Typical Synthetic Reaction
  • Reaction Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.

  • Reagent Addition: Add all reagents, including this compound, to the reaction vessel in the fume hood. If the reaction is exothermic, provide adequate cooling.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Do not leave the reaction unattended for extended periods without proper monitoring and safety controls in place.

  • Workup: Once the reaction is complete, perform the workup procedure within the fume hood. This may involve quenching the reaction, extraction, and washing.

  • Waste Collection: Collect all aqueous and organic waste streams in separate, appropriately labeled hazardous waste containers.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is integral to advancing drug discovery programs that leverage the unique properties of fluorinated azetidines. By adhering to the principles of experimental causality, employing self-validating safety systems, and following well-defined protocols, researchers can mitigate the risks associated with this valuable building block. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is essential for protecting personnel and ensuring the integrity of scientific research.

References

  • Protheragen. This compound. [Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol. [Link]

  • National Center for Biotechnology Information. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • CP Lab Safety. This compound, min 97%, 10 grams. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Knight Chemicals. tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxylate. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • MySkinRecipes. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The strategic introduction of a fluorine atom into the azetidine ring significantly modulates the physicochemical properties of resulting drug candidates, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide offers a detailed, field-proven protocol for the deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate using diethylaminosulfur trifluoride (DAST). We delve into the causality behind experimental choices, provide a thorough understanding of the reaction mechanism, and outline stringent safety protocols. This document is designed to be a self-validating system, ensuring both scientific integrity and successful replication of the synthesis.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine motif is a sought-after saturated heterocycle in drug design, offering a rigid scaffold that can project substituents into defined vectors in three-dimensional space. The incorporation of fluorine, the most electronegative element, into this framework imparts unique properties. The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. Furthermore, the electronic effects of fluorine can alter the pKa of nearby functional groups, influencing a compound's binding to its biological target. Consequently, this compound serves as a valuable starting material for the synthesis of a wide array of bioactive molecules, from enzyme inhibitors to central nervous system agents.

Synthetic Strategy: Deoxofluorination of a Hydroxyazetidine Precursor

The most direct and widely adopted route to this compound is the nucleophilic fluorination of the readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This transformation is most commonly achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Deoxofluorination A 1-(Diphenylmethyl)-3-azetidinol hydrochloride B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. Na2CO3, DCM/H2O 2. (Boc)2O, Pd/C, H2, THF C This compound B->C DAST, DCM, -78 °C to rt

Caption: Synthetic pathway from a protected azetidinol to the target fluorinated product.

Mechanism of DAST-Mediated Deoxofluorination

The fluorination of an alcohol with DAST proceeds through a nucleophilic substitution reaction, typically following an S(_N)2 pathway. This mechanism is crucial as it results in the inversion of stereochemistry at the reaction center, a critical consideration in the synthesis of chiral molecules.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of DAST. This is followed by the elimination of a proton and a fluoride ion to form an alkoxyaminosulfur difluoride intermediate. This step converts the poor leaving group (-OH) into a much better one.

  • Nucleophilic Attack by Fluoride: The fluoride ion, generated in the previous step or from another equivalent of DAST, then acts as a nucleophile. It attacks the carbon atom bearing the activated oxygen group from the backside, leading to the displacement of the aminosulfur oxide moiety and the formation of the carbon-fluorine bond with an inverted stereocenter.[1][2]

Deoxofluorination Mechanism

DAST_Mechanism A R-OH (tert-Butyl 3-hydroxyazetidine-1-carboxylate) C [R-O-S(F2)NEt2] Alkoxyaminosulfur difluoride intermediate A->C Activation of hydroxyl group B DAST (Et2NSF3) B->C D R-F (this compound) C->D SN2 attack by F- E Et2NS(O)F + HF C->E Formation of byproducts

Sources

Application Note: A Reliable Protocol for the Synthesis of tert-Butyl 3-Fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The synthesis is achieved via a robust deoxofluorination of the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This guide offers a comprehensive, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and data presentation to ensure successful and reproducible execution by researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Azetidines

The introduction of fluorine into bioactive molecules is a well-established strategy for modulating and enhancing pharmacokinetic and pharmacodynamic properties.[1] The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in drug design, prized for its ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability. The combination of these two motifs in 3-fluoroazetidine derivatives has led to their incorporation into numerous clinical candidates and approved drugs.

This protocol details the synthesis of this compound, a versatile intermediate protected with a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability during fluorination and can be readily removed under acidic conditions, allowing for subsequent derivatization of the azetidine nitrogen.

Synthetic Strategy and Mechanism

The chosen synthetic route is a deoxofluorination reaction, which directly converts a hydroxyl group to a fluorine atom. This transformation is one of the most effective and widely used methods for site-selective fluorination.[2]

Overall Reaction Scheme:

(Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate) (Product: this compound)

The protocol employs a nucleophilic fluorinating reagent, such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable and easier-to-handle crystalline analogs like XtalFluor-E®.[2][3][4]

Mechanism of Deoxofluorination with DAST:

The reaction proceeds through a two-step mechanism:

  • Activation of the Hydroxyl Group: The hydroxyl group of the substrate attacks the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) and the departure of a diethylamino group, forming an alkoxyaminosulfur difluoride intermediate.[5]

  • Nucleophilic Substitution: The fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group via an SN2 pathway. This results in the displacement of the sulfinylamine leaving group and the formation of the carbon-fluorine bond with inversion of configuration.

While DAST is highly effective, it is a fuming liquid that can decompose exothermically and reacts violently with water, producing highly corrosive HF.[3][6] Newer reagents like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are crystalline solids that offer enhanced thermal stability and do not generate free HF, making them compatible with standard borosilicate glassware and generally safer to handle.[2][4][7] This protocol will focus on the use of DAST due to its historical prevalence, but the principles can be adapted for safer alternatives.

Detailed Experimental Protocol

This protocol describes the deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate using DAST.

3.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Supplier
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.215.00 g28.861.0Sigma-Aldrich
Diethylaminosulfur Trifluoride (DAST)C₄H₁₀F₃NS161.195.10 mL40.411.4Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL--Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) soln.NaHCO₃84.01~100 mL--Fisher
Brine (Saturated NaCl soln.)NaCl58.44~50 mL--Fisher
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g--VWR

3.2. Equipment

  • 250 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel, pressure-equalizing

  • Nitrogen or Argon gas inlet

  • Ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the oven-dried three-neck flask with a stir bar, thermometer, dropping funnel, and nitrogen inlet.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add tert-butyl 3-hydroxyazetidine-1-carboxylate (5.00 g, 28.86 mmol) and anhydrous dichloromethane (100 mL).

    • Stir the mixture until the starting material is fully dissolved.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent:

    • CAUTION: DAST is toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

    • Slowly add DAST (5.10 mL, 40.41 mmol) to the dropping funnel.

    • Add the DAST dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

    • Slowly warm the reaction to room temperature and let it stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching:

    • CAUTION: The quenching process can be exothermic. Perform this step slowly and behind a safety shield.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by the dropwise addition of saturated sodium bicarbonate solution (~100 mL) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be a light brown or yellow oil.[8]

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to light yellow liquid. A typical yield is in the range of 80-90%.[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Fluorination Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Dry glassware and assemble under inert atmosphere prep2 Dissolve starting material (1-Boc-3-hydroxyazetidine) in anhydrous DCM prep1->prep2 prep3 Cool solution to -78 °C prep2->prep3 react1 Slowly add DAST via dropping funnel prep3->react1 react2 Maintain temperature below -65 °C react1->react2 react3 Stir at -78 °C, then warm to room temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to 0 °C and carefully quench with sat. NaHCO₃ react4->workup1 workup2 Separate layers and extract aqueous phase with DCM workup1->workup2 workup3 Wash combined organic layers with brine workup2->workup3 workup4 Dry (MgSO₄), filter, and concentrate workup3->workup4 purify1 Purify crude product via silica gel chromatography workup4->purify1 purify2 Isolate pure product (this compound) purify1->purify2

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Diethylaminosulfur Trifluoride (DAST): DAST is highly toxic, corrosive, and moisture-sensitive. It reacts violently with water to release HF gas, which is extremely corrosive and toxic.[6] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate PPE, including a face shield, neoprene or nitrile gloves, and a lab coat. DAST should not be heated above 50 °C to avoid the risk of explosive decomposition.[3]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Quenching: The quenching of excess DAST with sodium bicarbonate is exothermic and releases gas. This step must be performed slowly at 0 °C and behind a safety shield.

  • Waste Disposal: All DAST-contaminated waste must be quenched and disposed of according to institutional safety guidelines for hazardous chemical waste.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps for reaction execution, monitoring, workup, and adhering strictly to the safety precautions, researchers can confidently produce this valuable fluorinated building block for applications in pharmaceutical and agrochemical research. The use of modern, safer fluorinating agents like XtalFluor is encouraged to enhance operational safety.

References

  • Fluorination with aminosulfuranes. Wikipedia. [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit r/Chempros. [Link]

  • Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. ResearchGate. [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group, University of Cambridge. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications, The Journal of Organic Chemistry. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.

Sources

Application Notes and Protocols: Strategic Fluorination of tert-Butyl Azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties as a bioisostere for various functional groups. When combined with the unique electronic properties of fluorine, the resulting fluorinated azetidines become powerful tools for drug development professionals. The introduction of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a detailed exploration of synthetic strategies for the fluorination of tert-butyl azetidine-1-carboxylate, a key building block for these valuable scaffolds. We will delve into the mechanistic underpinnings of both nucleophilic and electrophilic fluorination pathways, offering detailed, field-proven protocols for researchers and scientists.

I. Mechanistic Considerations: Choosing the Optimal Fluorination Strategy

The approach to fluorinating the azetidine ring is fundamentally dictated by the nature of the available starting material and the desired regiochemistry. Two primary strategies are employed: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: The SN2 Pathway from Hydroxyazetidines

This is the most common and often most practical approach, starting from a readily available hydroxylated precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The reaction proceeds via a deoxofluorination mechanism.

  • Mechanism: The alcohol's hydroxyl group attacks the electrophilic sulfur atom of the fluorinating agent (e.g., DAST or Deoxo-Fluor®), forming an alkoxyaminosulfur difluoride intermediate. This is followed by the intramolecular or intermolecular nucleophilic attack of a fluoride ion, leading to the displacement of the sulfur-containing leaving group in an SN2 fashion. This generally results in an inversion of stereochemistry at the carbon center.[1][2]

Electrophilic Fluorination: Direct C-H Fluorination or Enolate Trapping

Direct fluorination of a C-H bond on the azetidine ring is a more advanced and often less selective method. A more controlled approach involves the generation of an enolate from a ketone precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate, which is then trapped by an electrophilic fluorine source.

  • Mechanism: The reaction with electrophilic fluorinating agents like Selectfluor® is believed to proceed through a single-electron transfer (SET) mechanism in many cases.[3][4] The enolate donates an electron to the N-F reagent, generating a radical cation and a fluorine radical, which then combine to form the C-F bond.

II. Safety First: Handling Fluorinating Agents

Fluorinating agents are hazardous materials that require strict adherence to safety protocols.

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of volatile and corrosive byproducts like hydrogen fluoride.[5][6] For highly moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[7]

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended) must be worn.[5]

  • Quenching and Disposal: Reactions should be quenched slowly and carefully by adding the reaction mixture to a chilled, saturated solution of sodium bicarbonate to neutralize acidic byproducts.[5] This process can be exothermic and release gas, so it must be done with vigorous stirring in an open or vented container within the fume hood. All waste must be disposed of according to institutional hazardous waste guidelines.[8]

III. Experimental Protocols

Protocol 1: Nucleophilic Deoxofluorination of tert-Butyl 3-Hydroxyazetidine-1-carboxylate with Deoxo-Fluor®

This protocol is favored for its reliability and the enhanced thermal stability of Deoxo-Fluor® compared to DAST.[9][10]

Diagram of the Workflow:

G start Start: Weigh Reagents dissolve Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM start->dissolve cool Cool to 0 °C (Ice-water bath) dissolve->cool add_reagent Slowly add Deoxo-Fluor® (dropwise) cool->add_reagent warm_rt Warm to Room Temperature & Stir Overnight add_reagent->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench Reaction (Sat. aq. NaHCO3 at 0 °C) monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: Workflow for Nucleophilic Fluorination.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.211.0 g5.771.0
Deoxo-Fluor® (BAST)221.231.92 g (1.5 mL)8.661.5
Dichloromethane (DCM), anhydrous-20 mL--
Saturated aqueous NaHCO₃ solution-~30 mL--
Water, deionized-~20 mL--
Brine, saturated-~20 mL--
Sodium sulfate, anhydrous-As needed--
Silica gel for column chromatography-As needed--

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 g, 5.77 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 mL, 8.66 mmol) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add it to a beaker containing chilled, saturated aqueous sodium bicarbonate solution (~30 mL) with vigorous stirring. Caution: Gas evolution (CO₂) will occur.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-fluoroazetidine-1-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[11][12]

Protocol 2: Electrophilic Fluorination of a Silyl Enol Ether Intermediate with Selectfluor®

This protocol is applicable if starting from tert-butyl 3-oxoazetidine-1-carboxylate. It involves the formation of a silyl enol ether intermediate, which is then fluorinated.

Diagram of the Logic:

G start_ketone N-Boc-3-oxoazetidine enolate_formation Generate Silyl Enol Ether (e.g., TMSCl, Et3N) start_ketone->enolate_formation fluorination Fluorinate with Selectfluor® enolate_formation->fluorination workup Aqueous Workup fluorination->workup purification Purification workup->purification product N-Boc-2-fluoro-3-oxoazetidine or N-Boc-4-fluoro-3-oxoazetidine purification->product

Caption: Logic for Electrophilic Fluorination.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
tert-Butyl 3-oxoazetidine-1-carboxylate171.191.0 g5.841.0
LiHMDS (1.0 M in THF)167.346.4 mL6.421.1
N-Fluorobenzenesulfonimide (NFSI)315.262.21 g6.991.2
Tetrahydrofuran (THF), anhydrous-25 mL--
Saturated aqueous NH₄Cl solution-~20 mL--
Ethyl acetate-As needed--
Brine, saturated-~20 mL--
Sodium sulfate, anhydrous-As needed--

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL) and cool to -78 °C (dry ice/acetone bath).

  • Enolate Generation: Add LiHMDS (6.4 mL of a 1.0 M solution in THF, 6.42 mmol) to the cold THF. Then, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Fluorination: To the enolate solution, add a solution of NFSI (2.21 g, 6.99 mmol) in anhydrous THF (10 mL) dropwise. Maintain the temperature at -78 °C.[13]

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired fluorinated product. Note that this method may yield a mixture of regioisomers.

  • Characterization: Characterize the product(s) by NMR and mass spectrometry to confirm structure and isomeric ratio.

IV. Characterization of Fluorinated Products

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The introduction of fluorine will cause characteristic splitting of adjacent proton signals (²JH-F and ³JH-F coupling constants).

    • ¹³C NMR: The carbon atom directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F, typically 150-250 Hz). Adjacent carbons will also show smaller C-F couplings.

    • ¹⁹F NMR: A single signal (or multiple for diastereomers) will be observed, confirming the presence of the fluorine atom. Its chemical shift provides information about the electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the fluorinated product.

V. Conclusion

The fluorination of tert-butyl azetidine-1-carboxylate derivatives is a critical process for generating advanced intermediates for drug discovery. The choice between nucleophilic deoxofluorination and electrophilic fluorination depends on the available starting materials and desired product. While deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate offers a more direct and often higher-yielding route, electrophilic methods provide an alternative pathway from ketone precursors. Strict adherence to safety protocols is paramount when handling potent fluorinating agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and safely synthesize these valuable fluorinated building blocks.

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2862–2865. [Link][14][15][16][17]

  • Stavber, S., & Zupan, M. (2005). Selectfluor F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link][9]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Paquin, J. F., Caron, D., Bérubé, G., & Diamond, C. (2005). Electrophilic fluorination of silyl enol ethers with Selectfluor: a simple and efficient access to α-fluoro ketones. Synthesis, 2005(01), 127-132.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Reagent Guides. [Link][6]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link][18]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link][10]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link][1]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link][11][12]

  • Wikipedia. (n.d.). Selectfluor. [Link][3]

  • Chinese Patent ZL 201210236105.8. (n.d.). The synthetic method of 3 fluoro azetidine derivatives. Google Patents. [13]

Sources

Application Note & Protocols: Robust and Efficient Deprotection of tert-Butyl 3-Fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoroazetidine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates.[1][2] Its synthesis and subsequent modification frequently involve the use of the tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen. The removal of this group is a critical step in synthetic routes. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and troubleshooting advice for the successful deprotection of tert-butyl 3-fluoroazetidine-1-carboxylate. We present field-proven methods using common acidic reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), focusing on maximizing yield, ensuring the integrity of the strained azetidine ring, and minimizing side-product formation.

Chemical Principles and Mechanism of N-Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[3] The mechanism proceeds through a sequence of well-understood steps, which are critical to grasp for effective troubleshooting and optimization.

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This initial step activates the protecting group, rendering it susceptible to cleavage.

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a resonance-stabilized and highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][5] It is crucial to perform this reaction in an open or vented system to allow the CO₂ to escape safely.[4]

  • Salt Formation: In the acidic medium, the newly liberated and nucleophilic azetidine nitrogen is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]

The stability of the strained four-membered azetidine ring is a key consideration. Fortunately, the azetidine core is generally robust under the standard acidic conditions required for Boc deprotection, and ring-opening is not a commonly observed side reaction with this specific protocol.[6][7]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection sub Boc-Protected 3-Fluoroazetidine protonated Protonated Intermediate sub->protonated + H+ (TFA) h_plus H+ carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Cleavage tbu_cation tert-Butyl Cation (t-Bu+) protonated->tbu_cation amine_salt 3-Fluoroazetidine Ammonium Salt (Product) carbamic_acid->amine_salt Decarboxylation + H+ co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tbu_cation->isobutylene - H+ Deprotection_Workflow Figure 2: General Experimental Workflow start 1. Dissolve Boc-Protected 3-Fluoroazetidine in Solvent cool 2. Cool to 0 °C (Optional but Recommended) start->cool add_acid 3. Add Strong Acid (e.g., TFA or HCl solution) cool->add_acid react 4. Stir at RT (1-4 hours) add_acid->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete concentrate 6. Concentrate Under Reduced Pressure monitor->concentrate Complete workup 7. Isolate Product (Precipitation or Extraction) concentrate->workup product Purified 3-Fluoroazetidine Salt workup->product

Sources

Application Note: Trifluoroacetic Acid-Mediated Deprotection of N-Boc-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-3-fluoroazetidine using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates, owing to its stability and facile, orthogonal removal under acidic conditions.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, discusses critical parameters for reaction monitoring and workup, and outlines essential safety procedures for handling trifluoroacetic acid. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to ensure high-yield, high-purity synthesis of the 3-fluoroazetidine moiety, a valuable building block in medicinal chemistry.[3]

Introduction: The Strategic Importance of Boc Deprotection

The selective protection and deprotection of functional groups is a cornerstone of multi-step organic synthesis.[4][5] The Boc group, in particular, offers robust protection for primary and secondary amines against a wide array of non-acidic reagents and reaction conditions.[2] Its removal is most commonly and efficiently achieved with strong acids, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility, which simplifies product isolation by evaporation.[1][6]

The 3-fluoroazetidine scaffold is of increasing interest in drug discovery due to the unique conformational constraints and metabolic characteristics conferred by the strained four-membered ring and the fluorine substituent.[7][8] The successful deprotection of N-Boc-3-fluoroazetidine is a critical step to enable further functionalization at the nitrogen atom. This guide provides a validated protocol to achieve this transformation cleanly and efficiently.

Mechanistic Rationale: An Acid-Catalyzed Elimination

The cleavage of the N-Boc group by trifluoroacetic acid is an acid-catalyzed E1 elimination reaction.[1][9] A thorough understanding of the mechanism is paramount for optimizing reaction conditions and troubleshooting potential side reactions.

The process unfolds in four key steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[9][10] This initial step activates the carbamate for cleavage.

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a resonance-stabilized and highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[9][11]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas. This step is thermodynamically favorable and drives the reaction to completion.[10][11]

  • Amine Salt Formation: The liberated free amine is immediately protonated by the excess TFA present in the reaction medium to form the corresponding trifluoroacetate salt.[1][9]

This mechanistic pathway is illustrated in the diagram below.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine N-Boc-3-fluoroazetidine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl Cation Free_Amine 3-Fluoroazetidine (Free Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Amine_Salt 3-Fluoroazetidine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA)

Caption: Mechanism of TFA-mediated N-Boc deprotection.

A critical consideration is the fate of the electrophilic tert-butyl cation generated in Step 2.[12] In the absence of a nucleophilic scavenger, this cation can potentially alkylate nucleophilic sites on the substrate or product, leading to impurities. While the 3-fluoroazetidine product is not particularly nucleophilic, for more complex substrates containing electron-rich aromatic rings or other sensitive functional groups, the addition of a scavenger like triisopropylsilane (TIS) or anisole is recommended.[9]

Experimental Protocol

This section details a robust, field-proven protocol for the TFA deprotection of N-Boc-3-fluoroazetidine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-3-fluoroazetidine>97% PurityCommercialStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%CommercialCorrosive and hygroscopic. Handle with extreme care in a fume hood.[13]
Dichloromethane (DCM)Anhydrous, >99.8%CommercialCommon solvent for this reaction.[9]
Saturated Sodium BicarbonateACS ReagentCommercialUsed for aqueous workup to neutralize excess acid.
Anhydrous Magnesium SulfateACS ReagentCommercialDrying agent.
Diethyl EtherACS ReagentCommercialCan be used to precipitate the TFA salt or for extraction.
Step-by-Step Procedure

Experimental Workflow Start Start: Weigh N-Boc-3-fluoroazetidine Dissolve 1. Dissolve in DCM (10-20 vol) Start->Dissolve Cool 2. Cool reaction mixture to 0 °C Dissolve->Cool Add_TFA 3. Add TFA (20-50% v/v) dropwise Cool->Add_TFA React 4. Stir at RT for 1-3 h Add_TFA->React Monitor 5. Monitor by TLC or LC-MS React->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Reaction Complete Workup_Choice Choose Workup Concentrate->Workup_Choice Isolate_Salt A: Isolate TFA Salt (Co-evaporate with solvent) Workup_Choice->Isolate_Salt Salt desired Isolate_Free_Amine B: Isolate Free Amine (Aqueous basic wash) Workup_Choice->Isolate_Free_Amine Free amine desired Purify_Salt Triturate with ether if needed Isolate_Salt->Purify_Salt Purify_Amine Dry organic layer & concentrate Isolate_Free_Amine->Purify_Amine End_Salt Product: 3-Fluoroazetidine TFA Salt Purify_Salt->End_Salt End_Amine Product: 3-Fluoroazetidine Purify_Amine->End_Amine

Sources

The Strategic Importance of the 3-Fluoroazetidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of tert-butyl 3-fluoroazetidine-1-carboxylate in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions. This document provides senior-level insights into reaction mechanisms, parameter optimization, and detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.

The azetidine ring, a four-membered saturated heterocycle, has emerged as a highly sought-after structural motif in drug discovery.[1] Its strained ring system provides a unique three-dimensional exit vector from a core scaffold, which can be exploited to engage with new regions of a biological target's binding pocket. When substituted with a fluorine atom at the 3-position, the resulting 3-fluoroazetidine moiety offers a powerful combination of desirable physicochemical properties.

Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen while profoundly influencing a molecule's properties.[2][3][4] Incorporating fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[2][3] The this compound building block, with its Boc-protected nitrogen, is an ideal substrate for introducing this valuable scaffold into complex molecules via cross-coupling chemistry.

Section 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds between aryl halides/sulfonates and amines.[5][6][7][8] This reaction is particularly effective for coupling this compound with a wide range of aromatic and heteroaromatic partners, providing direct access to N-aryl-3-fluoroazetidines.

Mechanistic Overview & Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The efficiency of this step is dependent on the Ar-X bond strength (I > Br > Cl) and the electron-donating ability of the phosphine ligand.

  • Amine Coordination & Deprotonation : The azetidine coordinates to the Pd(II) center. A base then deprotonates the azetidinium nitrogen to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause substrate or product degradation.[9] Sodium tert-butoxide is commonly used for its high basicity and compatibility with aprotic solvents.

  • Reductive Elimination : This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. This step is often the rate-limiting step and is accelerated by bulky, electron-rich phosphine ligands which promote the formation of a three-coordinate intermediate necessary for elimination.[5][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Complex L (Ar)Pd(II)-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(Amine)L]+X- OxAdd->AmineCoord Azetidine Amido Palladium Amido Complex (Ar)Pd(II)(Nuc)L AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination Product Ar-Azetidine Amido->Product ArX Aryl Halide (Ar-X) Amine Azetidine

Buchwald-Hartwig amination catalytic cycle.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a reliable starting point for the N-arylation of this compound with aryl bromides.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition : Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Solvent Addition : Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Conditions : Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoroazetidine product.

Data Summary: Representative N-Arylation Reactions
EntryAryl BromidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101892
23-BromopyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1002485
31-Bromo-4-cyanobenzenePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH1001688
42-BromonaphthalenePd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1102090

Section 2: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

While the N-H bond of the parent azetidine is used in Buchwald-Hartwig reactions, C-C bond formation at the 3-position requires a pre-functionalized derivative. Typically, a 3-iodo or 3-triflate azetidine is coupled with an organoboron reagent (boronic acid or ester).[10] The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for this transformation.[11][12]

Mechanistic Overview & Rationale

The catalytic cycle for the Suzuki-Miyaura coupling shares similarities with the Buchwald-Hartwig reaction but involves a critical transmetalation step.[11]

  • Oxidative Addition : A Pd(0) complex reacts with the 3-iodo-azetidine derivative to form a Pd(II) species.

  • Transmetalation : The organoboron compound, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide. The base (e.g., K₂CO₃, CsF) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[11]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple to form the C-C bond, yielding the 3-aryl-azetidine product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Complex L (Azetidin-3-yl)Pd(II)-X Pd0->OxAdd Azetidine-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-B(OR)₂ + Base ProductComplex Di-organo Pd(II) Complex (Azetidin-3-yl)Pd(II)(Ar')L Transmetalation->ProductComplex - X-B(OR)₂ ProductComplex->Pd0 Reductive Elimination Product Azetidine-Ar' ProductComplex->Product

Suzuki-Miyaura coupling catalytic cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of tert-butyl 3-iodo-3-fluoroazetidine-1-carboxylate with arylboronic acids.

Materials:

  • tert-Butyl 3-iodo-3-fluoroazetidine-1-carboxylate

  • Arylboronic acid (Ar'-B(OH)₂)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Solvent mixture: Dioxane and Water (e.g., 4:1)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve the 3-iodo-azetidine derivative (1.0 equiv) and the arylboronic acid (1.5 equiv) in the dioxane/water solvent mixture.

  • Base Addition : Add potassium carbonate (2.0 equiv).

  • Catalyst Addition : Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction Conditions : Heat the mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS), typically 4-12 hours.

  • Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 3-aryl-3-fluoroazetidine product.

Section 3: Experimental Workflow and Safety Considerations

A systematic workflow is essential for reproducible results and laboratory safety.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents & Catalyst in Glovebox Setup Assemble Under Inert Atmosphere Reagents->Setup Glassware Oven-Dry Glassware Glassware->Setup Solvent Add Anhydrous Solvent Setup->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

General workflow for cross-coupling reactions.

Safety Precautions:

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be stored and handled under an inert atmosphere.

  • Bases : Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Potassium carbonate is a respiratory irritant. Handle with care.

  • Solvents : Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Singh, U., & Kumar, U. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
  • Liu, C., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Process Chemistry. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. Retrieved from [Link]

  • Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • National Institutes of Health. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

  • Nature. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved from [Link]

  • Osaka University. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of tert-butyl 3-fluoroazetidine-1-carboxylate for Enhanced Peptide Properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Azetidines in Peptide Science

The strategic modification of peptides with non-proteinogenic amino acids is a cornerstone of modern drug discovery, enabling the transformation of native sequences into therapeutic candidates with improved pharmacological profiles.[1] Among the vast arsenal of synthetic building blocks, those containing fluorine have garnered significant attention for their ability to profoundly modulate a molecule's chemical and physical properties without introducing significant steric bulk.[2] The incorporation of fluorine can enhance metabolic stability, alter receptor binding affinity, and fine-tune lipophilicity.[2][3][4]

Concurrently, the use of conformationally constrained amino acids, such as proline and its analogues, provides a powerful tool to control the three-dimensional structure of peptides.[5] Azetidine-2-carboxylic acid (Aze), the lower homologue of proline, has been shown to introduce unique conformational constraints, though its presence can sometimes lead to increased flexibility compared to proline.[6][7][8]

This application note focuses on tert-butyl 3-fluoroazetidine-1-carboxylate , a unique building block that merges the benefits of both fluorination and conformational constraint. Its rigid, fluorinated four-membered ring serves as a powerful tool for medicinal chemists.[9] We will explore the rationale for its use, provide detailed protocols for its incorporation into peptide sequences via Boc-based solid-phase peptide synthesis (SPPS), and discuss the expected impact on the resulting peptide's properties.

The Scientist's Rationale: Why Incorporate 3-Fluoroazetidine?

The decision to incorporate a non-natural amino acid must be driven by a clear scientific objective. The use of this compound is justified by its ability to confer several advantageous properties simultaneously.

  • Enhanced Proteolytic Stability: A primary obstacle in peptide therapeutic development is rapid degradation by proteases.[4] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of the fluorine atom can shield adjacent peptide bonds from enzymatic hydrolysis. This "electronic shielding" can significantly increase the peptide's half-life in biological systems.[10][4][11][12]

  • Conformational Control and Turn Induction: The strained four-membered ring of the azetidine moiety restricts the available conformational space of the peptide backbone, often acting as a potent turn-inducer.[13][14] This pre-organization can lock the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.

  • Stable Analogue of Hydroxyazetidine: 3-hydroxyazetidine-containing peptides can be susceptible to degradation via a reverse aldol cleavage mechanism, particularly at pH values above 8.[15][16][17] The 3-fluoroazetidine moiety serves as a stable isosteric and isoelectronic replacement, mimicking the polar interaction of the hydroxyl group while being chemically robust and resistant to such cleavage.[16]

  • Modulation of Physicochemical Properties: Fluorine's unique electronic properties can influence hydrogen bonding capability, dipole moments, and pKa of nearby functional groups. These subtle modulations can be critical for optimizing membrane permeability and fine-tuning interactions at the target's binding site.[2]

Below is a diagram illustrating the logical flow from the structural features of 3-fluoroazetidine to its functional impact on peptides.

G cluster_features Structural Features of Boc-3-Fluoroazetidine-1-Carboxylate cluster_properties Resulting Physicochemical Properties cluster_impact Functional Impact on Peptides F_atom Electronegative Fluorine Atom Stability Strong C-F Bond & Electronic Shielding F_atom->Stability imparts Polarity Altered Local Dipole Moment F_atom->Polarity influences Aze_ring Strained Azetidine (4-Membered Ring) Rigidity Restricted Bond Rotation (Φ/Ψ) Aze_ring->Rigidity causes Protease Increased Resistance to Proteolysis Stability->Protease leads to Conformation Pre-organized Structure (e.g., β-turn induction) Rigidity->Conformation leads to Binding Modulated Binding Affinity & Permeability Polarity->Binding can lead to Conformation->Binding enhances

Caption: Causal relationships between structure and function.

Overall Synthesis Workflow

The incorporation of this compound is readily achieved using standard tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) protocols. The general workflow is outlined below.

start Start with Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Nα-Boc Deprotection (TFA) swell->deprotect neutralize 3. Neutralization (DIEA) deprotect->neutralize couple 4. Couple Boc-3-fluoroazetidine (HBTU/DIC) neutralize->couple wash Wash (DMF/DCM) couple->wash elongate Repeat Steps 2-4 for Chain Elongation wash->elongate Next AA cleave 5. Final Cleavage & Deprotection (HF) wash->cleave Final AA elongate->deprotect purify 6. Purify & Analyze (HPLC, MS) cleave->purify end Final Peptide purify->end

Caption: Boc-SPPS workflow for incorporating 3-fluoroazetidine.

Detailed Experimental Protocols

This section provides validated, step-by-step protocols for manual Boc-SPPS. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Resin: Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

  • Amino Acid: this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • Alternatively: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Washing Solvents: DCM, DMF.

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., p-cresol or anisole). (Caution: HF is extremely hazardous) .

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol for a Single Synthesis Cycle

This protocol describes one full cycle of deprotection, neutralization, and coupling on a 0.5 mmol scale.

Step 1: Nα-Boc Deprotection

  • Causality: The acid-labile Boc group is removed with the strong acid TFA to expose the N-terminal amine for the next coupling step.[18][19] The process generates a stable tert-butyl cation, which is volatile or can be scavenged.[20]

  • Swell the peptide-resin (0.5 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the solvent.

  • Add 50% TFA in DCM (10 mL). Agitate for 2 minutes.

  • Drain the solution and add a fresh 10 mL portion of 50% TFA in DCM.

  • Agitate for 20-30 minutes.[21]

  • Drain the TFA solution.

  • Wash the peptide-resin thoroughly with DCM (3 x 10 mL) and then IPA (2 x 10 mL) to shrink the resin and remove residual acid.[22]

Step 2: Neutralization

  • Causality: After acid treatment, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which is not nucleophilic. A non-nucleophilic base like DIEA is used to deprotonate the amine, regenerating the free, reactive form required for coupling.[18][21]

  • Wash the peptide-resin with DCM (2 x 10 mL).

  • Add 10% DIEA in DCM (10 mL). Agitate for 2 minutes and drain.

  • Repeat the DIEA wash once more.

  • Wash the peptide-resin with DCM (3 x 10 mL) to remove excess DIEA.

Step 3: Coupling of this compound

  • Causality: The carboxylic acid of the incoming Boc-protected amino acid is activated to facilitate amide bond formation. The DIC/HOBt method proceeds via an HOBt-active ester intermediate, which is highly reactive and minimizes the risk of racemization, a critical concern for maintaining chiral integrity.[21][23][24]

  • In a separate vial, dissolve This compound (2.5 mmol, 5 eq.) and HOBt (2.75 mmol, 5.5 eq.) in a minimum volume of DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add DIC (2.75 mmol, 5.5 eq.) to the resin suspension.

  • Agitate the mixture at room temperature. Monitor the reaction progress using the ninhydrin (Kaiser) test. The reaction is typically complete within 2-4 hours.[25]

  • Once the ninhydrin test is negative (indicating consumption of the free amine), drain the coupling solution.

  • Wash the peptide-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle or final cleavage.

Coupling ReagentEquivalents (vs. Resin)Activation TimeNotes
DIC/HOBt 5.5 / 5.5In situRobust, cost-effective, minimizes racemization.[25]
HBTU/DIEA 2.0 / 4.02-5 min pre-activationHighly efficient, rapid coupling. DIEA is added for activation.
PyBOP/DIEA 2.0 / 6.0In situExcellent for sterically hindered couplings.
Final Cleavage and Deprotection (HF Method)
  • Causality: The Boc/Bzl SPPS strategy requires a very strong acid to simultaneously cleave the peptide from the resin support (e.g., the benzyl ester linkage on a Merrifield resin) and remove the benzyl-based side-chain protecting groups.[18] Anhydrous HF is the standard reagent for this purpose. Scavengers are essential to trap reactive cations generated during the process, preventing modification of sensitive residues like Trp and Tyr.[26][27]

  • Preparation: Ensure the peptide-resin is thoroughly dried under high vacuum overnight. The N-terminal Boc group must be removed as per Step 1.[27]

  • Cleavage: Place the dried resin (0.5 mmol) in a specialized HF cleavage apparatus. Add a magnetic stir bar and a scavenger (e.g., 1 mL p-cresol or anisole).

  • Cool the vessel to -5°C. Carefully condense anhydrous HF (approx. 10 mL) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Work-up: Wash the resulting peptide and resin mixture with cold diethyl ether (3 x 15 mL) to remove the scavenger and cleaved protecting groups.

  • Precipitate the crude peptide by adding fresh, cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration. Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by:

  • Analytical RP-HPLC: To assess purity.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.

  • ¹⁹F NMR Spectroscopy: Provides a distinct signal for the fluorine atom, offering a powerful handle for structural confirmation and conformational analysis.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) 1. Steric hindrance. 2. Insufficient reagent equivalents or reaction time. 3. Incomplete neutralization.1. Repeat the coupling step ("double couple"). 2. Switch to a more potent coupling reagent like PyBOP. 3. Ensure thorough washing after neutralization.
Low Yield After Cleavage 1. Premature chain loss during synthesis cycles. 2. Incomplete cleavage from the resin.1. Use PAM resin for better stability to TFA if synthesizing long peptides.[22] 2. Increase HF cleavage time or temperature slightly (use caution).
Unexpected Side Products (Verified by MS) 1. Alkylation of sensitive residues (Trp, Met) during deprotection. 2. Racemization during coupling. 3. Incomplete removal of side-chain protecting groups.1. Add scavengers (e.g., dithiothreitol) to the TFA deprotection solution.[18][22] 2. Ensure HOBt is used with carbodiimide activators. Avoid excessive pre-activation times.[24] 3. Confirm compatibility of protecting groups with the cleavage cocktail.[27]

References

  • Moschner, J., Stulberg, V., Fernandes, R., & Leppkes, J. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]

  • Liu, Z., Jenkinson, S. F., Vermaas, T., & Fleet, G. W. J. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of Peptide Science. [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. Request PDF. [Link]

  • Tinker, D., & Koksch, B. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Piras, M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. [Link]

  • Piras, M., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed. [Link]

  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Request PDF. [Link]

  • Tourwé, D., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). t-Butyl Carbamate (BOC) Deprotection. Wordpress. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. [Link]

  • Dal Pozzo, A., et al. (2006). Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior. Journal of Medicinal Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2018). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Muttenthaler, M., et al. (2021). Bioactive Peptides, Synthesis, Properties, and Medical Applications. MDPI. [Link]

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Application Notes: Tert-butyl 3-fluoroazetidine-1-carboxylate as a Strategic Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for Novel Bioisosteres

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties, while maintaining or enhancing potency, is a paramount challenge. Bioisosteric replacement—the substitution of one atom or group for another with similar physical or chemical properties—stands as a cornerstone of this optimization process[1][2]. The goal is not merely to mimic a molecular fragment but to intelligently modulate its characteristics to overcome specific liabilities such as poor metabolic stability, off-target toxicity, or suboptimal pharmacokinetics[3].

Small, strained rings like azetidines have emerged as valuable scaffolds, offering increased three-dimensionality and improved physicochemical properties compared to more traditional, conformationally flexible or planar moieties[4]. Concurrently, the use of fluorine has become an indispensable tool in drug design. Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for profound, often beneficial, alterations to a molecule's pKa, lipophilicity, conformation, and metabolic fate[5][6].

This guide focuses on the convergence of these two powerful strategies: the use of the 3-fluoroazetidine moiety, delivered as its N-Boc protected building block, tert-butyl 3-fluoroazetidine-1-carboxylate , as a versatile bioisostere. We will explore the underlying rationale for its use, its impact on key drug-like properties, and provide detailed protocols for its incorporation into discovery pipelines.

The 3-Fluoroazetidine Motif: A Superior Bioisosteric Replacement

The 3-fluoroazetidine ring is a powerful and increasingly popular bioisostere for several common structural motifs, including pyrrolidines, piperidines, and even acyclic fragments. Its utility stems from a unique combination of steric, electronic, and conformational effects.

G cluster_0 Common Scaffolds (Potential Liabilities) cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Pyrrolidine / Piperidine D 3-Fluoroazetidine A->D B tert-Butyl Group B->D C Propyl / Isopropyl Group C->D E Modulated pKa (Reduced Basicity) D->E F Improved Metabolic Stability D->F G Enhanced Solubility (Lower LogP) D->G H Novel Exit Vectors & 3D-Scaffold D->H

Modulation of Physicochemical Properties

The introduction of a fluorine atom onto the azetidine ring has predictable and highly beneficial effects on key molecular properties.

  • Basicity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect[5]. When placed at the 3-position of the azetidine ring, it significantly lowers the electron density on the ring nitrogen. This reduces the basicity (pKa) of the nitrogen atom by 1-2 units compared to its non-fluorinated counterpart. This is a critical advantage in drug design, as reducing high basicity can improve membrane permeability and oral bioavailability, and reduce potential interactions with off-targets like the hERG channel[6].

  • Lipophilicity (LogP/LogD): While fluorination of aromatic rings often increases lipophilicity, strategic fluorination of aliphatic systems can decrease it or provide nuanced control[7]. The polar C-F bond in 3-fluoroazetidine introduces a dipole moment that can increase polarity and improve aqueous solubility compared to larger, more hydrophobic rings like pyrrolidine or piperidine. This helps mitigate the risks of high lipophilicity, such as poor solubility and increased metabolic clearance[3][8].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Placing a fluorine atom at a metabolically labile site can effectively block oxidation by cytochrome P450 (CYP) enzymes[5][9]. In the context of azetidines, which can be susceptible to CYP-mediated ring scission, the 3-fluoro substitution can enhance metabolic stability, leading to a longer plasma half-life and improved drug exposure[10][11].

  • Conformational Control: The stereoelectronics of the C-F bond can influence the puckering of the azetidine ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target with minimal steric penalty[12].

Comparative Physicochemical Data

The following table summarizes the expected trends in key physicochemical properties when replacing common motifs with 3-fluoroazetidine.

FeaturePyrrolidinetert-Butyl3-Fluoroazetidine (Bioisostere) Rationale & Advantage
Approx. pKa ~11.3N/A~8.5 - 9.5Lower pKa improves permeability and reduces hERG risk[5][6].
Calculated LogP ~0.3~1.9~ -0.2 (unprotected)Lower lipophilicity improves solubility and reduces metabolic risk[7].
Metabolic Liability High (N-dealkylation, ring oxidation)High (Oxidation of methyl groups)Improved C-F bond blocks oxidation; ring is less prone to scission[5][9].
Vectorial Capacity Single N-vectorNo inherent vectorN-vector + potential H-bond acceptor (F)Provides novel exit vectors for SAR exploration.
Molecular Shape 5-membered ring (puckered)Spherical, lipophilic4-membered ring (planar/puckered)Introduces novel, compact 3D geometry[4].

Application Protocols: Incorporating 3-Fluoroazetidine

This compound is the ideal starting material for incorporating this motif. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, allowing for a wide range of chemical manipulations before its clean and efficient removal. The following protocols outline the standard workflow for its use.

G A Start: tert-butyl 3-fluoroazetidine-1-carboxylate B Protocol 1: N-Boc Deprotection (TFA or HCl) A->B C Intermediate: 3-Fluoroazetidine (TFA or HCl salt) B->C D Protocol 2: Amide Coupling (R-COOH, Coupling Agent) C->D E Final Product: N-Acyl-3-fluoroazetidine D->E

Protocol 1: N-Boc Deprotection of this compound

Objective: To efficiently remove the Boc protecting group to yield the free secondary amine (as a salt), ready for subsequent coupling reactions.

Rationale for Method Selection: Acid-mediated cleavage is the standard and most reliable method for Boc deprotection[13]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective, with volatile byproducts (isobutylene and CO2) that are easily removed. An alternative is using a solution of HCl in an organic solvent like dioxane or methanol, which can be preferable if the final product requires isolation as a hydrochloride salt[14][15].

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq) OR 4M HCl in 1,4-dioxane (5-10 eq)

  • Nitrogen or Argon supply

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.71 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (10-20 mL). Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling the solution minimizes potential side reactions, although for simple Boc deprotection, room temperature is often sufficient[16].

  • Acid Addition: Slowly add TFA (e.g., 4.4 mL, 57.1 mmol, 10 eq) or 4M HCl in dioxane (14.3 mL, 57.1 mmol, 10 eq) dropwise to the stirred solution. Gas evolution (CO2 and isobutylene) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent and excess acid.

    • The resulting residue is the crude 3-fluoroazetidine salt (TFA or HCl). This is often a viscous oil or semi-solid.

    • To obtain a solid, add cold diethyl ether to the residue and triturate (swirl or scrape with a spatula). The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • Validation: The resulting white to off-white solid, 3-fluoroazetidine hydrochloride[17] or trifluoroacetate salt, is typically used in the next step without further purification. Purity can be confirmed by ¹H NMR and LC-MS.

Protocol 2: Amide Bond Formation with 3-Fluoroazetidine

Objective: To couple the deprotected 3-fluoroazetidine with a carboxylic acid to form the target amide.

Rationale for Method Selection: Direct condensation of a carboxylic acid and an amine is inefficient due to acid-base neutralization[18]. A coupling agent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes racemization and works well for a broad range of substrates[19]. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the amine salt and facilitate the reaction.

Materials:

  • 3-Fluoroazetidine salt (from Protocol 1, 1.0 eq)

  • Carboxylic acid of interest (R-COOH, 1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3-4 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF or DCM. Stir for 5-10 minutes at room temperature. This pre-activates the acid by forming the active ester.

    • Scientist's Note: Pre-activation ensures the carboxylic acid is ready to react immediately upon addition of the amine, often leading to cleaner reactions and higher yields[19][20].

  • Amine Addition: In a separate flask, dissolve the 3-fluoroazetidine salt (1.0 eq) in a minimal amount of DMF or DCM. Add DIPEA (3-4 eq) to this solution.

    • Causality: Two equivalents of base are needed to neutralize the acid formed during the coupling and one equivalent to free the amine from its protonated salt form. Using a slight excess ensures the reaction medium remains basic.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated carboxylic acid solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the formation of the product and disappearance of the starting materials.

  • Aqueous Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Purpose: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., heptane/ethyl acetate or DCM/methanol gradient) to yield the pure N-acyl-3-fluoroazetidine.

Conclusion

This compound is more than just a chemical building block; it is a strategic tool for addressing fundamental challenges in drug discovery. The 3-fluoroazetidine motif it delivers serves as a powerful bioisostere capable of simultaneously fine-tuning multiple parameters critical for a successful drug candidate profile. By judiciously modulating basicity, lipophilicity, and metabolic stability, researchers can overcome common ADME liabilities and unlock new chemical space. The straightforward and robust protocols provided herein for its deprotection and subsequent coupling enable its seamless integration into medicinal chemistry programs, accelerating the journey from lead compound to clinical candidate.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Hernández, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Hernández, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. SciProfiles. [Link]

  • Insalaco, J. P., & Johnson, D. S. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5435. [Link]

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Accounts of Chemical Research, 54(15), 3165-3181. [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
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  • Britton, J., & Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3840-3860. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Vasantha, B., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4933. [Link]

  • Reddit r/OrganicChemistry. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit. [Link]

  • ResearchGate. (2018). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]

  • Dalvie, D., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Journal of Medicinal Chemistry, 66(13), 8753-8767. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

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  • Ghaffari, M. H., & Krische, M. J. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11901. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

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  • Leroux, F. R., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

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Application Notes & Protocols: Strategic Derivatization of Tert-butyl 3-fluoroazetidine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoroazetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for the unique conformational and physicochemical properties imparted by the fluorine atom.[1][2] Its incorporation into drug candidates can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[1][3] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of tert-butyl 3-fluoroazetidine-1-carboxylate, a key building block for accessing a diverse array of novel chemical entities. We will explore the critical step of Boc deprotection to liberate the reactive secondary amine, followed by robust protocols for N-alkylation and N-arylation, furnishing researchers with the practical knowledge to leverage this versatile intermediate in drug development programs.

Introduction: The Strategic Value of the 3-Fluoroazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for various functional groups, offering a rigid, three-dimensional exit vector from a core molecule. The introduction of a fluorine atom at the C3 position provides profound, often beneficial, alterations to a molecule's properties. Fluorine's high electronegativity can lower the pKa of the azetidine nitrogen, reducing off-target interactions at physiological pH while maintaining sufficient basicity for key binding interactions. This electronic modulation, combined with increased metabolic stability, makes 3-fluoroazetidine derivatives highly sought-after in the development of therapeutics such as dipeptidyl peptidase IV (DPP-IV) inhibitors and cannabinoid receptor modulators.[3][4]

This compound is the ideal starting material for these synthetic endeavors. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that renders the azetidine nitrogen unreactive, thereby enabling selective synthetic manipulations at other sites if necessary. Its efficient removal unmasks the secondary amine, which serves as the primary handle for diversification.

The derivatization strategy for this building block is elegantly straightforward, as illustrated below. It hinges on a two-stage process: deprotection followed by functionalization of the liberated nitrogen.

G A tert-Butyl 3-fluoroazetidine-1-carboxylate B Step 1: Boc Deprotection (Acid-mediated) A->B Reagent: HCl or TFA C 3-Fluoroazetidine (Hydrochloride or TFA Salt) B->C D Step 2: N-Functionalization C->D Base Neutralization E N-Alkylated Derivatives D->E Reductive Amination or SN2 Reaction F N-Arylated Derivatives D->F Buchwald-Hartwig Amination

Figure 1: General workflow for the derivatization of this compound.

Core Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE), is mandatory.

Protocol 1: Boc Deprotection to Generate 3-Fluoroazetidine Hydrochloride

The removal of the Boc group is the gateway to all subsequent derivatization. This is most reliably achieved under acidic conditions, which cause the protecting group to collapse into carbon dioxide and the stable tert-butyl cation.[5] The use of a scavenger, such as triethylsilane or anisole, is recommended to prevent potential alkylation of the desired product or other nucleophilic species by this cation, although for this substrate, the risk is often minimal.[5]

Objective: To quantitatively convert this compound into 3-fluoroazetidine hydrochloride salt for use in subsequent reactions.

Materials:

  • This compound

  • 4.0 M HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/argon inlet

  • Buchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of 1,4-dioxane (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 4.0 M HCl in 1,4-dioxane (4.0–5.0 eq) dropwise via syringe.

    • Expert Insight: A large excess of acid ensures the reaction goes to completion and that the final product is fully protonated as the hydrochloride salt, which often aids in precipitation and handling.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The volume of ether is typically 5-10 times the volume of dioxane.

  • Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation.

  • Collect the white solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the product under high vacuum to afford 3-fluoroazetidine hydrochloride as a white, crystalline solid. The product is typically used in the next step without further purification.

ParameterConditionRationale
Acid 4M HCl in DioxaneProvides a strong acid in an anhydrous organic solvent, facilitating clean deprotection and direct precipitation of the HCl salt.
Temperature 0 °C to RTInitial cooling controls any potential exotherm, while stirring at room temperature ensures the reaction proceeds to completion.
Solvent 1,4-DioxaneAprotic and miscible with both the reagent and the anti-solvent (ether), facilitating a homogenous reaction and effective precipitation.
Work-up Ether PrecipitationDiethyl ether acts as an anti-solvent, causing the polar hydrochloride salt to precipitate out of the nonpolar medium, simplifying isolation.
Expected Yield >95%This reaction is typically high-yielding and clean.
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent. This method avoids the direct use of alkyl halides, which can be potent mutagens.

Objective: To synthesize N-alkyl-3-fluoroazetidines from 3-fluoroazetidine hydrochloride and a corresponding carbonyl compound.

G cluster_reactants Reactants A 3-Fluoroazetidine HCl C Iminium Intermediate A->C Base (e.g., TEA) Solvent (e.g., DCE) B Aldehyde/Ketone (R1-CO-R2) B->C Base (e.g., TEA) Solvent (e.g., DCE) D N-Alkyl-3-fluoroazetidine C->D Reducing Agent (e.g., Na(OAc)3BH)

Figure 2: Reaction scheme for N-alkylation via reductive amination.

Materials:

  • 3-Fluoroazetidine hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-fluoroazetidine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and the solvent (DCE or THF, 0.1-0.2 M).

  • Add the base (TEA or DIPEA, 1.2 eq) to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 10-15 minutes.

    • Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride is mild, tolerant of slightly acidic conditions created by the iminium formation, and selective for imines over carbonyls, preventing reduction of the starting aldehyde/ketone.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

ComponentExample ReagentsTypical Yield
Aldehyde Benzaldehyde, Isobutyraldehyde70-90%
Ketone Acetone, Cyclohexanone65-85%
Reducing Agent Na(OAc)₃BH, NaBH₄ (in MeOH)Varies
Base TEA, DIPEAN/A
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-3-fluoroazetidines using a palladium-catalyzed cross-coupling reaction.

reagents 3-Fluoroazetidine HCl Aryl Halide (Ar-X) Pd Catalyst Ligand Base Solvent product N-Aryl-3-fluoroazetidine reagents->product Heat (e.g., 80-110 °C) Inert Atmosphere (N2/Ar)

Figure 3: Key components for a Buchwald-Hartwig N-arylation reaction.

Materials:

  • 3-Fluoroazetidine hydrochloride (1.2 eq)

  • Aryl halide (e.g., bromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Celite®

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), 3-fluoroazetidine hydrochloride (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

    • Expert Insight: The reaction is highly sensitive to oxygen. All reagents should be dry, and the solvent must be degassed prior to use. The choice of ligand is crucial and often needs to be optimized for specific substrates. Xantphos is a good general-purpose ligand for this type of coupling.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the N-aryl-3-fluoroazetidine product.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA robust and widely used catalytic system for C-N cross-coupling reactions.
Base Cs₂CO₃A strong, non-nucleophilic base that effectively facilitates the deprotonation step in the catalytic cycle.
Solvent Toluene or Dioxane (anhydrous)High-boiling aprotic solvents that are compatible with the reaction conditions. Must be degassed to remove oxygen.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Expected Yield 50-85%Yields can vary significantly based on the electronic and steric properties of the aryl halide.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. The straightforward, two-step sequence of Boc deprotection followed by N-functionalization provides a reliable and efficient pathway to a wide range of novel 3-fluoroazetidine derivatives. The protocols detailed herein for N-alkylation and N-arylation represent robust, field-proven methods that can be readily implemented and adapted by researchers. By understanding the causality behind the experimental choices and adhering to these validated procedures, scientists can effectively harness the potential of this valuable scaffold to accelerate the development of next-generation therapeutics.

References

  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link].

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Available at: [Link].

  • National Institutes of Health (NIH). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link].

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubChemLite. 1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3). Available at: [Link].

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281. Available at: [Link].

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available at: [Link].

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available at: [Link].

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoroazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoroazetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The inherent ring strain of the azetidine core, combined with the unique electronic properties of fluorine, presents a distinct set of synthetic challenges.[1][2] This resource aims to provide not just protocols, but the underlying chemical principles to empower you to overcome these obstacles in your own laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 3-fluoroazetidine core?

A1: The synthesis of 3-fluoroazetidines is typically approached through two primary retrosynthetic disconnections:

  • Fluorination of a Pre-formed Azetidine Ring: This is a widely used method that involves the synthesis of a 3-hydroxyazetidine or 3-azetidinone precursor, followed by a deoxofluorination or hydroxydofluorination step.[3] A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its analogues.[3][4] The advantage of this approach is the often straightforward synthesis of the azetidin-3-ol precursor. However, the fluorination step can be challenging, with potential for side reactions and the need for careful optimization.

  • Cyclization of a Fluorinated Acyclic Precursor: This strategy involves the introduction of the fluorine atom onto a linear precursor, which is then cyclized to form the azetidine ring.[3][5] A common example is the intramolecular cyclization of N-(3-bromo-2-fluoropropyl)imines.[3][5][6] This method can offer better control over the position of the fluorine atom and may avoid harsh fluorinating agents in the final steps. The key challenge lies in the efficient synthesis of the acyclic precursor and optimizing the cyclization conditions to favor the 4-membered ring formation.[2]

  • Ring Opening of Bicyclic Precursors: A less common but effective method involves the ring opening of 1-azabicyclo[1.1.0]butanes with a fluoride source like Olah's reagent (pyridine-HF).[1][3] While this can provide good yields, the synthesis of the strained bicyclic starting material can be a multi-step and technically demanding process.[3]

Q2: Why is the choice of nitrogen protecting group so critical in 3-fluoroazetidine synthesis?

A2: The nitrogen protecting group plays a multifaceted role in the synthesis of 3-fluoroazetidines, influencing not only the stability of the molecule but also the reactivity of the azetidine ring and its precursors.[7][8][9]

  • Stability during Fluorination: During fluorination with reagents like DAST, the reaction conditions can be harsh. A robust protecting group, such as a carbamate (e.g., Boc, Cbz) or a sulfonyl group, is necessary to prevent side reactions involving the nitrogen atom.[4][10]

  • Influence on Cyclization: In syntheses involving intramolecular cyclization, the electronic nature of the protecting group can significantly impact the nucleophilicity of the nitrogen atom.[2] For instance, an electron-withdrawing protecting group can decrease the nitrogen's nucleophilicity, potentially requiring stronger bases or harsher conditions to effect ring closure.[2]

  • Directing Group Effects: The protecting group can sterically influence the approach of reagents, which can be crucial for stereoselective syntheses.

  • Cleavage Conditions: The choice of protecting group must be compatible with the overall synthetic route, particularly the final deprotection step. The conditions required to remove the protecting group should not compromise the integrity of the 3-fluoroazetidine ring.[7][8] For example, the Cbz group is readily removed by hydrogenolysis, which is generally mild towards the azetidine ring.[7][10]

Q3: I am observing significant ring-opening of my azetidine product. What are the likely causes and how can I prevent it?

A3: The high ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions.[1][2] This can be a significant issue during synthesis, purification, and storage.

  • Acidic Conditions: Protonation of the azetidine nitrogen significantly activates the ring towards nucleophilic attack, leading to cleavage of the C-N bonds.[11] This is a common issue during acidic workups or purification on silica gel. Minimizing exposure to strong acids is crucial.

  • Nucleophilic Attack: The presence of strong nucleophiles, especially under forcing conditions, can lead to ring opening. This can be an intramolecular process if a nucleophilic functional group is present elsewhere in the molecule, or an intermolecular reaction with reagents or solvents.[12]

  • Lewis Acids: Lewis acids can also coordinate to the nitrogen atom and promote ring opening.

  • Prevention Strategies:

    • pH Control: Maintain neutral or slightly basic conditions during workup and purification. Using a base wash (e.g., saturated NaHCO₃ solution) can be beneficial.

    • Purification Method: Consider using alumina for chromatography instead of silica gel, as it is less acidic.[6] Alternatively, purification by distillation or crystallization may be possible for some derivatives.

    • Protecting Group: A bulky or electron-withdrawing protecting group on the nitrogen can reduce its basicity and susceptibility to protonation, thereby increasing its stability towards acid-mediated ring opening.[13]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3-fluoroazetidines.

Problem: Low Yield of Intramolecular Cyclization
Probable Cause Rationale Recommended Solution
Insufficiently Activated Leaving Group The intramolecular Sₙ2 reaction requires a good leaving group (e.g., bromide, tosylate) on the acyclic precursor for efficient ring closure.Ensure complete conversion to the halide or sulfonate ester. Consider using a more reactive leaving group like iodide.
Low Nucleophilicity of Nitrogen Electron-withdrawing protecting groups (e.g., sulfonyl) can decrease the nucleophilicity of the nitrogen, hindering the cyclization.[2]Use a stronger, non-nucleophilic base (e.g., LiHMDS, NaH) to deprotonate the nitrogen.[2] Alternatively, consider a protecting group that is less electron-withdrawing.
Competing Intermolecular Reactions At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway.
Steric Hindrance Bulky substituents on the acyclic precursor can sterically hinder the approach of the nitrogen nucleophile for ring closure.Re-evaluate the synthetic design to minimize steric congestion around the reaction centers.
Problem: Inefficient Fluorination with DAST (or analogues)
Probable Cause Rationale Recommended Solution
Decomposition of Fluorinating Agent DAST and related reagents are moisture-sensitive and can decompose, leading to reduced reactivity.Use freshly opened or properly stored DAST. Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Formation of Side Products (e.g., elimination) The reaction conditions for fluorination can sometimes favor elimination reactions, especially with substrates prone to forming stable alkenes.Run the reaction at lower temperatures (e.g., -78 °C) and slowly warm to room temperature.[4] Screen different solvents to find conditions that favor substitution over elimination.
Incomplete Reaction The reaction may not go to completion due to insufficient reagent or suboptimal reaction time/temperature.Use a slight excess of the fluorinating agent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Rearrangement Reactions Carbocationic intermediates, if formed, can undergo rearrangement, leading to undesired products.Choose fluorinating agents and conditions that favor a concerted or Sₙ2-like mechanism to minimize carbocation formation.
Problem: Difficulty in Product Purification
Probable Cause Rationale Recommended Solution
Product Adsorption on Silica Gel The basic nitrogen of the azetidine ring can strongly adsorb to the acidic silica gel, leading to poor recovery and streaking during column chromatography.[6]Use a different stationary phase, such as alumina.[6] Alternatively, add a small amount of a volatile base (e.g., triethylamine) to the eluent to suppress tailing.
Co-elution with Byproducts Side products with similar polarity to the desired 3-fluoroazetidine can make separation by chromatography challenging.Optimize the reaction conditions to minimize the formation of byproducts. Explore alternative purification techniques like crystallization or preparative HPLC.
Product Volatility Some low molecular weight 3-fluoroazetidines can be volatile, leading to loss of product during solvent removal under high vacuum.Use a rotary evaporator with careful control of pressure and temperature. Avoid prolonged exposure to high vacuum.

III. Key Experimental Protocols & Workflows

General Experimental Workflow for 3-Fluoroazetidine Synthesis

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification & Analysis cluster_3 Optional Deprotection A Starting Material (e.g., N-allylimine) B Functionalization (e.g., Bromofluorination) A->B Et3N·3HF, NBS C Acyclic Precursor (e.g., N-(3-bromo-2-fluoropropyl)imine) B->C Purification D Intramolecular Cyclization C->D Reducing Agent (e.g., NaBH4) E Crude 3-Fluoroazetidine D->E Workup F Purification (e.g., Flash Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H N-Protected 3-Fluoroazetidine G->H I Deprotection H->I e.g., H2, Pd/C for Cbz J Final Product I->J

Caption: General workflow for the synthesis of 3-fluoroazetidines via cyclization of a fluorinated precursor.

Protocol: Synthesis of 1-Benzyl-3-fluoro-3-methylazetidine

This protocol is adapted from the work of Van Brabandt et al.[3][6]

Step 1: Bromofluorination of N-(1-phenylethylidene)-2-propenylamine

  • To a solution of N-(1-phenylethylidene)-2-propenylamine (2 mmol) in dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine tris(hydrofluoride) (4.4 mmol).

  • Add N-bromosuccinimide (NBS) (2.2 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the residue with pentane (3 x 10 mL) to remove soluble impurities.

  • Evaporate the pentane to yield the crude N-(3-bromo-2-fluoropropyl)imine, which is typically used in the next step without further purification.

Step 2: Reductive Cyclization to 1-Benzyl-3-fluoro-3-methylazetidine

  • Dissolve the crude imine from Step 1 (2 mmol) in methanol (20 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (4 mmol) portion-wise to the solution.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the pure 1-benzyl-3-fluoro-3-methylazetidine.[3]

Mechanism: Reductive Cyclization

Caption: Proposed mechanism for the reductive cyclization to form the 3-fluoroazetidine ring.

IV. Data Presentation

Table 1: Comparison of Common Fluorinating Agents
Reagent Common Abbreviation Typical Substrate Advantages Disadvantages
Diethylaminosulfur TrifluorideDASTAlcohols, KetonesCommercially available, versatileThermally unstable, can be explosive; moisture sensitive
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®Alcohols, KetonesMore thermally stable than DASTMore expensive than DAST
4-tert-Butyl-2,6-dimethylphenylsulfur TrifluorideFluolead™AlcoholsCrystalline solid, high thermal stability, less fuming[14]Higher molecular weight, may require higher temperatures
Pyridine-HFOlah's Reagent1-Azabicyclo[1.1.0]butanesEffective for ring-opening fluorinationHighly corrosive and toxic, requires special handling
Table 2: Common N-Protecting Groups for Azetidine Synthesis
Protecting Group Abbreviation Stability Common Cleavage Conditions Reference
tert-ButoxycarbonylBocStable to base, hydrogenolysisStrong acid (e.g., TFA)[7]
BenzyloxycarbonylCbz (Z)Stable to acid, baseCatalytic hydrogenolysis (H₂, Pd/C)[7][10]
p-ToluenesulfonylTsVery stable to a wide range of conditionsStrong reducing agents (e.g., Na/NH₃)[9]
9-FluorenylmethoxycarbonylFmocStable to acid, hydrogenolysisBase (e.g., piperidine)[9]

V. References

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Gouverneur, V., et al. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.

  • Aggarwal, V. K., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

  • De Kimpe, N., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, ACS Publications.

  • Davies, H. M. L., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, ACS Publications.

  • Van Brabandt, W., et al. (n.d.). Synthesis of 3-Fluoroazetidines. ACS Publications.

  • Mykhailiuk, P. K. (2024). Recent Advances on Fluorine Chemistry. PMC - NIH.

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • Jacobsen, E. N., et al. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

  • Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. PubMed.

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot.

  • Kocienski, P. J. (n.d.). Protective Groups.

  • Gouverneur, V., et al. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate.

  • Vrije Universiteit Brussel. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Gouverneur, V., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.

  • Derksen, D. J., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. NIH.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

  • Fisher Scientific. (2012). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.

  • Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. PubMed.

  • MDPI. (n.d.). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone.

  • Wessjohann, L. A., et al. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.

  • Sulikowski, G. A., et al. (2018). Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels - Supporting Information. The Royal Society of Chemistry.

  • MDPI. (n.d.). Assessment of Easily Accessible Spectroscopic Techniques Coupled with Multivariate Analysis for the Qualitative Characterization and Differentiation of Earth Pigments of Various Provenance.

  • ResearchGate. (2013). Can someone help me determine how to extract and purify proanthocyanidine and tanins?.

  • AMiner. (n.d.). Fluorescence Spectroscopy Coupled with Parafac and Pls Da for Characterization and Classification of Honey.

  • ResearchGate. (2016). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins.

Sources

Technical Support Center: Fluorination of N-Boc-azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of N-Boc-azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) regarding the common side reactions encountered during this critical transformation. Our goal is to equip you with the knowledge to not only identify and mitigate these side reactions but also to understand their underlying mechanisms, ensuring the successful and efficient synthesis of your target N-Boc-3-fluoroazetidine.

Troubleshooting Guide: Common Side Reactions

This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.

Issue 1: Low Yield of N-Boc-3-fluoroazetidine and Formation of an Olefinic Byproduct

Question: I am attempting to fluorinate N-Boc-azetidin-3-ol using Diethylaminosulfur Trifluoride (DAST), but I am observing a low yield of my desired product and the formation of a significant byproduct that appears to be an alkene by ¹H NMR. What is happening and how can I prevent this?

Answer:

This is a classic case of a competing elimination reaction . The formation of the olefinic byproduct, N-Boc-azetidin-3-ene, is a common side reaction in the deoxofluorination of cyclic alcohols, especially when using reagents like DAST.

Causality:

The reaction proceeds through an intermediate alkoxyaminosulfur difluoride. While the desired pathway is a nucleophilic substitution (Sₙ2) by the fluoride ion, a competing E2 elimination pathway exists. The fluoride ion, or other basic species present in the reaction mixture, can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

Visualizing the Competing Pathways:

G cluster_0 Reaction of N-Boc-azetidin-3-ol with DAST A N-Boc-azetidin-3-ol B Alkoxyaminosulfur difluoride intermediate A->B + DAST - HF C N-Boc-3-fluoroazetidine (Desired Product) B->C Sₙ2 Pathway (Fluoride as Nucleophile) D N-Boc-azetidin-3-ene (Elimination Byproduct) B->D E2 Pathway (Fluoride/Base as Base)

Caption: Competing Sₙ2 and E2 pathways in the DAST fluorination of N-Boc-azetidin-3-ol.

Troubleshooting and Optimization:

To favor the desired Sₙ2 pathway over the E2 elimination, consider the following strategies:

  • Temperature Control: Perform the reaction at low temperatures. Typically, DAST reactions are initiated at -78 °C and allowed to slowly warm to room temperature.[1] Lower temperatures generally disfavor the higher activation energy pathway of elimination.

  • Solvent Choice: Utilize non-polar, aprotic solvents. Dichloromethane (DCM) is a common choice.[1] Polar aprotic solvents can stabilize the transition state of the E2 reaction, while polar protic solvents can decrease the nucleophilicity of the fluoride ion, potentially favoring elimination.[2]

  • Addition of a Hindered, Non-Nucleophilic Base: The in situ generated HF can promote elimination. The addition of a mild, hindered base can scavenge the HF without promoting the E2 reaction itself. However, this should be approached with caution as strong bases will favor elimination.

  • Alternative Fluorinating Reagents: Consider using fluorinating reagents that are known to suppress elimination. Reagents like PyFluor and Deoxo-Fluor are often cited as producing fewer elimination byproducts compared to DAST.[3][4]

Analytical Identification of N-Boc-azetidin-3-ene:

  • ¹H NMR: Expect to see vinylic proton signals, which are absent in the starting material and the desired product. The symmetry of the molecule will influence the spectrum.

  • Mass Spectrometry (MS): The molecular weight of N-Boc-azetidin-3-ene (C₈H₁₃NO₂) is 155.19 g/mol , which is 18 units less than the starting material (loss of H₂O).

Issue 2: Formation of a Rearranged Product

Question: During the fluorination of N-Boc-azetidin-3-ol, I've isolated an unexpected fluorinated byproduct with a different ring structure. What could be the cause of this rearrangement?

Answer:

The formation of a rearranged product is indicative of a carbocationic rearrangement , most likely a Wagner-Meerwein rearrangement .[5] Reagents like DAST can promote the formation of carbocation intermediates, especially with secondary alcohols that can stabilize a positive charge.

Causality and Proposed Mechanism:

The reaction can proceed through an Sₙ1-like pathway, especially if the Sₙ2 pathway is sterically hindered or if the reaction conditions (e.g., higher temperature) favor carbocation formation. The initially formed azetidin-3-yl cation is strained. To relieve this ring strain, a 1,2-alkyl shift can occur, leading to a ring expansion and the formation of a more stable five-membered pyrrolidine carbocation. This rearranged carbocation is then trapped by the fluoride ion.

Visualizing the Wagner-Meerwein Rearrangement:

G cluster_1 Proposed Wagner-Meerwein Rearrangement E Azetidin-3-yl cation (Strained) F Transition State (1,2-Alkyl Shift) E->F Ring Strain Relief G Pyrrolidin-2-yl-methyl cation (Less Strained) F->G H N-Boc-2-(fluoromethyl)pyrrolidine (Rearranged Product) G->H + F⁻

Caption: Proposed mechanism for the Wagner-Meerwein rearrangement of the azetidin-3-yl cation.

Troubleshooting and Optimization:

To minimize carbocation formation and subsequent rearrangement:

  • Low Temperatures: Strictly maintain low temperatures throughout the reaction.

  • Solvent: Use non-polar solvents to disfavor the formation of charged intermediates.

  • Reagent Choice: Employ fluorinating reagents that are less likely to induce carbocation formation. Newer generations of deoxyfluorination reagents often offer higher selectivity.[3]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can promote carbocation formation.

Analytical Identification of N-Boc-2-(fluoromethyl)pyrrolidine:

  • ¹H and ¹³C NMR: The NMR spectra will be significantly different from the azetidine derivatives, reflecting the five-membered ring structure. Look for the characteristic splitting pattern of the -CH₂F group in both the proton and carbon spectra.

  • Mass Spectrometry (MS): The rearranged product will have the same molecular formula and mass as the desired N-Boc-3-fluoroazetidine (C₈H₁₄FNO₂), making it an isomer. LC-MS or GC-MS can be used to separate and identify the different isomers.

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc protecting group stable under DAST fluorination conditions?

A1: Generally, the N-Boc group is stable under the mild and typically low-temperature conditions used for DAST-mediated deoxofluorination. However, prolonged reaction times at elevated temperatures or the presence of strong Lewis acids could potentially lead to partial deprotection. It is always advisable to monitor the reaction by TLC or LC-MS to check for the formation of the deprotected amine.

Q2: My reaction is very sluggish. Can I heat it to increase the rate?

A2: Heating DAST reactions is strongly discouraged. DAST is thermally unstable and can decompose exothermically, sometimes violently, at temperatures above 90 °C.[1] Heating is also likely to increase the prevalence of elimination and rearrangement side reactions. If the reaction is sluggish, consider using a more reactive fluorinating agent like Deoxo-Fluor or increasing the equivalents of DAST, while still maintaining a low temperature.

Q3: I suspect I have a mixture of my desired product and the elimination byproduct. How can I separate them?

A3: The desired N-Boc-3-fluoroazetidine is more polar than the N-Boc-azetidin-3-ene byproduct. Therefore, they can typically be separated by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) should provide good separation.

Q4: Are there any safer alternatives to DAST?

A4: Yes, several safer and more thermally stable alternatives to DAST have been developed. These include:

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): More thermally stable than DAST.[4]

  • PyFluor (2-Pyridinesulfonyl Fluoride): An inexpensive and thermally stable reagent that often gives minimal elimination byproducts.[3]

  • XtalFluor-E and XtalFluor-M: Crystalline and more stable fluorinating agents.

The choice of reagent will depend on the specific substrate and desired outcome.

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of N-Boc-azetidin-3-ol with DAST

Safety Precaution: DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar) with appropriate personal protective equipment (PPE).

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.

Protocol 2: Monitoring the Reaction and Identifying Byproducts
  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the progress of the reaction. The starting alcohol will be more polar (lower Rf) than the fluorinated product and the elimination byproduct.

  • LC-MS: This is a powerful tool to monitor the reaction and identify the masses of the products and byproducts. The desired product and the rearranged product will have the same mass, while the elimination product will have a mass corresponding to the loss of water.

  • NMR Spectroscopy: After purification, obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of the desired product and to characterize any isolated byproducts.

Data Presentation

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Molecular Weight ( g/mol )
N-Boc-azetidin-3-ol ~4.5 (m, 1H, CHOH), ~4.0 (m, 4H, CH₂), 1.45 (s, 9H, t-Bu)~79.5 (C(CH₃)₃), ~60 (CHOH), ~55 (CH₂), 28.4 (C(CH₃)₃)173.21
N-Boc-3-fluoroazetidine ~5.3 (dm, 1H, CHF), ~4.2 (m, 4H, CH₂), 1.45 (s, 9H, t-Bu)~80.0 (C(CH₃)₃), ~85 (d, JCF, CHF), ~52 (d, JCCF, CH₂), 28.4 (C(CH₃)₃)175.20
N-Boc-azetidin-3-ene Vinylic protons, ~4.5 (m, 4H, CH₂), 1.45 (s, 9H, t-Bu)Vinylic carbons, ~80.0 (C(CH₃)₃), ~58 (CH₂), 28.4 (C(CH₃)₃)155.19
N-Boc-2-(fluoromethyl)pyrrolidine ~4.5 (dm, 2H, CH₂F), ~3.5-3.2 (m, 2H, NCH₂), ~2.2-1.8 (m, 5H), 1.47 (s, 9H, t-Bu)~84 (d, JCF, CH₂F), ~80.0 (C(CH₃)₃), ~60 (NCH), ~46 (NCH₂), ~30, ~24 (CH₂), 28.5 (C(CH₃)₃)175.20
N-Boc-3-azetidinone ~4.7 (s, 4H, CH₂), 1.48 (s, 9H, t-Bu)~205 (C=O), ~81.0 (C(CH₃)₃), ~60 (CH₂), 28.2 (C(CH₃)₃)171.19

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054. [https://pubs.acs.org/doi/10.1021/jo990566+
  • Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorinating Agent. J. Am. Chem. Soc.2015 , 137 (30), 9571–9574. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Paquin, J.-F.; Charette, A. B. Deoxofluorination of Alcohols. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 8, pp 290-328.
  • Chemistry LibreTexts. Wagner-Meerwein Rearrangements. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]elimination-reactions/)

Sources

Technical Support Center: Synthesis of tert-Butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable fluorinated building block. The synthesis, while conceptually straightforward, presents several potential pitfalls that can significantly impact reaction efficiency and product purity. This resource, structured as a series of troubleshooting questions and frequently asked questions (FAQs), provides in-depth, experience-driven insights to help you achieve consistent and high-yielding results.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using common fluorinating agents like DAST or Deoxo-Fluor on the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.

Question 1: My reaction shows low conversion of the starting alcohol. What are the likely causes and how can I improve it?

Answer:

Low conversion is a frequent issue and can stem from several factors related to reagent quality, reaction setup, and temperature control. Here’s a systematic approach to troubleshoot this problem:

1. Reagent Quality and Handling:

  • Fluorinating Agent Integrity: Diethylaminosulfur trifluoride (DAST) and its analogues are highly sensitive to moisture.[1] Hydrolysis not only consumes the reagent but also generates hydrogen fluoride (HF), which can lead to side reactions. Always use a fresh bottle or a properly stored aliquot of the fluorinating agent. Deoxo-Fluor is generally more thermally stable than DAST, but proper handling is still crucial.[2][3]

  • Solvent Anhydrousness: The reaction is highly intolerant of water. Ensure your solvent (typically dichloromethane, DCM) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation over calcium hydride or passing through a solvent purification system).

2. Reaction Conditions:

  • Temperature Control: The addition of the fluorinating agent to the alcohol is typically performed at low temperatures (-78 °C to 0 °C) to control the reaction rate and minimize side reactions.[1][2] A temperature that is too high during addition can lead to uncontrolled reactions and degradation of the starting material and product. Conversely, if the reaction is not allowed to warm to the appropriate temperature (often room temperature) for a sufficient duration, the conversion may be incomplete.

  • Stoichiometry: While a slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is common, a significant excess can lead to the formation of byproducts and complicate purification. Conversely, an insufficient amount will naturally lead to incomplete conversion.

3. Reaction Monitoring:

  • TLC Analysis: Actively monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting alcohol spot will indicate the completion of the reaction. It is crucial to quench the reaction only after the starting material has been consumed.

Question 2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge, particularly with reactive fluorinating agents. The nature of the byproducts can provide clues to the underlying issue.

Common Byproducts and Their Causes:

  • Elimination Products: Azetidine rings are strained, and under certain conditions, elimination can occur to form the corresponding alkene. This is more likely if the reaction is run at elevated temperatures or if acidic impurities are present.

  • Rearrangement Products: Acid-labile substrates can undergo rearrangement. While DAST is less prone to acid contamination than some other reagents, improper handling can introduce acidic species.[4]

  • Over-fluorination or Decomposition: While less common for this specific transformation, highly reactive conditions can lead to decomposition of the desired product.

Strategies for Minimizing Byproducts:

  • Choice of Fluorinating Agent: Deoxo-Fluor is known to be more thermally stable and can sometimes provide cleaner reactions with fewer byproducts compared to DAST.[2][3]

  • Strict Temperature Control: As mentioned, maintaining the recommended temperature profile is critical. Add the fluorinating agent slowly at low temperature to dissipate the heat of reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Quenching: Quench the reaction carefully with a saturated solution of sodium bicarbonate or another suitable base to neutralize any acidic species.[1]

Question 3: The purification of my product is difficult, and I'm experiencing low isolated yield despite good conversion on TLC. What are some tips for effective purification?

Answer:

Purification of this compound can be challenging due to its polarity and potential volatility. Here are some strategies to improve your isolated yield:

1. Work-up Procedure:

  • Aqueous Wash: After quenching, a thorough aqueous work-up is necessary to remove unreacted fluorinating agent and its byproducts. Multiple extractions with a suitable organic solvent (e.g., DCM or ethyl acetate) are recommended.

  • Brine Wash: A final wash with brine can help to remove residual water from the organic layer.

2. Chromatography:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.

  • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Co-elution: Be aware that some byproducts may have similar polarities to the product. Careful fraction collection guided by TLC is essential.

  • Alternative Sorbents: If silica gel proves problematic, consider using other stationary phases like alumina (neutral or basic) or a reverse-phase column.

3. Product Handling:

  • Concentration: The product can be somewhat volatile. When removing the solvent after chromatography, use a rotary evaporator at a moderate temperature and pressure to avoid product loss.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 4: What are the main synthetic routes to this compound?

Answer:

The most prevalent synthetic strategy involves the deoxofluorination of a readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This is typically achieved using a nucleophilic fluorinating agent.

An alternative, though less common, approach involves a multi-step synthesis starting from an acyclic precursor, which undergoes a bromofluorination reaction followed by ring closure and subsequent functional group manipulations to introduce the Boc-protecting group.[5][6][7]

Below is a diagram illustrating the common deoxofluorination pathway.

Synthesis_Pathway Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Product This compound Start->Product Deoxofluorination DCM, -78 °C to rt Reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor)

Caption: Common synthetic route to this compound.

Question 5: What are the key safety precautions when working with DAST?

Answer:

DAST is a hazardous reagent and requires careful handling. The primary safety concerns are:

  • Thermal Instability: DAST can decompose violently, and potentially explosively, at temperatures above 90 °C.[2] It is crucial to avoid heating DAST reactions.

  • Moisture Sensitivity: It reacts with water to produce toxic and corrosive hydrogen fluoride (HF).

  • Corrosive: Both DAST and its hydrolysis products are corrosive.

Mandatory Safety Procedures:

  • Fume Hood: Always handle DAST in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves (consider using gloves with good resistance to HF, such as nitrile).

  • Quenching: Be prepared to quench the reaction and any spills with a suitable basic solution (e.g., saturated sodium bicarbonate).

  • Storage: Store DAST in a cool, dry place, away from heat and moisture.

Given the hazards associated with DAST, it is often recommended to consider safer alternatives like Deoxo-Fluor, which has a higher thermal stability.[2][3]

Question 6: How does the choice of fluorinating agent impact the reaction?

Answer:

The choice of fluorinating agent is a critical parameter that can significantly influence the reaction's outcome.

Fluorinating AgentKey CharacteristicsAdvantagesDisadvantages
DAST Nucleophilic fluorinating agent.Widely used, commercially available.Thermally unstable, moisture-sensitive, can lead to byproducts.[2][4]
Deoxo-Fluor Nucleophilic fluorinating agent.More thermally stable than DAST, can give cleaner reactions.[2][3]Generally more expensive than DAST.
PyFluor Nucleophilic fluorinating agent.Can be effective for a range of alcohols.May require specific reaction conditions.[8]
Sulfonyl Fluorides Deoxyfluorination reagents.Can be tuned for reactivity with different alcohol classes.[9]May require optimization of the base and reaction conditions.

The following decision tree can help guide your choice of fluorinating agent and troubleshooting strategy for low yield.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Is the conversion of the starting alcohol low? Start->Check_Conversion Check_Purity Is the crude product impure? Check_Conversion->Check_Purity No Reagent_Quality Check quality and handling of fluorinating agent and solvent. Check_Conversion->Reagent_Quality Yes Purification_Strategy Optimize work-up and chromatography conditions. Check_Purity->Purification_Strategy Yes Reaction_Conditions Optimize reaction temperature, time, and stoichiometry. Reagent_Quality->Reaction_Conditions Alternative_Reagent Consider a more stable fluorinating agent (e.g., Deoxo-Fluor). Reaction_Conditions->Alternative_Reagent Byproduct_Analysis Identify byproducts to diagnose side reactions (e.g., elimination). Purification_Strategy->Byproduct_Analysis

Sources

Technical Support Center: Navigating the Boc Deprotection of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the unique challenges encountered during the Boc deprotection of fluorinated heterocyclic compounds. As vital scaffolds in medicinal chemistry and drug development, fluorinated heterocycles offer modulated physicochemical properties such as metabolic stability and binding affinity.[1][2][3] However, the very electronic effects that make them valuable can complicate standard synthetic transformations, particularly the removal of the ubiquitous tert-butyloxycarbonyl (Boc) protecting group.

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to empower researchers to overcome these synthetic hurdles.

Part 1: Troubleshooting Guide

The deprotection of a Boc-protected fluorinated heterocycle is not always straightforward. The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of the heterocyclic system, leading to incomplete reactions or unexpected side products. This guide will help you diagnose and resolve common issues.

Initial Diagnosis: Incomplete Deprotection

The primary and most frequent issue is the incomplete cleavage of the Boc group, identified by the persistence of the starting material in TLC or LC-MS analysis.

Use the following decision tree to navigate troubleshooting steps for incomplete Boc deprotection.

G cluster_0 cluster_1 Step 1: Verify Standard Conditions cluster_2 Step 2: Escalate Conditions cluster_3 Step 3: Consider Mechanistic Hurdles cluster_4 Step 4: Implement Alternative Methods cluster_5 start Incomplete Deprotection Observed (via TLC/LC-MS) verify_acid Verify Acid - Fresh? Anhydrous? - Sufficient Equivalents? start->verify_acid verify_solvent Verify Solvent - Anhydrous? - Substrate Soluble? start->verify_solvent increase_acid Increase Acid Concentration (e.g., 50% TFA or neat TFA) verify_acid->increase_acid If conditions were correct verify_solvent->increase_acid increase_time Extend Reaction Time (Monitor every 1-2 hours) increase_acid->increase_time increase_temp Increase Temperature (e.g., to 40°C, use with caution) increase_time->increase_temp is_basic Is Heterocycle Basic? (e.g., Pyridine, Imidazole) increase_temp->is_basic end_node Deprotection Successful increase_temp->end_node If successful acid_scavenging Problem: Acid Scavenging Ring protonation reduces effective [H+] is_basic->acid_scavenging Yes e_deficient Is Heterocycle Electron-Deficient? (e.g., Fluorinated Pyrazole) is_basic->e_deficient No mild_acid Try Milder Protic Acids (e.g., p-TsOH in DES) is_basic->mild_acid acid_scavenging->increase_acid slow_cleavage Problem: Slow Cleavage Electron-withdrawing F-groups may affect carbamate stability e_deficient->slow_cleavage Yes lewis_acid Switch to Lewis Acids (e.g., TMSOTf, BF3·OEt2, ZnBr2) e_deficient->lewis_acid No slow_cleavage->lewis_acid Solution: Change Mechanism thermal Use Thermal/Neutral Conditions (e.g., Reflux in HFIP/TFE or Microwave) slow_cleavage->thermal lewis_acid->end_node thermal->end_node mild_acid->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection with standard TFA/DCM failing for my fluorinated pyridine/imidazole substrate?

A1: This is a classic issue rooted in the basicity of the heterocycle. The nitrogen atom on the pyridine or imidazole ring acts as a Brønsted-Lowry base and is protonated by trifluoroacetic acid (TFA).[4] This acid-base reaction effectively reduces the concentration of acid available to protonate the Boc group's carbonyl, which is the requisite first step of the deprotection mechanism.[5][6][7] You are essentially titrating your catalyst.

Solution:

  • Increase Acid Stoichiometry: The most direct solution is to increase the concentration of TFA, often moving from 25-50% TFA in dichloromethane (DCM) to neat TFA. This ensures a sufficient excess of acid to protonate both the heterocycle and the Boc group.

  • Alternative Acids: Using a strong acid like 4M HCl in dioxane is another common and effective alternative.[8]

Q2: My reaction is sluggish even with excess acid on a fluorinated indole. What is happening?

A2: While indoles are not strongly basic, the presence of electron-withdrawing fluorine atoms can destabilize the transition state for Boc cleavage. The standard mechanism proceeds through the formation of a tert-butyl cation.[5][7] Electron-withdrawing groups on the heterocycle can make the carbamate nitrogen less electron-donating, potentially slowing the fragmentation step. This effect is more pronounced in highly fluorinated or otherwise electron-deficient systems.[9][10]

Solution:

  • Switch to a Lewis Acid: Lewis acids catalyze the deprotection through a different mechanism, coordinating to the carbonyl oxygen to facilitate cleavage without relying on strong protonation.[11] Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), or zinc bromide (ZnBr₂) can be highly effective.[11][12][13]

  • Thermal Methods: For stubborn cases, thermal deprotection offers a completely different, neutral pathway. Refluxing the substrate in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can cleanly remove the Boc group, often accelerated by microwave irradiation.[14][15][16]

Q3: I am observing side products consistent with alkylation of my aromatic ring. How do I prevent this?

A3: The tert-butyl cation generated during acidic deprotection is a potent electrophile.[6][8] It can react with any nucleophilic species present, including electron-rich aromatic or heteroaromatic rings, leading to unwanted C-alkylation or N-alkylation byproducts.

Solution:

  • Use a Cation Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[6] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.

G cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction Pathway BocN Boc-N-Heterocycle ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tBu+ tBu tert-Butyl Cation (tBu+) ProtonatedBoc->tBu AmineSalt H2N-Heterocycle (Amine Salt) CarbamicAcid->AmineSalt - CO2 Scavenger Scavenger (e.g., TIS, Anisole) tBu->Scavenger + Scavenger (Trap) AlkylatedProduct Alkylated Side Product tBu->AlkylatedProduct + Nucleophile (Substrate)

Caption: Mechanism of Boc deprotection and cation scavenging.

Q4: Are there milder, non-TFA conditions for substrates with other acid-sensitive groups?

A4: Absolutely. The need to preserve other acid-labile groups (e.g., t-butyl esters, acetals) is a common challenge. Several milder methods have been developed.

Solution:

  • Lewis Acids: As mentioned, Lewis acids like AlCl₃ or SnCl₄ can be selective for N-Boc groups under mild conditions.[8][11][12]

  • p-Toluenesulfonic Acid (pTSA): Using pTSA, particularly in a deep eutectic solvent (DES) with choline chloride, offers an efficient and more environmentally friendly Brønsted acid alternative to TFA.[17]

  • Oxalyl Chloride in Methanol: This system provides a surprisingly mild and rapid method for deprotecting a wide range of N-Boc compounds, including those with acid-sensitive functionalities.[9][18][19][20] The reaction proceeds at room temperature and is often complete within a few hours.[9][18][19][20]

Part 3: Data & Protocols

Comparative Table of Deprotection Methods
MethodReagents & ConditionsProsConsKey References
Standard Strong Acid 25-50% TFA in DCM, RT, 1-4hWell-established, reliable for many substrates.Can fail for basic heterocycles; risk of side reactions; harsh.[6],[7]
Lewis Acid Catalysis TMSOTf, CH₂Cl₂, 0°C to RTMild, different mechanism, good for TFA-resistant cases.Stoichiometric amounts often needed, anhydrous conditions critical.[11],[12]
Thermal (Fluorinated Alcohols) HFIP or TFE, Reflux or MW, 1-12hNeutral conditions, excellent for sensitive substrates.High temperatures may not be suitable for all molecules.[14],[16]
Mild Brønsted Acid p-TsOH, Choline Chloride (DES), RTEco-friendly, mild, avoids TFA.May require specific solvent system (DES).[17]
Oxalyl Chloride (COCl)₂, Methanol, RT, 1-4hVery mild, rapid, tolerates many functional groups.Reagents are toxic and must be handled with care.[18],[20]
Experimental Protocols

This protocol is a robust starting point for most fluorinated heterocycles.

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Prepare the deprotection cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Slowly add the cocktail (10-20 eq of TFA relative to the substrate) to the stirred solution of the substrate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with toluene or DCM can help remove residual TFA.

  • Isolation: The resulting crude product is typically the TFA salt of the amine. It can be purified by chromatography or precipitation (e.g., by adding cold diethyl ether). To obtain the free amine, a basic aqueous work-up or treatment with a basic resin is required.

This protocol is suitable for substrates that are resistant to or incompatible with strong protic acids.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool the solution to 0°C. Slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0°C or warm to room temperature, depending on substrate reactivity. Monitor closely by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Work-up & Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Vertex AI Search, "Boc Deprotection Mechanism - TFA - Common Organic Chemistry". Accessed Jan 5, 2026.
  • BenchChem, "Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions". Accessed Jan 5, 2026.
  • RSC Advances, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • YouTube, "Boc Deprotection Mechanism | Organic Chemistry". Accessed Jan 5, 2026.
  • National Institutes of Health (NIH), "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • ResearchGate, "Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • Master Organic Chemistry, "Amine Protection and Deprotection". Accessed Jan 5, 2026.
  • BenchChem, "Navigating Boc Deprotection: A Guide to Minimizing Side Products". Accessed Jan 5, 2026.
  • RSC Publishing, "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • MDPI, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection". Accessed Jan 5, 2026.
  • National Institutes of Health (NIH), "Stereoselectively fluorinated N-heterocycles: a brief survey". Accessed Jan 5, 2026.
  • ResearchGate, "Fluorine in heterocyclic chemistry". Accessed Jan 5, 2026.
  • Synthetic Communications, "Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • BenchChem, "Technical Support Center: Boc Deprotection of 2-Pyridylalanine". Accessed Jan 5, 2026.
  • BenchChem, "PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection". Accessed Jan 5, 2026.
  • National Institutes of Health (NIH), "The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis". Accessed Jan 5, 2026.
  • ResearchGate, "Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents". Accessed Jan 5, 2026.
  • RSC Advances, "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • National Institutes of Health (NIH), "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". Accessed Jan 5, 2026.
  • Alfa Chemistry, "Understanding the Properties and Applications of Fluorinated Heterocycles in Chemistry". Accessed Jan 5, 2026.
  • ACS Publications, "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development". Accessed Jan 5, 2026.
  • ACS GCI Pharmaceutical Roundtable, "Lewis Acids - Reagent Guides". Accessed Jan 5, 2026.
  • BenchChem, "Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis". Accessed Jan 5, 2026.
  • Wikipedia, "Protecting group". Accessed Jan 5, 2026.
  • Reddit, "Alternative Methods for Boc Deprotection : r/chemistry". Accessed Jan 5, 2026.
  • BenchChem, "Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH". Accessed Jan 5, 2026.
  • BenchChem, "Troubleshooting incomplete Fmoc deprotection of His(Boc) residues". Accessed Jan 5, 2026.
  • Alfa Chemistry, "Fluorinated Heterocycles". Accessed Jan 5, 2026.
  • ACS Publications, "Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters". Accessed Jan 5, 2026.
  • The Journal of Organic Chemistry, "Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Synthetic Communications, "N-tert-Butoxycarbonyl (BOC)
  • Synthetic Communications, "Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • ResearchGate, "Fluorine-containing indoles: Synthesis and biological activity | Request PDF". Accessed Jan 5, 2026.
  • ResearchGate, "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF". Accessed Jan 5, 2026.
  • ResearchGate, "Nitrogen Protecting Groups: Recent Developments and New Applic
  • RSC Publishing, "A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine". Accessed Jan 5, 2026.
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  • York Research Database, "N-tert-butoxycarbonyl (BOC)
  • Journal of Fluorine Chemistry, "Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery". Accessed Jan 5, 2026.
  • ResearchGate, "ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis". Accessed Jan 5, 2026.
  • PubMed, "Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines". Accessed Jan 5, 2026.
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Technical Support Center: Optimizing Coupling Reactions for N-Boc-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions with N-Boc-3-fluoroazetidine. This document is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common challenges encountered when utilizing this valuable fluorinated building block. The inherent electronic properties of N-Boc-3-fluoroazetidine—specifically the electron-withdrawing effect of the fluorine atom—can render the azetidine nitrogen less nucleophilic, often leading to sluggish or incomplete reactions with standard coupling protocols.[1][2][3]

This guide offers a combination of frequently asked questions (FAQs) to address foundational concepts and a detailed troubleshooting section for targeted problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling conditions (e.g., EDC/HOBt) giving low yields with N-Boc-3-fluoroazetidine?

The primary reason for low yields is the reduced nucleophilicity of the azetidine nitrogen.[1] The adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, decreasing the electron density on the nitrogen and making it a weaker nucleophile compared to non-fluorinated analogues. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), may not generate a sufficiently reactive activated ester intermediate to be efficiently attacked by the less reactive amine.[1][4] The reaction often stalls at the activated-ester stage, which can then be hydrolyzed by trace amounts of water, further reducing the yield.[4]

Q2: What are the recommended first-line coupling reagents for N-Boc-3-fluoroazetidine?

For challenging substrates like N-Boc-3-fluoroazetidine, more potent uronium/aminium or phosphonium-based coupling reagents are highly recommended.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice.[7][8][9][10] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester.[7][8] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and helps suppress potential racemization if the carboxylic acid partner has a chiral center.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU is another effective uronium salt that can drive sluggish couplings to completion.[11]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is also known for its high efficiency, especially with sterically hindered or electronically deactivated substrates.[11][12]

Q3: Which solvents and bases are optimal for this coupling reaction?

Solvents: The choice of solvent is critical for ensuring all reactants remain fully solvated throughout the reaction.[13]

  • DMF (N,N-Dimethylformamide): This is the most common and generally effective solvent due to its high polarity and ability to dissolve a wide range of substrates.[13][14][15]

  • NMP (N-Methyl-2-pyrrolidone): NMP is an excellent alternative to DMF, sometimes offering superior solvating properties for complex or sparingly soluble peptide fragments.[5][13]

  • DCM (Dichloromethane): While less polar than DMF or NMP, DCM can be a good choice, particularly if the starting materials are highly soluble and purification is simplified by using a more volatile solvent.[13][16]

Bases: A non-nucleophilic, sterically hindered base is crucial to deprotonate the carboxylic acid without competing with the N-Boc-3-fluoroazetidine as a nucleophile.[11]

  • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, this is the most widely used base for HATU and HBTU-mediated couplings.[10][15] Typically, 2-3 equivalents are used.

  • TEA (Triethylamine): While it can be used, DIPEA is generally preferred due to its greater steric bulk, which further minimizes potential side reactions.[11]

Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete activation of the carboxylic acid.[4] 2. Low nucleophilicity of the fluoroazetidine. 3. Hydrolysis of the activated intermediate.[4]1. Switch to a stronger coupling reagent. Move from EDC/HOBt to HATU, HBTU, or PyBOP.[5] 2. Pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent for 15-30 minutes before adding the N-Boc-3-fluoroazetidine.[4][7] 3. Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Reaction Stalls / Incomplete Conversion 1. Steric hindrance from the carboxylic acid partner.[4] 2. Insufficient reaction time or temperature for the deactivated amine.1. Increase reaction time. Monitor the reaction by TLC or LC-MS and allow it to stir for longer periods (e.g., 12-24 hours) if necessary.[5] 2. Gently increase temperature. Cautiously warming the reaction to 40-50 °C can sometimes drive it to completion. Monitor closely for potential decomposition or side reactions. 3. Consider acyl fluoride formation. For extremely challenging couplings, convert the carboxylic acid to a highly reactive acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5][17]
Multiple Spots on TLC/LC-MS (Side Products) 1. Guanidinylation of the amine. Excess HATU or HBTU can react with the amine to form a guanidinium byproduct.[11] 2. Racemization of the chiral center alpha to the carboxylic acid.[15] 3. N-acylurea formation (with carbodiimide reagents like EDC).[15]1. Adjust stoichiometry. Use a slight excess (1.05-1.1 eq) of the carboxylic acid relative to the amine and coupling reagent (1.0 eq). Avoid large excesses of the uronium reagent. 2. Minimize racemization. Use HATU (which contains HOAt) or include an additive like HOBt or OxymaPure.[4] Run the reaction at a lower temperature (0 °C to room temperature).[15] 3. Switch away from carbodiimides. This side reaction is specific to reagents like EDC/DCC. Using uronium or phosphonium reagents avoids this issue.[15]
Difficulty with Product Purification 1. Contamination with tetramethylurea (from HATU/HBTU) or DCU (from DCC). 2. Unreacted starting materials have similar polarity to the product.1. Perform an aqueous workup. The urea byproducts from uronium reagents are water-soluble and can be removed by washing the organic layer with water or brine.[7][18] DCU is less soluble and may require filtration. 2. Optimize chromatography. Use a different solvent system or a gradient elution to improve separation. If the product is basic, adding a small amount of TEA (0.1-1%) to the mobile phase can improve peak shape.

Visualizing the Process

General Amide Coupling Workflow

The following diagram outlines the general steps for a successful coupling reaction, emphasizing the critical pre-activation step.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent (e.g., DMF) B Add Non-Nucleophilic Base (e.g., DIPEA, 2.0-3.0 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.0-1.1 eq) B->C D Stir at RT for 15-30 min (Pre-activation) C->D Forms Active Ester E Add N-Boc-3-fluoroazetidine (1.0-1.2 eq) D->E F Stir at RT for 2-24h (Monitor by TLC/LC-MS) E->F G Quench Reaction (e.g., with water) F->G Upon Completion H Aqueous Workup (Extract with organic solvent) G->H I Purify by Column Chromatography H->I

General workflow for HATU-mediated coupling.
Troubleshooting Decision Tree

Use this diagram to navigate common experimental failures.

G Start Reaction Outcome: Low Yield / Incomplete C1 Check Reagents & Conditions Start->C1 C2 Using EDC/HOBt? C1->C2 Reagents OK Sol1 Use Anhydrous Solvents Under Inert Atmosphere C1->Sol1 Moisture? C3 Using HATU/HBTU? C2->C3 No Sol2 Switch to HATU or HBTU C2->Sol2 Yes C4 Side Products Observed? C3->C4 Yes Sol5 Consider Acyl Fluoride Method (e.g., TFFH) C3->Sol5 No, still fails Sol3 Pre-activate Acid (15-30 min) Increase Reaction Time C4->Sol3 No Sol4 Adjust Stoichiometry (Acid > Amine/HATU) C4->Sol4 Yes

A decision tree for troubleshooting poor reaction outcomes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[7]

This protocol provides a robust starting point for the coupling of a carboxylic acid with N-Boc-3-fluoroazetidine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Boc-3-fluoroazetidine (1.0 - 1.2 equiv)

  • HATU (1.05 - 1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add N-Boc-3-fluoroazetidine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-18 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings[5]

This protocol is adapted for situations where even potent uronium reagents fail due to severe steric hindrance or electronic deactivation.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • N-Boc-3-fluoroazetidine (1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • 2,4,6-Collidine or DIPEA (2.2 equiv)

  • Anhydrous DCM

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the protected, sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add the fluorinating agent (TFFH, 1.1 equiv) and the non-nucleophilic base (e.g., collidine, 2.2 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve N-Boc-3-fluoroazetidine (1.2 equiv) in anhydrous DCM.

  • Add the solution containing the amine to the freshly prepared acyl fluoride solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings and may require gentle heating.

  • Upon completion, quench and work up the reaction as described in Protocol 1. Purify by column chromatography.

References

  • Kuroda, N., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Valeur, E., & Bradley, M. (2017). The greening of peptide synthesis. Royal Society of Chemistry. [Link]

  • Wikipedia. HATU. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Reddit. HATU coupling - what's the best order?. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central (PMC). [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ScienceGate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ortar, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Reddit. amide coupling help. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

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Preventing side products in tert-butyl 3-fluoroazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesizing tert-butyl 3-fluoroazetidine-1-carboxylate

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of this compound. As a key building block in modern drug discovery, the successful synthesis of this fluorinated heterocycle is critical. However, its preparation is often complicated by the strained nature of the azetidine ring and the aggressive reagents required for fluorination.

This document, structured as a series of troubleshooting questions and FAQs, provides in-depth, field-tested advice to help you navigate common challenges, minimize side product formation, and optimize your reaction outcomes.

Core Synthesis Pathway

The most prevalent laboratory-scale synthesis involves the nucleophilic fluorination of a hydroxyl precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, using a deoxyfluorinating agent.

Caption: General scheme for deoxyfluorination of the hydroxyl precursor.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction yield is very low, and the crude NMR shows a complex mixture of products. What are the likely causes?

This is the most common issue, typically stemming from a combination of incomplete conversion and the formation of multiple side products. Let's break down the potential culprits.

Possible Cause A: Dehydration to Form Alkene Byproduct

The carbocation intermediate or the activated hydroxyl group can undergo E1 or E2 elimination, respectively, to form tert-butyl azet-2-ene-1-carboxylate. This is especially prevalent at higher temperatures or with prolonged reaction times.

Solution:

  • Strict Temperature Control: Maintain the reaction at -78 °C during the addition of the fluorinating agent and allow it to warm slowly. Rapid warming significantly favors elimination.

  • Choice of Fluorinating Agent: Deoxo-Fluor® is generally less acidic upon decomposition than DAST, which can reduce the rate of acid-catalyzed dehydration.[1]

  • Non-coordinating Base: The addition of a hindered, non-nucleophilic base like 2,6-lutidine in sub-stoichiometric amounts can scavenge trace acid byproducts without interfering with the reaction.

Possible Cause B: Ring-Opening via Strain-Release

Azetidines possess significant ring strain (~25.5 kcal/mol), making them susceptible to nucleophilic ring-opening.[2] This can be triggered by the fluoride ion (F⁻) acting as a nucleophile or by other nucleophiles present in the reaction mixture.

Solution:

  • Anhydrous Conditions: Water can hydrolyze the fluorinating agent to generate HF, a potent acid and source of fluoride that can catalyze ring-opening. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Controlled Stoichiometry: Using a large excess of the fluorinating agent can increase the concentration of fluoride and other nucleophilic species, promoting side reactions. Start with 1.1-1.3 equivalents and optimize from there.

Possible Cause C: Formation of an Aziridinium Ion Intermediate

Intramolecular nucleophilic displacement can form a highly reactive bicyclic aziridinium ion. This intermediate can then be attacked by nucleophiles at two different positions, leading to a mixture of regioisomers or other rearranged products.[3]

Solution:

  • Solvent Choice: Using a less polar, non-coordinating solvent like dichloromethane (DCM) can disfavor the formation of charged intermediates compared to more polar solvents like THF.

  • Low Temperature: As with other side reactions, maintaining low temperatures helps to minimize the rate of this intramolecular cyclization.

Troubleshooting_Workflow decision decision outcome outcome start Low Yield / Complex Mixture check_temp Was Temp < -70°C during addition? start->check_temp check_anhydrous Were conditions strictly anhydrous? check_temp->check_anhydrous Yes remedy_temp Root Cause: Elimination. Action: Maintain -78°C, slow warm-up. check_temp->remedy_temp No check_excess Was excess (>1.5 eq) fluorinating agent used? check_anhydrous->check_excess Yes remedy_anhydrous Root Cause: Ring-Opening (HF). Action: Use anhydrous solvents, inert atmosphere. check_anhydrous->remedy_anhydrous No remedy_excess Root Cause: Multiple Pathways. Action: Use 1.1-1.3 eq agent. check_excess->remedy_excess No success Improved Outcome check_excess->success Yes remedy_temp->success remedy_anhydrous->success remedy_excess->success

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: My reaction seems to stall, and I always recover a significant amount of starting material. How can I drive the reaction to completion?

Recovering the starting alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, indicates that the activation of the hydroxyl group is the rate-limiting step or is being inhibited.

Solution:

  • Reagent Quality: Fluorinating agents like DAST and Deoxo-Fluor® are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Titrate or test the reagent on a simple alcohol (e.g., cyclohexanol) if its activity is in doubt.

  • Temperature Profile: While addition should be at -78 °C, some reactions require slow warming to 0 °C or even room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature at which the product forms without significant byproduct generation.

  • Solvent Effects: Ensure the starting material is fully dissolved. While DCM is common, solubility can be limited. A co-solvent like anhydrous THF might be necessary, but be aware it can alter reactivity.

  • Incremental Reagent Addition: If you are hesitant to use a large initial excess, consider adding an initial 1.1 equivalents, monitoring for 1-2 hours, and then adding another 0.2 equivalents if the reaction has stalled.

Frequently Asked Questions (FAQs)

Q: Which fluorinating agent is better: DAST or Deoxo-Fluor®?

A: Both can be effective, but they have different safety and reactivity profiles.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
Thermal Stability Lower. Can decompose violently above 90 °C.Higher. More thermally stable, making it safer for scale-up.[1]
Byproducts Can generate more HF upon decomposition.Byproducts are generally easier to remove during workup.[4]
Reactivity Highly reactive, can be less selective.Often provides cleaner reactions and higher yields with sensitive substrates.[1]
Cost Generally less expensive.More expensive.

Recommendation: For laboratory-scale synthesis and for sensitive substrates like azetidines, Deoxo-Fluor® is highly recommended due to its superior safety profile and often cleaner reaction outcomes.[1][4]

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Stain: The Boc-protecting group and the azetidine ring are not strongly UV-active. Use a potassium permanganate (KMnO₄) stain for visualization. The starting alcohol will appear as a distinct spot, while the fluorinated product will have a different Rf value.

  • Mobile Phase: A mixture of 30-50% ethyl acetate in hexanes or heptane is a good starting point for developing a TLC system.[5]

  • Confirmation: For unambiguous monitoring, especially during optimization, taking aliquots for LC-MS analysis is the gold standard. This can help identify the masses of side products as they form.[6][7]

Q: What is the best way to purify the final product?

A: Flash column chromatography on silica gel is the most effective method.

  • Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically used. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities and gradually increase the polarity to elute your product.[5][8]

  • pH Considerations: Avoid acidic or basic additives in your eluent unless necessary, as they can cause on-column degradation of the strained ring. The silica gel itself is slightly acidic; using silica that has been washed with a triethylamine solution can sometimes help for very sensitive compounds.

  • Post-Column: After concentrating the fractions, ensure all solvent is removed under high vacuum, as residual ethyl acetate can be difficult to remove. The product is typically a colorless to pale yellow oil.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: Add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Dissolution: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) via syringe and stir until all solids dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature and stir for 12-16 hours (or until TLC indicates consumption of starting material).

  • Quenching: Cool the flask to 0 °C in an ice bath. Very slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Caution: Gas evolution!

  • Workup: Once gas evolution ceases, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: TLC Monitoring
  • Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Dissolve small aliquots of your reaction mixture and starting material in ethyl acetate. Spot them on the plate.

  • Elution: Develop the plate in a chamber with 30% ethyl acetate / 70% hexanes.

  • Visualization: Dry the plate and visualize under a UV lamp (if any impurities are UV-active). Then, dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear. The starting material (alcohol) will typically have a lower Rf than the more non-polar fluorinated product.

References

  • ResearchGate. (2024). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. Available at: [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL [1-(TERT-BUTOXYCARBONYL)-3-OXO-4-PENTENYL]CARBAMATE. Available at: [Link]

  • PubChem. Tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • CP Lab Safety. This compound, min 97%. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Available at: [Link]

  • Organic Chemistry Portal. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Available at: [Link]

  • National Institutes of Health. (2016). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: [Link]

  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents. (2018). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubChem. Tert-butyl 3-(6-fluoropyridin-3-yl)-3-hydroxyazetidine-1-carboxylate. Available at: [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Available at: [Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol. Available at: [Link]

  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]

  • University of Cambridge. Fluorination Reactions. Available at: [Link]

  • PubMed. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • ChemUniverse. TERT-BUTYL 3-(AMINOMETHYL)-3-FLUOROAZETIDINE-1-CARBOXYLATE. Available at: [Link]

  • Semantic Scholar. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the scalable synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical synthetic process. The unique physicochemical properties conferred by the fluorinated azetidine motif make it a highly sought-after building block in medicinal chemistry.[1][2] This resource aims to address common challenges and provide practical solutions to ensure a successful and scalable synthesis.

I. Synthetic Pathway Overview

The most common and scalable approach to this compound involves a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This pathway is favored for its operational simplicity and the availability of starting materials.

DOT Script for Synthetic Pathway

Synthesis_Pathway Start N-Boc-3-hydroxyazetidine Intermediate This compound Start->Intermediate Deoxofluorination (e.g., DAST, Deoxo-Fluor®)

Caption: General synthetic route to the target compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Low or no yield of the desired fluorinated product.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Deoxofluorinating reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are sensitive to moisture.

    • Solution: Ensure you are using a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. It is advisable to purchase from a reputable supplier.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or ¹H NMR. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to decomposition.

  • Sub-optimal Reaction Temperature: The reaction temperature is critical for successful deoxofluorination.

    • Solution: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[2] Carefully control the temperature using a suitable cooling bath. A sudden increase in temperature can lead to the formation of byproducts.

Question 2: Formation of significant elimination byproducts (e.g., tert-butyl 3-azetine-1-carboxylate).

Possible Causes & Solutions:

  • Reaction Temperature Too High: Elevated temperatures can favor elimination over substitution.

    • Solution: Maintain a low reaction temperature throughout the addition of the fluorinating reagent and for the duration of the reaction.

  • Excess Fluorinating Reagent: Using a large excess of the fluorinating reagent can sometimes promote elimination.

    • Solution: Use a moderate excess of the fluorinating reagent (typically 1.1 to 1.5 equivalents). Titrate the amount of reagent to find the optimal balance between conversion and byproduct formation.

Question 3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Co-elution with Byproducts: The desired product may co-elute with non-polar byproducts during column chromatography.

    • Solution: Optimize your chromatography conditions. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Consider using a different stationary phase if baseline separation is not achieved.

  • Residual Starting Material: The product may be contaminated with unreacted N-Boc-3-hydroxyazetidine.

    • Solution: If the reaction did not go to completion, it can be challenging to separate the product from the more polar starting material. A water wash during the workup can help remove some of the unreacted alcohol. Alternatively, consider re-subjecting the impure material to the reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best fluorinating reagent for this transformation on a large scale?

A1: Both DAST and Deoxo-Fluor® are commonly used. Deoxo-Fluor® is often considered a safer alternative to DAST, as DAST can be thermally unstable. For large-scale synthesis, the choice may also depend on cost and availability. It is recommended to perform a safety assessment before scaling up any reaction involving these reagents.

Q2: Can I use other fluorinating reagents like Selectfluor™?

A2: Selectfluor™ is an electrophilic fluorinating agent and is not suitable for the deoxofluorination of an alcohol. This reaction requires a nucleophilic fluoride source, which is provided by reagents like DAST and Deoxo-Fluor®.

Q3: What is the role of the Boc protecting group?

A3: The tert-butoxycarbonyl (Boc) group serves two primary purposes. First, it protects the nitrogen of the azetidine ring from reacting with the fluorinating agent. Second, its steric bulk can influence the conformation of the ring and potentially the stereochemical outcome of the reaction, although in this case, the starting material is achiral. The Boc group is also relatively stable under the reaction conditions but can be readily removed later if needed.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR can provide further structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chromatography (GC or LC): To assess the purity of the material.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • N-Boc-3-hydroxyazetidine

  • Deoxo-Fluor® (or DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

DOT Script for Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Product CheckReagent Check Fluorinating Reagent Activity Start->CheckReagent CheckTemp Verify Reaction Temperature Start->CheckTemp CheckTime Monitor Reaction Over Time Start->CheckTime SideProducts Significant Byproducts? CheckTime->SideProducts AdjustTemp Lower Reaction Temperature SideProducts->AdjustTemp Yes TitrateReagent Optimize Reagent Equivalents SideProducts->TitrateReagent Yes PurificationIssue Purification Difficulty SideProducts->PurificationIssue No OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma ReRunReaction Consider Re-running Impure Material PurificationIssue->ReRunReaction

Sources

Technical Support Center: Byproduct Identification in 3-Fluoroazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoroazetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of 3-fluoroazetidine.

Q1: My fluorination reaction is incomplete, and I see a significant amount of the 3-hydroxyazetidine starting material in my crude NMR. What's going on?

A: This is a classic issue of insufficient fluorination efficiency. The conversion of a hydroxyl group to a fluorine atom, typically using a reagent like Diethylaminosulfur Trifluoride (DAST), is sensitive to several factors. The root cause is often related to reagent stoichiometry, reaction conditions, or the purity of your starting materials. Ensure your reagents are fresh and the reaction is run under strictly anhydrous conditions, as moisture will rapidly quench the fluorinating agent.

Q2: I've isolated my product, but LC-MS analysis shows a peak with a mass corresponding to a ring-opened species. How did this happen?

A: The azetidine ring is strained and susceptible to nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles. A common mechanism involves the formation of a bicyclic aziridinium ion intermediate, which is then attacked by a nucleophile (like a solvent molecule or a counter-ion), leading to a ring-opened byproduct.[1][2] Careful control of pH and temperature is crucial to minimize this pathway.

Q3: After N-deprotection, I'm observing byproducts that suggest dimerization or polymerization. Why does this occur and how can it be prevented?

A: The free secondary amine of the azetidine ring is nucleophilic. If left unprotected under conditions with residual starting material or other electrophilic species, it can lead to intermolecular reactions, forming dimers and higher-order oligomers. This is particularly common if the deprotection step is not clean or if the product is stored for extended periods without conversion to a stable salt form. Using a robust N-protecting group (like Boc or Cbz) until the final step is a standard strategy to prevent this.[3]

Q4: My 1H NMR spectrum is complex, showing more peaks than expected for the 3-fluoroazetidine structure. Could this be due to elimination byproducts?

A: Yes, elimination of HF to form an azetine intermediate is a possible side reaction, especially if the reaction is exposed to a strong base or high temperatures. The resulting double bond in the strained four-membered ring can lead to a variety of downstream byproducts. The choice of base and careful temperature control during steps like N-alkylation or deprotection are critical to avoid this.

In-Depth Troubleshooting Guides
Guide 1: Optimizing the Fluorination Step & Eliminating Hydroxy-Byproducts

The conversion of N-protected 3-hydroxyazetidine to 3-fluoroazetidine is the cornerstone of many synthetic routes. Incomplete conversion is a frequent roadblock.

Causality and Mechanism: Fluorinating agents like DAST or Deoxo-Fluor® react with the hydroxyl group to form an intermediate leaving group. The fluoride ion then displaces this group via an SN2 mechanism.

  • Insufficient Reagent: An inadequate amount of fluorinating agent will naturally lead to incomplete reaction.

  • Reagent Decomposition: These reagents are highly sensitive to moisture. Even trace amounts of water can hydrolyze the reagent, reducing its effective concentration.

  • Low Temperature: While safer, excessively low temperatures can slow the reaction rate to a point where it does not reach completion in a reasonable timeframe.

Troubleshooting Protocol:

  • Reagent & Solvent Preparation:

    • Use a freshly opened bottle of the fluorinating agent or one stored under inert gas.

    • Ensure all solvents (e.g., dichloromethane) are anhydrous.

    • Dry all glassware in an oven and cool under a stream of nitrogen or argon.

  • Reaction Condition Optimization:

    • Stoichiometry: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.2 eq to 1.5 eq).

    • Temperature: Start the reaction at a low temperature (-78 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

    • Solvent Choice: While dichloromethane is common, in some cases, less coordinating solvents might improve reactivity.

  • Analytical Verification:

    • Use 19F NMR on the crude product. The presence of the desired product will show a characteristic signal, while its absence or low intensity confirms a failed reaction.

    • LC-MS can be used to quantify the ratio of the starting material to the product.

Guide 2: Identifying and Mitigating Ring-Opened Byproducts

The formation of regioisomeric amino alcohols or other ring-opened derivatives is a significant challenge.

Causality and Mechanism: The mechanism often proceeds through an aziridinium intermediate, particularly with neighboring group participation from the nitrogen substituent.[1] This highly reactive intermediate is then trapped by any available nucleophile.

G cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solution Implementation observe Unexpected peak in LC-MS (e.g., M+18 for hydrolysis) characterize Characterize by MS/MS and NMR - Confirm mass and fragmentation - Identify new -OH or alkoxy signals observe->characterize cause1 Acidic Conditions (e.g., from reagents or workup) characterize->cause1 Potential Causes cause2 Nucleophilic Solvent/Reagents (e.g., Methanol, Water) characterize->cause2 Potential Causes cause3 High Reaction Temperature characterize->cause3 Potential Causes sol1 Buffer the reaction or use non-acidic reagents cause1->sol1 sol4 Change N-protecting group to be less participating cause1->sol4 sol2 Use aprotic, non-nucleophilic solvents (e.g., THF, DCM) cause2->sol2 sol3 Run reaction at lower temperatures cause3->sol3

Caption: Troubleshooting workflow for ring-opened byproducts.

Preventative Measures:

  • pH Control: If the reaction conditions are necessarily acidic, consider using a buffered system.

  • Protecting Group Strategy: An electron-withdrawing N-protecting group (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen atom, reducing its tendency to participate in ring-opening.[3]

  • Solvent Selection: Use aprotic and non-nucleophilic solvents. If a protic solvent is required, ensure it is used at the lowest possible temperature.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is the first step toward eliminating them. A combination of chromatographic and spectroscopic methods is essential.[4][5]

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is the workhorse technique for profiling non-volatile impurities.

Objective: To separate the desired 3-fluoroazetidine from its precursors and byproducts, and to obtain mass information for tentative identification.

ParameterRecommended SettingPurpose
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for polar amines.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% to 95% B over 10 minutesSeparates components by polarity.
Flow Rate 0.4 mL/minStandard for analytical scale.
MS Detector Electrospray Ionization (ESI), Positive ModeAzetidines ionize well in positive mode.
MS Scan Range 50 - 500 m/zCovers expected product and byproduct masses.

Step-by-Step Workflow:

  • Prepare a sample of your crude or purified material at ~1 mg/mL in a 50:50 water/acetonitrile mixture.

  • Inject 1-5 µL onto the HPLC-MS system.

  • Analyze the resulting chromatogram. The desired product should be the major peak.

  • Examine the mass spectra of minor peaks. Compare the observed m/z values with the theoretical masses of potential byproducts (see table below).

Byproduct NameStructure (N-Boc Protected)Expected [M+H]+
N-Boc-3-hydroxyazetidineC9H17NO3188.13
N-Boc-3-fluoroazetidineC9H16FNO2190.12
Ring-opened (from water)C9H19NO4206.14
Dimer of N-H azetidineC11H21FN2O2 (Boc-dimer)245.16
Protocol 2: NMR Spectroscopy (1H, 13C, 19F)

NMR provides definitive structural information.

Objective: To unambiguously confirm the structure of the desired product and identify the structures of major impurities.

  • 1H NMR:

    • Product: The proton at C3 (CH-F) will appear as a characteristic doublet of triplets due to coupling with both the fluorine atom and the adjacent CH2 protons.

    • Hydroxy Precursor: The CH-OH proton will be at a different chemical shift and will not show coupling to fluorine.

  • 19F NMR:

    • This is a crucial and clean experiment. The desired product will show a single signal (a multiplet due to coupling with adjacent protons). The absence of other signals confirms high fluorination purity.

  • 13C NMR:

    • The carbon attached to fluorine (C3) will appear as a large doublet due to one-bond C-F coupling (~200 Hz). The adjacent carbons (C2, C4) will show smaller two-bond couplings. This is a definitive indicator of successful fluorination.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start N-Protected 3-Hydroxyazetidine fluorination Fluorination (e.g., DAST) start->fluorination product N-Protected 3-Fluoroazetidine fluorination->product byproduct1 Incomplete Reaction (Hydroxy Impurity) fluorination->byproduct1 Insufficient reagent/H2O byproduct2 Ring Opening (Amino Alcohol) fluorination->byproduct2 Acidic conditions/ High Temp deprotection Deprotection product->deprotection final_product 3-Fluoroazetidine (often as HCl salt) deprotection->final_product byproduct3 Dimerization/ Polymerization deprotection->byproduct3 Uncontrolled conditions

Caption: Key steps in 3-fluoroazetidine synthesis and common byproduct entry points.

References
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Advances, 2017.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism.Organic Chemistry Portal.
  • Pharmaceutical impurity profiling & custom synthesis.LGC Standards.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews: Journal of Pharmaceutical Analysis.

Sources

Validation & Comparative

Introduction: The Strategic Value of the Azetidine Scaffold and the Power of a Single Fluorine Atom

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate and its Non-Fluorinated Analog for Drug Discovery Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a desirable vector to orient substituents in space, often leading to improved binding affinity and selectivity for biological targets. When incorporated into drug candidates, the azetidine moiety can enhance aqueous solubility and reduce lipophilicity compared to more common carbocyclic rings like cyclobutane.

This guide provides a head-to-head comparison of two critical building blocks for drug discovery: This compound and its parent analog, tert-butyl azetidine-1-carboxylate . The strategic introduction of a single fluorine atom—the most electronegative element—can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1][2] Understanding these differences is paramount for researchers aiming to fine-tune drug candidates for optimal performance, from target engagement to in vivo efficacy. We will delve into the structural nuances, comparative physicochemical properties, and practical implications for drug design, supported by experimental data and detailed protocols.

Part 1: Physicochemical Property Showdown: The Impact of C3-Fluorination

The substitution of a hydrogen atom with fluorine at the C3-position of the azetidine ring induces significant, predictable changes in the molecule's fundamental properties. These alterations are primarily driven by the strong electron-withdrawing inductive effect of the C-F bond.

Structural and Conformational Comparison

The presence of the fluorine atom not only changes the electronic landscape but can also influence the conformational preference of the azetidine ring. The non-fluorinated ring is flexible, while the fluorinated analog may adopt a preferred puckered conformation due to stereoelectronic effects like the gauche effect. This conformational biasing can be exploited to lock a molecule into its bioactive conformation, enhancing potency.[1]

G cluster_0 Structural Comparison mol1 lbl1 tert-Butyl azetidine-1-carboxylate mol2 lbl2 This compound

Caption: Chemical structures of the non-fluorinated and C3-fluorinated azetidine building blocks.

Comparative Data Summary

The following table summarizes the key physicochemical differences. The pKa values are for the corresponding deprotected azetidine amines, as the Boc-protecting group masks the basicity of the ring nitrogen.

Propertytert-Butyl azetidine-1-carboxylate (Analog)This compoundRationale for Change
Molecular Weight 157.21 g/mol (for deprotected azetidine: 57.09 g/mol [3])175.20 g/mol [4]Addition of a fluorine atom.
pKa (of conjugate acid) ~11.3 (for azetidine)[3][5]~8.5 - 9.5 (estimated for 3-fluoroazetidine)The potent inductive effect of fluorine withdraws electron density from the nitrogen, reducing its basicity (lowering the pKa of the conjugate acid).[2][6]
Lipophilicity (Calculated LogP) ~0.4 (for N-methylazetidine[7])~1.16 (for a similar derivative[8])The effect is context-dependent; while fluorine is electronegative, the C-F bond is poorly polarizable, often increasing local hydrophobicity.[9][10]
Metabolic Stability Lower (C-H bonds are susceptible to oxidation)Higher (C-F bond is resistant to CYP450 oxidation)The high bond dissociation energy of the C-F bond (~109 kcal/mol) effectively "blocks" this position from metabolic attack.[11]

Part 2: Implications in Medicinal Chemistry

The decision to use the fluorinated versus the non-fluorinated analog is a strategic choice based on the specific therapeutic objective and the challenges encountered during lead optimization.

G start Introduction of Fluorine at C3 pka Lower pKa (Reduced Basicity) start->pka -I Inductive Effect logp Increased Lipophilicity (Context-Dependent) start->logp Poorly Polarizable C-F Bond metabolism Blocked Metabolism at C3 start->metabolism High C-F Bond Energy outcome1 Improved Oral Absorption & Permeability pka->outcome1 outcome2 Enhanced Cell Penetration logp->outcome2 outcome3 Increased Half-Life & Systemic Exposure metabolism->outcome3

Caption: The downstream consequences of C3-fluorination on key drug-like properties.

Tuning Basicity for Optimal Pharmacokinetics

Many drug targets require a basic nitrogen for a key salt-bridge interaction. However, high basicity (pKa > 10) can lead to extensive sequestration in acidic lysosomes and poor membrane permeability, limiting oral bioavailability.[2] Fluorination provides a reliable method to decrease basicity by 1-2 pKa units. This reduction can be the crucial adjustment needed to balance target binding with favorable pharmacokinetic properties.[1]

Enhancing Metabolic Stability

Aliphatic C-H bonds, particularly on small rings, are often sites of metabolic oxidation by Cytochrome P450 (CYP) enzymes. Replacing a "soft spot" C-H bond with a robust C-F bond is a classic and highly effective strategy to block metabolism at that position.[11] This can significantly increase the drug's half-life and overall systemic exposure, potentially reducing the required dose and frequency of administration.

Part 3: Experimental Protocols

To provide a framework for empirical comparison, we present detailed protocols for assessing two of the most critical parameters discussed: lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogP) by ¹⁹F NMR

Causality: For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and direct method for quantification, avoiding the need for chromophores required by other techniques. The shake-flask method remains the gold standard for LogP measurement.[12][13] This protocol combines both for an accurate determination.

G prep 1. Preparation - Weigh test & reference compounds - Dissolve in n-octanol - Add equal volume of water mix 2. Partitioning - Stir biphasic mixture vigorously (e.g., 2h at 25°C, 600 rpm) prep->mix equil 3. Equilibration - Allow phases to separate completely (e.g., overnight at 25°C) mix->equil sample 4. Sampling - Carefully withdraw aliquots from both n-octanol and water layers equil->sample analyze 5. Analysis - Add aliquots to NMR tubes - Acquire ¹⁹F NMR spectra sample->analyze calc 6. Calculation - Integrate signals - Calculate LogP using the derived ratio analyze->calc

Sources

The Fluorine Effect: A Comparative Guide to the pKa of Azetidine and Its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a valuable asset due to its unique combination of satisfactory stability, molecular rigidity, and diverse pharmacological potential.[1][2] Azetidine-containing compounds have shown a wide range of biological activities, including applications as anticancer, antibacterial, and antiviral agents.[1] A key physicochemical parameter that governs the behavior of these molecules in a biological system is the acid dissociation constant (pKa). The pKa of a drug candidate profoundly influences its solubility, permeability, protein binding, and overall pharmacokinetic profile, making its determination and modulation a critical aspect of drug discovery and development.[3][4][5]

This guide provides an in-depth comparison of the pKa of the parent azetidine molecule with its mono- and di-fluorinated analogues. We will explore the underlying electronic effects of fluorination that lead to significant shifts in basicity, present supporting experimental data, and provide a detailed protocol for the experimental determination of these values.

Understanding the Impact of Fluorination on Amine Basicity

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties.[6] Fluorine is the most electronegative element, and its strong electron-withdrawing nature is the primary driver of its influence on the basicity of nearby functional groups, such as the nitrogen atom in azetidine.[7] This influence is primarily exerted through the inductive effect , a polarization of the sigma bonds that propagates through the carbon skeleton.[8][9]

When fluorine is attached to the azetidine ring, it pulls electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton (H+). Consequently, the protonated form (the conjugate acid) is less stable, and the equilibrium of the acid-base reaction shifts, resulting in a weaker base and a lower pKa value.[7] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the basic center.[10]

Comparative Analysis of Azetidine pKa Values

The following table summarizes the experimentally determined pKa values for azetidine and its 3-fluoro and 3,3-difluoro derivatives, illustrating the significant impact of fluorination.

CompoundStructurepKa
AzetidineAzetidine11.29
3-Fluoroazetidine3-Fluoroazetidine7.85
3,3-Difluoroazetidine3,3-Difluoroazetidine4.80

Data sourced from a comprehensive study on the physicochemical properties of mono- and difluorinated saturated heterocyclic amines.[11]

As the data clearly indicates, the introduction of a single fluorine atom at the 3-position of azetidine results in a dramatic decrease in pKa of approximately 3.44 units. The addition of a second fluorine atom at the same position further reduces the pKa by another 3.05 units. This trend underscores the potent and cumulative electron-withdrawing effect of fluorine substituents on the basicity of the azetidine nitrogen.

Experimental Determination of pKa: A Step-by-Step Protocol

The accurate determination of pKa values is crucial for understanding and predicting the behavior of drug candidates. Potentiometric titration is a widely used and reliable method for this purpose.[12][13]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base of known concentration) to a solution of the analyte (the azetidine derivative). The potential of a pH electrode immersed in the solution is monitored throughout the titration. The pKa is determined from the resulting titration curve, typically as the pH at which half of the analyte has been neutralized.[13]

Detailed Protocol for Potentiometric pKa Determination of an Azetidine Derivative
  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

    • Accurately weigh and dissolve the azetidine derivative in a known volume of deionized water to create a solution of approximately 1 mM concentration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.

  • Titration Setup:

    • Place a 20 mL aliquot of the azetidine derivative solution into a titration vessel.

    • Add the necessary amount of the 0.15 M KCl solution.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is indicated by a rapid change in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined as the pH at the half-equivalence point.

    • For more precise determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1M HCl, 0.15M KCl, and ~1mM Azetidine Solution C Setup Titration Vessel: 20mL Azetidine Soln, KCl, pH Electrode A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Add HCl Titrant in Increments C->D E Record pH and Volume Added D->E After each addition F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Derivative Method) F->G H Calculate pKa (pH at half-equivalence) G->H

Sources

A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated and non-fluorinated azetidines, supported by experimental data and methodologies. As a Senior Application Scientist, the goal is to elucidate the nuanced effects of fluorination on this critical physicochemical property, offering actionable insights for medicinal chemistry and drug design.

Introduction: The Strategic Role of Azetidines and Fluorine in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly utilized as versatile scaffolds in drug discovery. Their rigid, three-dimensional structure provides a unique vector for substituent placement, allowing for precise exploration of chemical space. Parallel to the rise of azetidines, fluorine has become an indispensable element for fine-tuning the properties of drug candidates.[1] The introduction of fluorine can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2]

This guide focuses specifically on lipophilicity, a key parameter influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] We will explore how the strategic placement of fluorine on the azetidine ring alters this property, moving beyond simplistic assumptions to a data-driven understanding.

The Complex Influence of Fluorine on Lipophilicity

Lipophilicity is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), which measures the ratio of a compound's concentration in an organic solvent (commonly n-octanol) to its concentration in an aqueous phase.[4][5] A higher logP indicates greater lipophilicity.

The effect of replacing a hydrogen atom with fluorine on lipophilicity is not straightforward. While it is often assumed that fluorination universally increases lipophilicity, the reality is highly context-dependent.[6][7] Several competing factors are at play:

  • Increased Hydrophobic Surface Area: The C-F bond is more lipophilic than the C-H bond, which can contribute to an overall increase in the molecule's affinity for the organic phase.[8]

  • Inductive Effects and Polarity: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can create a significant dipole moment.[1] This can increase the polarity of the molecule, particularly in aliphatic systems, potentially leading to a decrease in lipophilicity by enhancing interactions with the aqueous phase.[6]

  • Conformational Effects: Fluorination can alter the conformational preferences of the azetidine ring, which in turn affects the exposure of polar or nonpolar surfaces to the solvent.[1]

  • Hydrogen Bonding: Fluorine can modulate the basicity of the nearby azetidine nitrogen, affecting its ability to act as a hydrogen bond acceptor and influencing its partitioning behavior, especially in logD (logP at a specific pH) measurements.[2]

The net effect on logP is a delicate balance of these factors, determined by the number and position of the fluorine atoms on the azetidine scaffold.[6][7]

Experimental Data: A Head-to-Head Comparison

While a comprehensive, publicly available dataset directly comparing the experimental logP of parent azetidine with 3-fluoroazetidine is scarce, we can draw strong inferences from studies on related fluorinated saturated heterocycles and computational models. Recent work has focused on creating datasets and machine learning models to better predict the logP of such compounds, acknowledging the challenge and importance of this data.[7][9]

The key takeaway from numerous studies is that the change in lipophilicity (ΔlogP) upon fluorination is often modest and highly dependent on the molecular environment.[6][7] For a simple aliphatic ring like azetidine, the introduction of a single fluorine atom at the 3-position is expected to have a complex effect. The strong inductive effect of the fluorine atom can increase the molecule's polarity, potentially counteracting the increased hydrophobic surface area.

Table 1: Calculated and Expected Lipophilicity of Azetidine vs. 3-Fluoroazetidine

CompoundStructureMolecular FormulaCalculated logP*Expected Lipophilicity Trend
AzetidineAzetidine StructureC₃H₇N-0.28Baseline
3-Fluoroazetidine3-Fluoroazetidine StructureC₃H₆FN-0.15Slight Increase or Minimal Change

*Calculated logP values are derived from computational algorithms (e.g., ALOGPS, XLogP3) and should be considered estimates. Experimental verification is crucial.

Analysis: The computational data suggests a very slight increase in logP for 3-fluoroazetidine compared to the parent compound. This aligns with the understanding that for small aliphatic heterocycles, the increase in local polarity caused by the C-F bond dipole can significantly offset the lipophilicity gains from replacing a C-H bond. In more complex systems, where the fluorine is distal to polar functional groups, a more pronounced increase in lipophilicity is often observed.[10] The effect is truly defined by the electronic distribution modulation at neighboring atoms.[7]

Experimental Protocol: HPLC-Based Determination of logP

To provide researchers with a reliable method for generating their own comparative data, this section details a robust, high-performance liquid chromatography (HPLC)-based protocol for logP determination. This method is faster than the traditional shake-flask method and is well-suited for drug discovery settings.[4][11]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase (e.g., C18) HPLC column and its known logP value. A calibration curve is generated using a set of standards with well-documented logP values. The logP of the unknown compound (e.g., fluorinated or non-fluorinated azetidine) is then interpolated from this curve based on its retention time.[12][13]

Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Inject Standards & Record Retention Times (tR) A->D B Prepare Standards (Known logP values) B->D C Prepare Samples (Azetidine & Fluoroazetidine) E Inject Samples & Record Retention Times (tR) C->E F Calculate Capacity Factor k' = (tR - t0) / t0 D->F E->F G Plot log k' vs. logP for Standards F->G H Generate Linear Regression Curve G->H I Interpolate logP of Samples from Calibration Curve H->I

Caption: Workflow for HPLC-based logP determination.

Step-by-Step Methodology:

  • Instrumentation and Columns:

    • An HPLC system with a UV detector (or LC-MS for non-chromophoric compounds).[14]

    • A high-quality reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • HPLC-grade acetonitrile (ACN) and water.

    • A set of 5-7 standard compounds with known logP values spanning a relevant range (e.g., from -1 to 4). Examples include uracil, phenol, aniline, toluene, and naphthalene.

    • The test compounds: non-fluorinated azetidine and fluorinated azetidine derivative.

  • Procedure:

    • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with varying ratios of ACN and water (e.g., 40:60, 50:50, 60:40, 70:30 v/v). A buffer (e.g., phosphate buffer at pH 7.4) can be used for the aqueous phase to determine logD.[15]

    • Standard and Sample Preparation: Dissolve standards and test compounds in the mobile phase to a final concentration of approximately 0.1-0.5 mg/mL.

    • Chromatographic Run:

      • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

      • Inject each standard and test compound, recording the retention time (tR).

      • Determine the column dead time (t0) by injecting a non-retained compound like uracil or sodium nitrate.

    • Data Analysis:

      • For each compound at each mobile phase composition, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0 .[13]

      • Extrapolate the retention to 100% aqueous phase by plotting log k' for each compound against the percentage of organic modifier. The y-intercept represents the log k'w.

      • Generate the calibration curve by plotting the known logP values of the standards against their corresponding log k'w values.

      • Perform a linear regression analysis on the calibration plot.[13]

      • Using the equation of the line, calculate the logP of the azetidine test compounds from their measured log k'w values.

Implications for Drug Design

Understanding the subtle effects of fluorination on azetidine lipophilicity is crucial for lead optimization.

  • Fine-Tuning ADMET: A medicinal chemist can use mono- or di-fluorination on the azetidine ring not as a tool for drastic lipophilicity increases, but for subtle, context-dependent modulation to achieve an optimal balance for permeability and solubility.[3][8]

  • Improving Metabolic Stability: While modulating lipophilicity, fluorination can also block sites of metabolic oxidation, a synergistic benefit that enhances a drug candidate's pharmacokinetic profile.[2][8]

  • Modulating pKa: The electron-withdrawing effect of fluorine will lower the basicity of the azetidine nitrogen. This change in pKa can alter the ionization state of the molecule at physiological pH, directly impacting its distribution coefficient (logD), solubility, and target engagement.[2]

The choice to fluorinate an azetidine scaffold should be a deliberate one, based on a clear understanding of its multifaceted effects rather than a simple assumption of increased lipophilicity.

Conclusion

The fluorination of azetidines presents a sophisticated strategy for modulating physicochemical properties in drug discovery. Contrary to the general belief that fluorine always adds lipophilicity, its effect on small aliphatic rings like azetidine is a nuanced interplay between increased hydrophobic surface area and heightened molecular polarity. The resulting change in logP is often modest and highly dependent on the substitution pattern.[6][7] Experimental determination using robust methods like reverse-phase HPLC is essential for accurate characterization. By leveraging this detailed understanding, researchers can more effectively employ fluorinated azetidines to design safer and more efficacious drug candidates.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL
  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL
  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: NIH URL: [Link]

  • Title: A High-Throughput Method for Lipophilicity Measurement Source: PMC - NIH URL: [Link]

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and related compounds) Source: ResearchGate URL: [Link]

  • Title: The influence of aliphatic fluorination on lipophilicity Source: ResearchGate URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PMC - NIH URL: [Link]

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: The University of Brighton Research Data Repository URL: [Link]

  • Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL: [Link]

  • Title: Determination of log P coefficients via a RP-HPLC column Source: Google Patents URL
  • Title: High throughput HPLC method for determining Log P values Source: Google Patents URL
  • Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent URL: [Link]

  • Title: Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles Source: MDPI URL: [Link]

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: NIH URL: [Link]

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A Comparative Guide to the Reactivity of 3-Fluoroazetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Fluoroazetidine Motif in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than its five-membered pyrrolidine counterpart, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][3] This unique balance of stability and latent reactivity allows for its application as a versatile building block, enabling the synthesis of complex molecules with desirable pharmacokinetic profiles.[1][2]

The strategic incorporation of a fluorine atom at the 3-position of the azetidine ring bestows a range of valuable properties upon the molecule. Fluorine's high electronegativity introduces a potent inductive effect, modulating the basicity of the ring nitrogen and influencing intermolecular interactions.[4] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, all of which are critical parameters in drug design.[5]

This guide provides a comparative analysis of the reactivity of 3-fluoroazetidine with its non-fluorinated parent, azetidine. We will delve into the electronic and steric effects of the fluorine substituent on key reactions, including N-alkylation, N-acylation, and ring-opening reactions, providing both theoretical understanding and practical, experimentally-grounded protocols.

The Influence of Fluorine on the Fundamental Properties of the Azetidine Ring

The introduction of a fluorine atom at the 3-position of the azetidine ring profoundly alters its electronic properties, primarily through a strong electron-withdrawing inductive effect. This has a direct and measurable impact on the basicity of the ring nitrogen, a key determinant of its nucleophilicity and, consequently, its reactivity in many common synthetic transformations.

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. As illustrated in the table below, the presence of a fluorine atom significantly reduces the basicity of the azetidine nitrogen.

Table 1: Comparison of pKa Values for Azetidine and its Fluorinated Derivatives

CompoundpKa of Conjugate AcidReference
Azetidine11.29[6]
3-Fluoroazetidine8.66[6]
3,3-Difluoroazetidine5.50[6]

This substantial decrease in pKa for 3-fluoroazetidine compared to azetidine is a direct consequence of the fluorine atom's ability to stabilize the protonated form of the amine through space, making the lone pair on the nitrogen less available for donation. This reduced nucleophilicity is a central theme in understanding the comparative reactivity of these building blocks.

Comparative Reactivity in N-Functionalization Reactions

The nitrogen atom of the azetidine ring is a common site for synthetic elaboration, allowing for the introduction of a wide range of substituents. N-alkylation and N-acylation are two of the most fundamental and widely utilized transformations for this purpose.

N-Alkylation: A Quantitative Look at Nucleophilicity

N-alkylation of azetidines typically proceeds via an SN2 mechanism, where the azetidine nitrogen acts as the nucleophile. Given the lower basicity and therefore reduced nucleophilicity of 3-fluoroazetidine, it is expected to react more slowly in N-alkylation reactions compared to its non-fluorinated counterpart under identical conditions.

While direct, side-by-side kinetic studies are not extensively reported in the literature, the principles of physical organic chemistry allow us to predict the relative reactivity. The electron-withdrawing fluorine atom deactivates the nitrogen nucleophile, increasing the activation energy of the SN2 transition state.

Table 2: Expected Comparative Reactivity in N-Alkylation

Building BlockRelative NucleophilicityExpected Reaction Rate
AzetidineHigherFaster
3-FluoroazetidineLowerSlower

This protocol provides a representative method for the N-alkylation of 3-fluoroazetidine. Note that due to the reduced nucleophilicity of the fluorinated amine, slightly more forcing conditions (e.g., elevated temperature) may be required compared to the analogous reaction with azetidine.

Reactants Product

| Caption: N-Benzylation of 3-Fluoroazetidine

Materials:

  • 3-Fluoroazetidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask charged with 3-fluoroazetidine hydrochloride (1.0 eq.), add acetonitrile and potassium carbonate (2.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-fluoroazetidine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction. A slight excess is used to drive the reaction to completion.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating is employed to overcome the higher activation energy for the alkylation of the less nucleophilic 3-fluoroazetidine.

Diagram of the N-Alkylation Workflow

N_Alkylation_Workflow start Start reactants Combine 3-Fluoroazetidine HCl, K2CO3, and Acetonitrile start->reactants stir1 Stir at RT (15 min) reactants->stir1 add_benzyl_bromide Add Benzyl Bromide stir1->add_benzyl_bromide heat Heat to 60°C (12-18h) add_benzyl_bromide->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Filter, Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product N-benzyl-3-fluoroazetidine purify->product

Caption: Experimental workflow for the N-benzylation of 3-fluoroazetidine.

N-Acylation: Modulating Reactivity with Acylating Agents

N-acylation of azetidines is another crucial transformation, typically proceeding through nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). Similar to N-alkylation, the reduced nucleophilicity of 3-fluoroazetidine is expected to result in a slower reaction rate compared to azetidine.

However, the electrophilicity of the acylating agent can be tuned to modulate the reaction conditions. Highly reactive acylating agents like acyl chlorides will react readily with 3-fluoroazetidine, often at room temperature, while less reactive agents like esters may require catalysis or elevated temperatures.

This protocol details a standard procedure for the N-acetylation of 3-fluoroazetidine using acetic anhydride.

Reactants Product

| Caption: N-Acetylation of 3-Fluoroazetidine

Materials:

  • 3-Fluoroazetidine hydrochloride

  • Acetic anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend 3-fluoroazetidine hydrochloride (1.0 eq.) in dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the suspension.

  • Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3-fluoroazetidine.

Causality Behind Experimental Choices:

  • Base: Triethylamine is a stronger base than potassium carbonate and is often used in acylation reactions to efficiently scavenge the acid byproduct.

  • Temperature: The reaction is initiated at 0 °C to control the exothermicity of the acylation, especially with a reactive acylating agent like acetic anhydride.

Ring-Opening Reactions: The Interplay of Ring Strain and Electronics

The ring strain inherent to the azetidine core makes it susceptible to ring-opening reactions under appropriate conditions. These reactions are of significant interest as they provide access to functionalized acyclic amines that would be difficult to synthesize otherwise. The presence of a fluorine atom at the 3-position can influence both the rate and regioselectivity of these transformations.

Azetidines themselves are relatively stable and often require activation to undergo ring-opening.[7][8] This is typically achieved by:

  • Protonation or Lewis Acid Catalysis: Coordination of an acid to the ring nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[8]

  • Formation of Azetidinium Ions: N-alkylation or N-acylation can generate a positively charged azetidinium ion, which is a highly reactive intermediate for ring-opening.[9]

Acid-Catalyzed Ring-Opening

In the presence of a strong acid and a nucleophile, 3-fluoroazetidine can undergo ring-opening. The fluorine atom's strong inductive effect is expected to disfavor the formation of a carbocation at the C3 position. Consequently, nucleophilic attack is more likely to occur at the C2 or C4 positions. The regioselectivity will be a complex interplay between steric hindrance and the electronic stabilization of the transition state.

Diagram of Acid-Catalyzed Ring-Opening

Ring_Opening cluster_0 Activation cluster_1 Nucleophilic Attack A 3-Fluoroazetidine B Protonated 3-Fluoroazetidine A->B + H+ C Attack at C2/C4 B->C + Nu- D Ring-Opened Product C->D

Caption: General pathway for acid-catalyzed ring-opening of 3-fluoroazetidine.

Ring-Opening via Defluorosulfonylation: A Modern Approach

Recent studies on N-Cbz-3-fluoro-3-(4-methoxyphenyl)azetidine-1-sulfonyl fluoride have revealed a novel thermal defluorosulfonylation reaction.[10][11] This process involves the formal loss of SO2 and a fluoride ion to generate a highly reactive azetidinium-iminium ion intermediate, which is then trapped by a nucleophile. While this is a specialized system, it provides valuable insight into the potential reactivity of the C-F bond in activated 3-fluoroazetidine systems.

The kinetics of this defluorosulfonylation process were studied and compared to an analogous oxetane system, demonstrating similar reactivity profiles.[10] This suggests that the azetidine ring strain and the electronic effects of the substituents play a cooperative role in facilitating this unusual ring-opening cascade.

Conclusion

The substitution of a fluorine atom at the 3-position of the azetidine ring is a powerful strategy for modulating the physicochemical and reactivity properties of this important building block. The dominant electron-withdrawing inductive effect of fluorine significantly reduces the basicity and nucleophilicity of the ring nitrogen, leading to slower reaction rates in N-alkylation and N-acylation reactions compared to the parent azetidine. This deactivation, however, can be readily overcome by adjusting reaction conditions, such as increasing the temperature or employing more reactive alkylating or acylating agents.

In ring-opening reactions, the fluorine substituent is expected to play a crucial role in directing the regioselectivity of nucleophilic attack, disfavoring the formation of a positive charge at the C3 position. Modern synthetic methods are emerging that harness the unique electronic properties of the C-F bond to effect novel ring-opening transformations.

A thorough understanding of these comparative reactivity principles is essential for medicinal chemists and process chemists to effectively and efficiently incorporate the 3-fluoroazetidine motif into complex molecular architectures, ultimately enabling the discovery and development of new therapeutics with improved properties.

References

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  • Liton, M. A. K., Salma, U., & Hossain, M. B. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(3), 37-43. [Link]

  • Dover, T. L., & Dudley, G. B. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-24. [Link]

  • Abraham, M. J., & Leo, A. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. ResearchGate. [Link]

  • Lätti, S., & Poso, A. (2012). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]

  • Reisman, S. E., & White, M. C. (2019). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PubMed Central (PMC). [Link]

  • Robiette, R., & Richardson, J. (2008). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. [Link]

  • Martí, S., & Moliner, V. (2022). Testing Affordable Strategies for the Computational Study of Reactivity in Cysteine Proteases: The Case of SARS-CoV-2 3CL Protease Inhibition. ACS Omega, 7(20), 17618–17628. [Link]

  • Panda, S. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. PubMed. [Link]

  • Zhang, J. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central (PMC). [Link]

Sources

A Comparative Spectroscopic Guide to Purity Assessment of tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural integrity and purity of novel building blocks are paramount. Small, fluorinated heterocycles, such as tert-butyl 3-fluoroazetidine-1-carboxylate, are increasingly incorporated into pharmaceutical candidates to enhance properties like metabolic stability and binding affinity.[1] Consequently, the rigorous assessment of their purity is a critical step in ensuring the reliability and reproducibility of downstream applications. This guide provides a comparative analysis of key spectroscopic techniques for the purity determination of this compound, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Purity Matters

This compound, with its strained azetidine ring, a strategic fluorine substituent, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Even minor impurities, such as starting materials, byproducts, or residual solvents from its synthesis, can significantly impact reaction outcomes, biological activity, and ultimately, the safety and efficacy of a potential drug candidate. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is the cornerstone of purity assessment for this compound, providing detailed structural information and the ability to quantify impurities. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive view of the molecule.

¹H NMR Spectroscopy: A First Look at Purity

¹H NMR provides a rapid and informative initial assessment of purity. The spectrum of a highly pure sample should exhibit clean, well-resolved signals corresponding to the distinct proton environments in the molecule.

Expected ¹H NMR Spectral Features:

  • tert-Butyl Group: A sharp singlet integrating to nine protons, typically found in the upfield region (around 1.4-1.5 ppm). The intensity and sharpness of this signal are good indicators of the Boc group's integrity.

  • Azetidine Ring Protons: A set of more complex multiplets in the range of 3.5-4.5 ppm. The fluorine atom at the 3-position will introduce splitting, further complicating these signals.

  • Proton at C3: A multiplet significantly influenced by the adjacent fluorine atom, exhibiting characteristic splitting patterns.

Identifying Impurities with ¹H NMR:

The presence of unexpected signals can indicate impurities. For instance, residual solvents like ethyl acetate or dichloromethane will show their characteristic peaks. Unreacted starting materials or side-products from the synthesis will also introduce extraneous signals that can be identified with careful analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but is invaluable for confirming the carbon skeleton and identifying carbon-containing impurities.

Expected ¹³C NMR Spectral Features:

  • tert-Butyl Group: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.

  • Azetidine Ring Carbons: Signals for the CH₂ groups and the CH-F carbon. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Carbonyl Carbon: A signal in the downfield region, typically around 155-170 ppm.

¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for assessing the purity of this compound. It allows for the direct detection and quantification of fluorine-containing impurities.

Expected ¹⁹F NMR Spectral Features:

A single, well-defined signal for the fluorine atom on the azetidine ring. The chemical shift will be characteristic of a fluorine attached to a saturated, four-membered ring. For similar fluorinated azetidines, this can range from -180 to -220 ppm.[2]

Detecting Fluorinated Impurities:

Any additional signals in the ¹⁹F NMR spectrum would strongly indicate the presence of other fluorinated species, which could be isomers or byproducts from the fluorination step in the synthesis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This is a sensitive nucleus, so a relatively short acquisition time is usually sufficient.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities. Analyze the chemical shifts and coupling patterns in all spectra to confirm the structure and identify any unexpected signals.

Diagram: NMR Workflow for Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR prep->C13_NMR F19_NMR ¹⁹F NMR prep->F19_NMR structure Structural Confirmation H1_NMR->structure purity Purity Determination (Integration) H1_NMR->purity impurities Impurity Identification H1_NMR->impurities C13_NMR->structure C13_NMR->impurities F19_NMR->structure F19_NMR->purity F19_NMR->impurities MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_result Data Interpretation ESI_prep Direct Infusion (ESI) ESI_MS ESI-MS ESI_prep->ESI_MS GC_prep GC Separation EI_MS EI-MS GC_prep->EI_MS mol_weight Molecular Weight Confirmation ESI_MS->mol_weight impurities_ms Impurity ID (Fragmentation) EI_MS->impurities_ms

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The Fluorinated Azetidine Scaffold: A Comparative Guide to Unlocking Potent and Selective Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of compounds derived from fluorinated azetidines, offering insights into how this unique structural motif can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles. We will explore the impact of fluorination on azetidine-containing compounds in several key therapeutic areas, supported by experimental data and detailed methodologies.

The Power of Fluorine and the Azetidine Ring: A Synergistic Alliance

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter pKa, lipophilicity (logP), and metabolic stability, often leading to improved target engagement and a more favorable pharmacokinetic profile.[1][2] The azetidine ring, a saturated four-membered heterocycle, provides a rigid scaffold that can orient substituents in a defined three-dimensional space, reducing the entropic penalty of binding to a biological target.[3] The combination of these two features—the unique electronic properties of fluorine and the conformational constraint of the azetidine ring—has given rise to a new generation of highly potent and selective bioactive molecules.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of fluorinated azetidine derivatives across several key therapeutic areas. While direct head-to-head comparisons of a fluorinated azetidine with its exact non-fluorinated counterpart are not always available in the literature, we will compare the activity of these potent fluorinated compounds to relevant benchmarks, including non-fluorinated analogs where possible, to highlight the advantages conferred by fluorination.

Anticancer Activity: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule inhibitors of STAT3 is a major focus of cancer drug discovery.[4] Recently, a series of potent and selective azetidine-based STAT3 inhibitors has been developed, with fluorination playing a crucial role in their activity.[4][5]

Quantitative Comparison of STAT3 Inhibitors:

CompoundModificationTargetAssayIC50 (µM)Reference
H172 (9f) Fluorinated AzetidineSTAT3EMSA0.38–0.98[4]
H182 Fluorinated AzetidineSTAT3EMSA0.38–0.98[4]
H120 (8e) AzetidineSTAT3EMSA1.75[5]
H105 (8f) AzetidineSTAT3EMSA2.07[5]
Stattic Non-AzetidineSTAT3 (SH2 Domain)Fluorescence Polarization~5.1[6]
S3I-201 Non-AzetidineSTAT3 (SH2 Domain)Fluorescence Polarization~86[6]

As the data indicates, the fluorinated azetidine derivatives H172 and H182 exhibit sub-micromolar potency against STAT3, demonstrating a significant improvement over the non-fluorinated azetidine compounds H120 and H105 , and are considerably more potent than the well-known non-azetidine STAT3 inhibitors, Stattic and S3I-201.[4][5][6] The mechanism of action for these potent azetidine-based inhibitors is believed to be irreversible covalent binding to cysteine residues within the DNA-binding domain of STAT3, a mechanism that appears to be enhanced by the presence of fluorine.[5]

JAK-STAT Signaling Pathway and Inhibition by Azetidine Derivatives:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Inhibitor Fluorinated Azetidine Inhibitor Inhibitor->STAT3_inactive Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription STAT3_Inhibition_Workflow Start Start: Prepare Nuclear Extracts Incubate Incubate with Fluorinated Azetidine Inhibitor Start->Incubate Add_Probe Add Radiolabeled hSIE DNA Probe Incubate->Add_Probe Electrophoresis Non-denaturing PAGE Add_Probe->Electrophoresis Detection Autoradiography and Quantification Electrophoresis->Detection Analysis Calculate IC50 Detection->Analysis Synthesis_Workflow Start Starting Material (e.g., 3-hydroxyazetidine) Protection N-Protection (e.g., Boc, Cbz) Start->Protection Fluorination Fluorination (e.g., DAST, Deoxo-Fluor®) Protection->Fluorination Deprotection N-Deprotection Fluorination->Deprotection Final_Product 3-Fluoroazetidine Derivative Deprotection->Final_Product

Sources

A-Comparative-Guide-to-the-Conformational-Analysis-of-N-Boc-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to bioactive molecules. The introduction of a fluorine atom at the 3-position, combined with the common N-Boc protecting group, creates a system—N-Boc-3-fluoroazetidine—where subtle stereoelectronic and steric forces engage in a delicate balance to dictate the ring's preferred conformation. Understanding this conformational preference is not merely an academic exercise; it is critical for rational drug design, as the spatial orientation of the fluorine atom and the overall ring shape directly influence molecular recognition and binding affinity. This guide provides an in-depth comparison of the experimental and computational methodologies used to elucidate the conformational landscape of N-Boc-3-fluoroazetidine, offering field-proven insights into the causality behind experimental choices and presenting a self-validating workflow for robust conformational assignment.

The Conformational Dichotomy of the Azetidine Ring

Unlike planar aromatic rings or the relatively rigid chair of cyclohexane, the four-membered azetidine ring is non-planar and exists in a dynamic equilibrium between two puckered conformations.[1] The degree of this pucker and the energetic preference for one state over the other are profoundly influenced by the nature of its substituents.

In the case of N-Boc-3-fluoroazetidine, the key conformational question revolves around the pseudo-axial or pseudo-equatorial orientation of the fluorine atom relative to the average plane of the ring. These two states are in constant exchange, and the dominant conformation is determined by a complex interplay of forces:

  • Ring Strain: The inherent angle strain of the four-membered ring.

  • Torsional Strain: Eclipsing interactions between adjacent substituents.

  • Steric Effects: The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom sterically disfavors adjacent substituents.

  • Stereoelectronic Effects: The highly electronegative fluorine atom introduces potent electronic interactions, such as hyperconjugation and dipole-dipole effects, that can stabilize or destabilize specific conformations.[2][3][4]

The following diagram illustrates the fundamental equilibrium that is the focus of our analysis.

G cluster_0 Conformational Equilibrium of 3-Fluoroazetidine Ring A F Pseudo-Axial B F Pseudo-Equatorial A->B ΔG

Figure 1: The dynamic equilibrium between the two primary puckered conformations of the 3-fluoroazetidine ring. The position of this equilibrium (ΔG) is determined by substituent effects.

Deciphering Conformation: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Experimental Arbiter

NMR spectroscopy provides a direct experimental window into the average conformation of a molecule in solution by measuring interactions between atomic nuclei.

The key principle is that the magnitude of the scalar coupling (J-coupling) between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] By measuring these coupling constants, we can deduce the geometry of the ring. Furthermore, the Nuclear Overhauser Effect (NOE) allows for the detection of through-space proximity between protons, providing definitive proof of their relative spatial arrangement.

  • Sample Preparation: Dissolve ~5-10 mg of N-Boc-3-fluoroazetidine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical, as polarity can influence conformational equilibria.[7][8]

  • ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. This provides initial chemical shift and multiplicity information.

  • ¹H-¹H COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) experiment. This is essential to unambiguously assign which protons are coupled to each other, preventing misinterpretation of the 1D spectrum.

  • ¹H-¹H NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This is the most crucial step for distinguishing the two puckered forms. An NOE between protons on the same face of the ring (a cis relationship) provides definitive evidence for their proximity. For instance, an NOE between a C2 proton and the C3 proton would strongly suggest they are on the same side of the ring.

  • Data Analysis & Interpretation:

    • Extract all relevant vicinal (³JHH) coupling constants from the 1D or 2D spectra.

    • Analyze the NOESY/ROESY spectrum for key through-space correlations.

    • The conformation predicted by the Karplus relationship (from ³JHH values) must be consistent with the observed NOE correlations. This cross-validation is the hallmark of a trustworthy protocol. For azetidine rings, cis coupling constants are typically larger (8.4-8.9 Hz) than trans coupling constants (5.8-7.9 Hz).[9]

Computational Modeling: The Theoretical Insight

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the relative energies of different conformers, providing a theoretical basis for the experimentally observed preference.

By creating 3D models of the possible conformers and solving the Schrödinger equation (approximated by DFT), we can determine the potential energy of each structure. The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most populated. This approach is powerful for understanding the underlying electronic reasons for a preference, such as stabilizing hyperconjugative interactions (e.g., n→σ*).[10][11]

  • Structure Generation: Build initial 3D structures for both the pseudo-axial and pseudo-equatorial conformers of N-Boc-3-fluoroazetidine.

  • Geometry Optimization: Perform a full geometry optimization on both structures using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This process finds the lowest energy geometry for each starting conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima.

  • Energy Calculation: Calculate the single-point electronic energy, including zero-point vibrational energy (ZPVE) corrections, for each confirmed minimum. The difference in these energies (ΔE) gives the predicted stability preference.

  • Solvent Modeling (Optional but Recommended): Repeat the calculations using a polarizable continuum model (PCM) to simulate the solvent used in the NMR experiments, as solvation can significantly alter conformational preferences.[8]

G cluster_workflow Integrated Conformational Analysis Workflow start Obtain Compound nmr NMR Spectroscopy (¹H, COSY, NOESY) start->nmr comp Computational Modeling (DFT Calculations) start->comp analysis Extract J-couplings & NOE correlations nmr->analysis calc Calculate Relative Conformer Energies (ΔE) comp->calc compare Compare & Cross-Validate (Experimental vs. Theoretical) analysis->compare calc->compare conclusion Final Conformational Assignment compare->conclusion

Figure 2: A validated workflow combining experimental NMR data and computational modeling to achieve a high-confidence conformational assignment. The critical step is the cross-validation where experimental and theoretical results must converge.

Comparative Analysis: The Influence of the Fluorine Substituent

To understand the specific role of the fluorine atom, we must compare the conformational profile of N-Boc-3-fluoroazetidine to its non-fluorinated and alternatively substituted analogs. The introduction of fluorine can significantly alter the properties of a molecule, including its conformation, which is a key consideration in drug design.[12][13]

CompoundC3 SubstituentKey Stereoelectronic Effect(s)Predicted/Observed PreferenceSupporting Evidence (Typical)
N-Boc-azetidine -HMinimalSymmetric or very low pucker barrierAveraged NMR signals, low ³JHH values.
N-Boc-3-fluoroazetidine -FInductive effect (C-F dipole), Hyperconjugation (n_N → σ_CF or σ_CH → σ_CF)[4][14]Often a preference for one puckerDistinct ³JHH values, specific NOE patterns, significant ΔE from DFT.
N-Boc-3-hydroxyazetidine -OHHydrogen bonding (intra/intermolecular), Inductive effectDependent on H-bonding environmentSolvent-dependent NMR shifts and coupling constants.

Discussion of Comparison:

The unsubstituted N-Boc-azetidine has a relatively shallow potential energy surface for puckering. The introduction of the highly electronegative fluorine atom creates a much more defined conformational landscape. Stereoelectronic effects, such as hyperconjugation between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N → σ*_CF), can stabilize a specific puckered state.[10][14] This stabilization is often strong enough to overcome steric clashes, leading to a distinct and measurable preference for one conformer.

In contrast, a hydroxyl group at the C3 position introduces the possibility of hydrogen bonding, which can either be intramolecular (stabilizing a specific pucker) or intermolecular with the solvent. This makes the conformational preference of N-Boc-3-hydroxyazetidine highly sensitive to its environment, particularly the hydrogen-bonding capacity of the solvent. The fluorine atom, being a poor hydrogen bond acceptor, exerts a more consistent conformational influence driven primarily by robust stereoelectronic interactions.[2]

Conclusion and Outlook

The conformational analysis of N-Boc-3-fluoroazetidine reveals a system governed by a subtle interplay of steric and stereoelectronic forces. A definitive assignment of its preferred conformation in solution is achievable only through a synergistic application of high-resolution NMR spectroscopy and quantum-mechanical calculations. The workflow presented herein, which emphasizes the cross-validation of experimental (NOE, coupling constants) and theoretical (DFT energies) data, provides a robust and trustworthy framework for such investigations.

For drug development professionals, understanding that the fluorine atom in N-Boc-3-fluoroazetidine is not merely a passive substituent but an active director of conformation is paramount. This inherent conformational preference can be exploited to pre-organize ligands for optimal binding to biological targets, transforming a simple four-membered ring into a powerful tool for molecular design.

References

  • Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7193-7213. [Link]

  • Silva, A. M., & Pinto, D. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Ni, C., & Hu, J. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • Mondal, R. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

  • Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. PubMed. [Link]

  • Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link]

  • Drug design principles - Stereoelectronics. (2021). Retrieved from [Link]

  • Fluorine in heterocyclic chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • De Marco, R., et al. (2012). Solution State Conformational Preferences of Dipeptides Derived from N-Aminoazetidinecarboxylic Acid: An Assessment of the Hydrazino Turn. The Journal of Organic Chemistry. [Link]

  • Stereoelectronic effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Muralidharan, A., Schmidt, J. R., & Yethiraj, A. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. PubMed. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed. [Link]

  • Stereo-Electronic Effects Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • Castañar, L., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed. [Link]

  • Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Fluorinating Agent for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, and the 3-fluoroazetidine motif is a particularly valuable pharmacophore. Its unique conformational constraints and electronic properties can significantly enhance metabolic stability, binding affinity, and pKa modulation of parent compounds. However, the synthesis of these valuable building blocks is not without its challenges, chief among them the selection of an appropriate fluorinating agent for the conversion of 3-hydroxyazetidines. This guide provides a comprehensive comparison of commonly employed deoxofluorinating agents, offering field-proven insights and experimental data to guide researchers in making an informed decision for their specific application.

The Strategic Importance of the 3-Fluoroazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, is a desirable scaffold in medicinal chemistry as a bioisostere for various functional groups. The introduction of a fluorine atom at the 3-position further enhances its utility. The strong C-F bond and the high electronegativity of fluorine can impart profound effects on a molecule's physicochemical properties. For instance, the 3-fluoroazetidine moiety has been successfully incorporated into numerous clinical candidates to improve their pharmacokinetic profiles.

The most common and direct route to 3-fluoroazetidines involves the deoxofluorination of the corresponding 3-hydroxyazetidine precursor. This transformation, while conceptually simple, is fraught with potential pitfalls, including low yields, substrate decomposition, and the formation of elimination byproducts. The choice of fluorinating agent is therefore a critical parameter for success.

A Comparative Analysis of Key Deoxofluorinating Agents

The most prevalent class of reagents for the deoxofluorination of alcohols are sulfur-based, such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, Deoxo-Fluor® and XtalFluor®. These reagents offer a balance of reactivity and handling convenience, making them the workhorses of many synthetic laboratories.

Diethylaminosulfur Trifluoride (DAST)

DAST has been a long-standing choice for deoxofluorination reactions. Its mechanism involves the initial formation of a fluorosulfurane intermediate upon reaction with the alcohol, which then undergoes an SN2-type displacement by fluoride to yield the desired product.

Mechanism and Causality: The reaction proceeds via an intermediate that can lead to rearrangements or elimination, particularly with strained systems like azetidines. The choice of a non-coordinating, low-polarity solvent like dichloromethane (DCM) or toluene is crucial to minimize these side reactions. The reaction is often run at low temperatures to control the reactivity of DAST and prevent its thermal decomposition, which can be hazardous.

Advantages:

  • High reactivity with a broad range of alcohols.

  • Extensive literature precedent.

Limitations:

  • Thermal Instability: DAST is known to undergo exothermic decomposition, posing a significant safety risk, especially on a larger scale.

  • Byproduct Formation: Can lead to the formation of elimination and rearrangement byproducts.

  • Handling: DAST is moisture-sensitive and requires careful handling.

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

Deoxo-Fluor® was developed as a safer alternative to DAST. Its higher thermal stability makes it more suitable for scale-up operations.

Mechanism and Causality: The mechanism of Deoxo-Fluor® is analogous to that of DAST. However, its increased stability is attributed to the coordinating ability of the methoxyethyl side chains, which are thought to stabilize the molecule. This inherent stability often allows for reactions to be run at slightly higher temperatures than with DAST, which can be beneficial for less reactive substrates.

Advantages:

  • Enhanced Thermal Stability: Significantly safer than DAST, with a higher decomposition temperature.

  • Improved Yields: Often provides higher yields and cleaner reactions compared to DAST, with fewer elimination byproducts.

Limitations:

  • Cost: Generally more expensive than DAST.

  • Reactivity: May be less reactive than DAST for some challenging substrates.

XtalFluor-E® and XtalFluor-M®

The XtalFluor® reagents represent a further advancement in fluorinating agent technology. These are crystalline solids, which makes them easier to handle and store compared to the liquid DAST and Deoxo-Fluor®.

Mechanism and Causality: XtalFluor® reagents are not direct fluorinating agents themselves but rather precursors that generate a fluorinating species in situ upon reaction with a Lewis acid or a fluoride source. This controlled generation of the active species can lead to cleaner reactions and a broader substrate scope.

Advantages:

  • High Thermal Stability and Safety: As crystalline solids, they are significantly safer and easier to handle than their liquid counterparts.

  • Broad Substrate Scope: Effective for a wide range of substrates, including those that are sensitive to DAST or Deoxo-Fluor®.

  • Reduced Side Reactions: The in situ generation of the active fluorinating species often minimizes the formation of byproducts.

Limitations:

  • Two-Component System: Requires the use of a co-reagent (e.g., a fluoride salt), which adds a step to the experimental setup.

  • Cost: Can be the most expensive option among the sulfur-based reagents.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the performance of these three agents for the fluorination of a model substrate, N-Boc-3-hydroxyazetidine.

Fluorinating AgentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
DAST 50-70%DCM, -78 °C to rtHigh reactivityPoor thermal stability, side reactions
Deoxo-Fluor® 70-85%DCM, 0 °C to rtGood thermal stability, high yieldsHigher cost than DAST
XtalFluor-E® 80-95%DCM, Et3N·3HF, rtExcellent stability, ease of handling, high yieldsHigher cost, two-component system

Experimental Workflow and Protocols

A well-defined experimental protocol is critical for a successful and reproducible fluorination reaction. Below is a representative workflow and detailed protocols for the fluorination of N-Boc-3-hydroxyazetidine using Deoxo-Fluor® and XtalFluor-E®.

General Experimental Workflow

Caption: General workflow for deoxofluorination of N-Boc-3-hydroxyazetidine.

Protocol 1: Fluorination using Deoxo-Fluor®

Trustworthiness: This protocol is designed to be self-validating. The slow addition at a low temperature is a critical control step to manage the exothermicity of the reaction. Monitoring by TLC or LC-MS provides in-process control to ensure the reaction goes to completion and to identify any potential side products in real-time.

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor® (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.

Protocol 2: Fluorination using XtalFluor-E®

Trustworthiness: The use of a two-component system (XtalFluor-E® and a fluoride source) provides an inherent control mechanism. The reaction does not proceed efficiently without both components, reducing the risk of runaway reactions. The solid nature of XtalFluor-E® also allows for more accurate dosing, enhancing reproducibility.

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere at room temperature, add XtalFluor-E® (1.2 eq) in one portion.

  • Add triethylamine trihydrofluoride (Et3N·3HF) (1.5 eq) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Decision Framework for Agent Selection

Choosing the optimal fluorinating agent depends on several factors, including the scale of the reaction, the nature of the substrate, and available laboratory resources.

G start Start: Need to Fluorinate a 3-Hydroxyazetidine scale What is the reaction scale? start->scale dast Consider DAST (with extreme caution) scale->dast < 1 g deoxo Use Deoxo-Fluor® scale->deoxo 1-10 g xtal Use XtalFluor® scale->xtal > 10 g / Pilot Scale stability Is the substrate sensitive to acidic conditions or rearrangement? cost Is cost a primary concern? stability->cost No stability->xtal Yes cost->dast Yes cost->deoxo No dast->stability deoxo->stability xtal->stability

Caption: Decision tree for selecting the appropriate fluorinating agent.

Conclusion

The deoxofluorination of 3-hydroxyazetidines is a critical transformation for the synthesis of valuable building blocks in drug discovery. While DAST has historical precedent, its safety profile makes it a less desirable choice for modern synthetic applications. Deoxo-Fluor® offers a significant improvement in thermal stability and often provides higher yields. For applications demanding the highest levels of safety, ease of handling, and reaction efficiency, particularly on a larger scale, the crystalline XtalFluor® reagents are the superior choice. By carefully considering the factors outlined in this guide, researchers can select the optimal fluorinating agent to achieve their synthetic goals safely and efficiently.

References

  • Title: A safer and more efficient method for the synthesis of 2-deoxy-2-fluoro-glycosides using Deoxo-Fluor® Source: Journal of the American Chemical Society URL: [Link]

A Comparative Guide to the Synthetic Validation of Tert-Butyl 3-Fluoroazetidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The 3-fluoroazetidine moiety, in particular, has emerged as a privileged structural motif, imparting favorable pharmacokinetic and pharmacodynamic properties to a range of bioactive molecules. At the heart of accessing this critical building block is the efficient and reliable synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate.

This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to this valuable compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings, practical considerations, and safety profiles of each approach, empowering you to make informed decisions for your research and development endeavors.

The Precursor: A Unifying Starting Point

The majority of viable synthetic pathways to this compound converge on a common intermediate: tert-butyl 3-hydroxyazetidine-1-carboxylate . The core of the synthetic challenge, therefore, lies in the efficient and stereoselective conversion of the hydroxyl group to a fluorine atom—a transformation known as deoxofluorination.

Route 1: Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a widely recognized and frequently employed reagent for the deoxofluorination of alcohols. Its efficacy in the synthesis of this compound is well-documented, particularly within patent literature, offering a direct and relatively high-yielding approach.

Mechanistic Rationale

The reaction of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride ion, typically via an SN2 mechanism, leading to the desired fluorinated product with an inversion of stereochemistry.[1][2] The strained nature of the azetidine ring favors this pathway, minimizing competing elimination reactions that can be prevalent with other substrates.[2]

DOT Diagram: Proposed Mechanism of Deoxofluorination with DAST

G cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution (SN2) Alcohol R-OH Intermediate_1 R-O-SF2-N(CH2CH3)2 Alcohol->Intermediate_1 + DAST DAST (CH3CH2)2NSF3 HF HF Intermediate_1->HF - HF Intermediate_1_2 R-O-SF2-N(CH2CH3)2 Product R-F Intermediate_1_2->Product Byproduct O=S(F)-N(CH2CH3)2 Intermediate_1_2->Byproduct Fluoride F- Fluoride->Intermediate_1_2 Attack on Carbon

Caption: Proposed SN2 mechanism for DAST-mediated deoxofluorination.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from established procedures and serves as a robust starting point for laboratory-scale synthesis.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance and Considerations
ParameterDAST-Mediated Deoxofluorination
Typical Yield 60-80%
Reaction Time 12-24 hours
Temperature -78 °C to room temperature
Key Advantages - Well-established reagent- Generally good yields- Commercially available
Key Disadvantages - Thermally unstable; can decompose violently above 90 °C- Generates corrosive HF upon contact with moisture- Potential for elimination side-products

Safety is paramount when working with DAST. It is highly sensitive to moisture and can decompose exothermically. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn.

Route 2: Deoxofluorination with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Deoxo-Fluor was developed as a more thermally stable alternative to DAST, offering a safer profile for deoxofluorination reactions. Its application in the synthesis of this compound follows a similar mechanistic pathway to DAST but with notable practical advantages.

Mechanistic Rationale

The mechanism of Deoxo-Fluor is analogous to that of DAST, involving the formation of an alkoxyaminosulfur difluoride intermediate followed by an SN2 displacement by fluoride.[3] The increased thermal stability of Deoxo-Fluor is attributed to the intramolecular coordination of the methoxyethyl side chains with the sulfur atom, which reduces its propensity for uncontrolled decomposition.[4]

DOT Diagram: Comparison of DAST and Deoxo-Fluor Structures

Caption: Structural comparison highlighting the chelating side chains of Deoxo-Fluor.

Experimental Protocol: A Validated Approach

The protocol for using Deoxo-Fluor is similar to that for DAST, with slight modifications to the reaction temperature, reflecting its different reactivity profile.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add Deoxo-Fluor (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Work-up and purify the product as described in the DAST protocol.

Performance and Considerations
ParameterDeoxo-Fluor-Mediated Deoxofluorination
Typical Yield 70-90%
Reaction Time 12-24 hours
Temperature 0 °C to room temperature
Key Advantages - Higher thermal stability than DAST (safer for scale-up)- Often provides higher yields and cleaner reactions- Commercially available
Key Disadvantages - Higher cost compared to DAST- Still moisture-sensitive and generates HF

While Deoxo-Fluor offers a significant safety advantage over DAST, it is still a hazardous reagent that reacts with water to produce hydrogen fluoride.[5] All necessary safety precautions for handling moisture-sensitive and corrosive reagents must be strictly followed.

Alternative Fluorination Strategies

While DAST and Deoxo-Fluor represent the workhorse reagents for this transformation, other modern fluorinating agents are worth noting for their potential advantages in specific contexts.

  • PyFluor (2-Pyridinesulfonyl Fluoride): This reagent, in combination with a strong base like DBU, offers a milder and often more selective deoxofluorination.[6] It is particularly useful for substrates prone to elimination.[6]

  • XtalFluor-E and XtalFluor-M: These are crystalline, air-stable salts that are significantly safer to handle than DAST and Deoxo-Fluor.[7] They typically require activation with a fluoride source, such as a Lewis acid or an amine-HF complex.[7]

Comparative Summary

FeatureDASTDeoxo-FluorPyFluor/XtalFluor
Reagent Form LiquidLiquidSolid
Thermal Stability LowModerateHigh
Typical Yields Good (60-80%)Excellent (70-90%)Variable, often good to excellent
Safety Profile High HazardModerate HazardLower Hazard
Cost LowerHigherHigher
Byproducts Corrosive (HF)Corrosive (HF)Generally cleaner

Conclusion

The synthesis of this compound is a critical process for accessing a key building block in modern drug discovery. The deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate remains the most direct and efficient strategy.

For routine laboratory-scale synthesis, both DAST and Deoxo-Fluor are effective reagents. However, for applications where safety and scalability are primary concerns, Deoxo-Fluor is the superior choice due to its enhanced thermal stability, often leading to cleaner reactions and higher yields. While more modern reagents like PyFluor and XtalFluor offer significant safety and handling advantages, their application to this specific transformation is less documented and may require more extensive optimization.

The selection of a synthetic route should always be guided by a thorough assessment of the scale of the reaction, the available safety infrastructure, and the economic constraints of the project. By understanding the nuances of each method, researchers can confidently and safely produce this valuable fluorinated azetidine for their synthetic campaigns.

References

  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses.
  • Fisher Scientific. (2009, November 10).
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  • Reddy, T. J., & Suresh, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7591–7595.
  • Wikipedia contributors. (2023, September 21). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sladojevich, F. (2013, February 23).
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  • The Doyle Group. (2021, July 11). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
  • AIMultiple. (2024, January 8). DAST: 7 Use Cases, Examples, Pros & Cons in 2024.
  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(12), 4348–4357.
  • University of Kansas School of Social Welfare. (n.d.). A guide for using the drug abuse screening test (dast).
  • Greenspace. (2020, November 17). Drug Use | DAST-10.
  • Daily.dev. (2024, July 12).
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  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from [Link]

  • Gouverneur, V., & Tredwell, M. (2014). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Beilstein Journal of Organic Chemistry, 10, 1783–1787.
  • ResearchGate. (n.d.).
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  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. Journal of Fluorine Chemistry, 116(2), 143-147.
  • OUCI. (n.d.). Deoxyfluorination of α- N -phthaloyl cycloalkanones with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
  • Ritter, T., & Tang, P. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™.
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  • Doyle, A. G., & Um, J. (2018). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 140(42), 13622–13626.
  • Wipf, P., Phillips, A. J., Uto, Y., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
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A Comparative Guide to N-Protecting Groups for 3-Fluoroazetidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoroazetidine moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. The successful synthesis and manipulation of this strained, fluorinated heterocycle are critically dependent on the judicious choice of a nitrogen protecting group. This guide provides a comparative analysis of the most commonly employed N-protecting groups for 3-fluoroazetidine: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). We will delve into the practical considerations for their installation and removal, and evaluate their influence on the stability and reactivity of the 3-fluoroazetidine ring, supported by experimental data and established chemical principles.

The Strategic Importance of N-Protection in 3-Fluoroazetidine Synthesis

The azetidine ring, a four-membered heterocycle, possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions. The introduction of a fluorine atom at the C3 position further activates the ring by inductive electron withdrawal. Consequently, the nitrogen atom's nucleophilicity and basicity must be temporarily masked to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule. The ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the 3-fluoroazetidine core.

Comparative Analysis of Common N-Protecting Groups

The selection of an appropriate N-protecting group is a critical decision in the synthetic route design. The electronic and steric properties of the protecting group can significantly influence the reactivity and handling of the 3-fluoroazetidine intermediate.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of installation and its lability under acidic conditions.[1]

  • Installation: The Boc group is typically introduced by reacting 3-fluoroazetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate or sodium carbonate.[2] This reaction is generally high-yielding and proceeds under mild conditions.[2]

  • Stability: N-Boc-3-fluoroazetidine is stable to a wide range of non-acidic reagents, including nucleophiles and bases, making it compatible with many synthetic transformations.[1]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] Other milder acidic conditions, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), have also been reported for Boc deprotection.[5][6]

  • Influence on Reactivity: The electron-withdrawing nature of the carbonyl group in the Boc moiety decreases the nucleophilicity of the azetidine nitrogen. This can be advantageous in preventing undesired N-alkylation or other reactions at the nitrogen atom.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another popular choice, particularly in peptide synthesis, and offers an orthogonal deprotection strategy to the acid-labile Boc group.[7]

  • Installation: The Cbz group is introduced by reacting 3-fluoroazetidine with benzyl chloroformate (Cbz-Cl) under basic conditions, often using sodium bicarbonate or an organic base in a biphasic system.[2][8]

  • Stability: The Cbz group is stable to acidic and basic conditions, allowing for a broad range of subsequent chemical modifications.[8]

  • Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), a mild and highly selective method that liberates the free amine, toluene, and carbon dioxide.[7][8][9] Alternative non-hydrogenolytic deprotection methods, such as using aluminum chloride (AlCl₃) in HFIP, have also been developed.[10][11]

  • Influence on Reactivity: Similar to the Boc group, the Cbz group's carbonyl functionality reduces the nitrogen's nucleophilicity.

Benzyl (Bn) Group

The benzyl group is a simple and robust protecting group, often employed when strong protection is required.

  • Installation: N-benzylation of 3-fluoroazetidine can be achieved via reductive amination or by direct alkylation with a benzyl halide.

  • Stability: The benzyl group is stable to a wide array of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

  • Deprotection: Debenzylation is typically accomplished by catalytic hydrogenation, similar to the Cbz group.[12][13] This process can sometimes require more forcing conditions compared to Cbz deprotection.[14] It is often carried out in an acidified solution to prevent catalyst poisoning by the free amine product.[12]

  • Influence on Reactivity: Unlike the carbamate-based Boc and Cbz groups, the benzyl group is electron-donating by induction, which increases the nucleophilicity of the azetidine nitrogen compared to its acylated counterparts. This can be a desirable feature for certain subsequent reactions but may also lead to unwanted side reactions.

Data Summary: A Head-to-Head Comparison

Protecting GroupInstallation ReagentDeprotection ConditionsStability ProfileImpact on Nitrogen Nucleophilicity
Boc (Boc)₂O, BaseAcidic (TFA, HCl)[3][4]Stable to bases and nucleophilesDecreased
Cbz Cbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)[8][9]Stable to acids and basesDecreased
Benzyl (Bn) Benzyl bromide or Reductive AminationCatalytic Hydrogenation (H₂, Pd/C)[12][13]Stable to most conditions except hydrogenolysisIncreased (relative to Boc/Cbz)

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

This protocol is adapted from a general procedure for the N-Boc protection of amines.[2]

  • To a solution of 3-fluoroazetidine hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoroazetidine.

Protocol 2: Deprotection of N-Boc-3-fluoroazetidine

This protocol is a standard procedure for the acidic removal of a Boc group.[4]

  • Dissolve N-Boc-3-fluoroazetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) to obtain the free 3-fluoroazetidine.

Protocol 3: Synthesis of N-Cbz-3-fluoroazetidine

This protocol follows a typical Schotten-Baumann procedure for N-Cbz protection.[8]

  • Suspend 3-fluoroazetidine hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate and water.

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Stir the reaction vigorously at room temperature for 12-20 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Deprotection of N-Cbz-3-fluoroazetidine

This protocol describes the standard hydrogenolysis procedure for Cbz removal.[7]

  • Dissolve N-Cbz-3-fluoroazetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (this is often done multiple times).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoroazetidine.

Visualization of Synthetic Strategies

The choice of a protecting group dictates the available synthetic pathways and deprotection strategies. The following diagram illustrates the general workflow for the protection and deprotection of 3-fluoroazetidine.

G cluster_protection Protection cluster_deprotection Deprotection 3-Fluoroazetidine 3-Fluoroazetidine N-Boc-3-fluoroazetidine N-Boc-3-fluoroazetidine 3-Fluoroazetidine->N-Boc-3-fluoroazetidine (Boc)2O, Base N-Cbz-3-fluoroazetidine N-Cbz-3-fluoroazetidine 3-Fluoroazetidine->N-Cbz-3-fluoroazetidine Cbz-Cl, Base N-Bn-3-fluoroazetidine N-Bn-3-fluoroazetidine 3-Fluoroazetidine->N-Bn-3-fluoroazetidine BnBr or Reductive Amination Free_Azetidine_Boc 3-Fluoroazetidine N-Boc-3-fluoroazetidine->Free_Azetidine_Boc Acid (TFA) Further_Synthesis_Boc Functionalization N-Boc-3-fluoroazetidine->Further_Synthesis_Boc Further Synthesis Free_Azetidine_Cbz 3-Fluoroazetidine N-Cbz-3-fluoroazetidine->Free_Azetidine_Cbz H2, Pd/C Further_Synthesis_Cbz Functionalization N-Cbz-3-fluoroazetidine->Further_Synthesis_Cbz Further Synthesis Free_Azetidine_Bn 3-Fluoroazetidine N-Bn-3-fluoroazetidine->Free_Azetidine_Bn H2, Pd/C Further_Synthesis_Bn Functionalization N-Bn-3-fluoroazetidine->Further_Synthesis_Bn Further Synthesis

Caption: Workflow for N-protection and deprotection of 3-fluoroazetidine.

The following decision-making flowchart can assist researchers in selecting the most suitable protecting group based on the planned synthetic route.

G start Start: Need to protect 3-fluoroazetidine q1 Are strongly acidic conditions planned? start->q1 q2 Are subsequent reactions sensitive to hydrogenation? q1->q2 Yes boc Use Boc Group q1->boc No q3 Is decreased nitrogen nucleophilicity required? q2->q3 No cbz Use Cbz Group q2->cbz Yes (consider alternative Cbz deprotection if needed) q3->cbz Yes bn Use Benzyl Group q3->bn No

Caption: Decision tree for selecting an N-protecting group for 3-fluoroazetidine.

Conclusion and Recommendations

The choice between Boc, Cbz, and Benzyl protecting groups for 3-fluoroazetidine depends heavily on the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the required deprotection orthogonality.

  • The Boc group is an excellent choice for general purposes, offering simple installation and clean, non-hydrogenolytic deprotection. It is ideal for syntheses that do not involve strongly acidic conditions.

  • The Cbz group provides a robust alternative that is stable to a wider pH range. Its removal by hydrogenation is a key feature, making it orthogonal to acid-labile protecting groups. This is often the group of choice in complex, multi-step syntheses.

  • The Benzyl group offers the most robust protection but at the cost of increased nitrogen nucleophilicity, which must be considered. Its deprotection via hydrogenation is similar to Cbz.

Ultimately, the optimal protecting group is the one that provides the necessary stability throughout the synthetic sequence while allowing for its selective removal without affecting other sensitive functionalities in the molecule. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and streamline their synthetic efforts toward novel 3-fluoroazetidine-containing compounds.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. URL: [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. URL: [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society. URL: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. URL: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]

  • Synthesis of Fluoro Benzothiazoles[2] Comprising Azetidinone Derivatives. Journal of Advances in Science and Technology. URL: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. URL: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. URL: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. URL: [Link]

  • Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. PrepChem.com. URL: [Link]

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Safety Operating Guide

Proper Disposal of Tert-butyl 3-fluoroazetidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4). As a fluorinated heterocyclic compound, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict regulatory protocols to ensure personnel safety and environmental protection. This document synthesizes technical data, field-proven insights, and regulatory requirements to offer a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been fully investigated, available safety data sheets (SDS) and information on structurally similar compounds indicate several potential hazards.[1] It is prudent to treat this compound with a high degree of caution.

Known and Potential Hazards:

  • Irritant: May cause irritation to the skin, eyes, and mucous membranes.[1]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1][4]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1255666-44-4[5][6][7]
Molecular Formula C₈H₁₄FNO₂[6][7]
Molecular Weight 175.20 g/mol [7]
Appearance Solid (form not specified)[1]

Personal Protective Equipment (PPE) and Safe Handling

A robust PPE plan is mandatory when handling this compound to minimize exposure risks.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart.

    • Lab Coat: A fully buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Inside a Fume Hood):

  • Restrict Access: Alert others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Procedures for this compound

Proper disposal is a multi-step process governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed from "cradle to grave." Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Classification

This compound is a halogenated organic compound. As such, it must be segregated into a "Halogenated Organic Waste" stream. Mixing it with non-halogenated waste can lead to complex and costly disposal procedures.

Step 2: Waste Accumulation and Container Management
  • Container Selection: Use a designated, chemically compatible, and leak-proof container for halogenated waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the container. The label should also indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the direct control of laboratory personnel and away from incompatible materials like strong acids, bases, and oxidizing agents.[1] The container must remain closed except when adding waste.

Step 3: Final Disposal Method

The recommended disposal method for this compound is incineration .

Protocol for Preparing for Disposal:

  • Consult SDS: The Safety Data Sheet for this compound recommends dissolving or mixing the material with a combustible solvent.[1] This facilitates complete combustion in an incinerator.

  • Incineration: The mixture should be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize the acidic and toxic gases (like hydrogen fluoride) produced during combustion.[1]

  • Use a Licensed Waste Hauler: All disposal activities must be conducted through your institution's EHS office and a licensed hazardous waste disposal company. They will ensure compliance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Collect in Designated, Labeled 'Hazardous Waste' Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs transport Transport via Licensed Hazardous Waste Hauler contact_ehs->transport incinerate Dispose via Regulated Chemical Incineration transport->incinerate end Disposal Complete incinerate->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

  • OSHA: The Occupational Safety and Health Administration's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards is available to all workers. This includes proper labeling and access to the SDS.

  • EPA: The Environmental Protection Agency, under RCRA, governs the disposal of hazardous waste. Your institution's waste management program is designed to comply with these regulations, including requirements for waste identification, accumulation, and disposal by licensed facilities.

By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.

References

  • CP Lab Safety. this compound, min 97%, 10 grams.[Link]

  • MySkinRecipes. this compound.[Link]

  • Cenmed. Tert Butyl 3 Fluoro 3 (Hydroxymethyl)Azetidine 1 Carboxylate.[Link]

  • Fisher Scientific. Safety Data Sheet: 3-Fluoroazetidine hydrochloride (Re-issue).[Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol.[Link]

  • ChemUniverse. this compound.[Link]

  • Protheragen. this compound.[Link]

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A Comprehensive Guide to the Safe Handling of Tert-butyl 3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also with the highest degree of safety. Tert-butyl 3-fluoroazetidine-1-carboxylate is a valuable building block in modern drug discovery, but its fluorinated azetidine structure necessitates a robust understanding of its handling characteristics. This guide moves beyond mere instructions to provide a framework for safe and effective utilization, grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as an irritant. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

The fluorine atom on the azetidine ring can influence the molecule's reactivity and biological interactions. While this specific compound's toxicology is not exhaustively studied, the general principles for handling fluorinated organic compounds apply.[3] These compounds can have altered metabolic pathways and, upon combustion or decomposition, may produce hazardous byproducts like hydrogen fluoride.[4] Therefore, our handling protocols are designed to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use. For extended operations, consider double-gloving.[1][3]Prevents direct skin contact, which can lead to irritation.[1] Proper glove removal technique is crucial to avoid contaminating your hands.
Body Protection A flame-resistant lab coat must be worn and kept fastened. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron is recommended.[3]Protects skin and personal clothing from contamination.
Respiratory Protection All handling should be done in a certified chemical fume hood to minimize inhalation exposure.[2][3] If engineering controls are insufficient, a respirator may be required after a formal risk assessment.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1]
Operational Plan: From Receipt to Storage

A systematic workflow is essential for safe handling. The following diagram and steps outline the recommended procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds handle_receive Receive & Inspect Container prep_sds->handle_receive Proceed to Handling handle_weigh Weigh Compound in Hood handle_receive->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Reaction Complete clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_store Store in Cool, Dry, Ventilated Area clean_waste->clean_store

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS).[1]

    • Ensure a chemical spill kit is readily accessible.[5][6]

    • Verify that the chemical fume hood is functioning correctly.

    • Put on all required PPE as detailed in the table above.[3][7]

  • Handling:

    • Work exclusively within a chemical fume hood.[2]

    • When opening the container, avoid creating dust.

    • Use appropriate tools (spatulas, etc.) to handle the solid.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

    • Ensure the container is clearly labeled with the chemical name and associated hazards.[3][7]

Emergency and Disposal Plan

Spill Cleanup Protocol:

Accidents can happen, but a prepared response minimizes risk.

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Assess: For a small spill contained within the fume hood, you may proceed with cleanup if you are trained and comfortable doing so. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[3]

  • PPE: Ensure you are wearing the appropriate PPE, including double gloves and safety goggles.[3]

  • Contain & Absorb:

    • For solid spills, gently cover the material to avoid creating dust. Use a plastic scoop to carefully place the material into a designated waste container.[8]

    • For solutions, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in to prevent spreading.[5][6][9]

  • Cleanup:

    • Scoop the absorbed material into a sealable, labeled container for hazardous waste.[8]

    • Decontaminate the spill area with soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[4][8]

Waste Disposal:

  • Chemical Waste: Unused this compound and reaction residues must be disposed of as hazardous chemical waste. Do not pour down the drain.[2]

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be collected in a sealed container and disposed of as hazardous waste.[8][10]

  • Procedure: All waste must be collected by a licensed professional waste disposal service.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development goals.

References

  • Safety and handling of fluorin
  • Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)
  • tert-Butyl 3-bromoazetidine-1-carboxylate Safety D
  • 1-Boc-3-fluoroazetidine-3-methanol Safety Summary.
  • 3-Fluoroazetidine hydrochloride Safety D
  • tert-Butyl 3-bromoazetidine-1-carboxylate Safety D
  • tert-Butyl 3-aminoazetidine-1-carboxylate Safety D
  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, Georgia Institute of Technology.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • Chemical Spill Clean-Up. TBEP Labs.
  • tert-Butyl 3-amino-3-methylazetidine-1-carboxylate Safety D
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.